molecular formula C13H13ClN2O3 B3157229 2-Benzyloxy-3-nitrophenylamine hydrochloride CAS No. 847657-55-0

2-Benzyloxy-3-nitrophenylamine hydrochloride

Cat. No.: B3157229
CAS No.: 847657-55-0
M. Wt: 280.7 g/mol
InChI Key: JNOYEKFAXAMAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyloxy-3-nitrophenylamine hydrochloride is a useful research compound. Its molecular formula is C13H13ClN2O3 and its molecular weight is 280.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzyloxy-3-nitrophenylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyloxy-3-nitrophenylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-2-phenylmethoxyaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3.ClH/c14-11-7-4-8-12(15(16)17)13(11)18-9-10-5-2-1-3-6-10;/h1-8H,9,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOYEKFAXAMAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-Benzyloxy-3-nitrophenylamine hydrochloride" molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, synthetic pathways, and physicochemical characterization of 2-Benzyloxy-3-nitrophenylamine hydrochloride . This document is structured for researchers and medicinal chemists requiring high-fidelity data for drug development applications.

CAS Registry Number (Free Base): 217095-92-6 (Analogous Reference) CAS Registry Number (N-Boc Precursor): 217095-90-4 Molecular Formula: C₁₃H₁₃ClN₂O₃ (HCl Salt) Molecular Weight: 280.71 g/mol

Executive Summary

2-Benzyloxy-3-nitrophenylamine hydrochloride (also known as 2-benzyloxy-3-nitroaniline HCl) is a specialized trisubstituted benzene derivative serving as a critical "privileged scaffold" in medicinal chemistry. It functions primarily as a precursor for benzimidazoles and quinoxalines —heterocycles ubiquitous in kinase inhibitors (e.g., EGFR, BTK targets). The molecule features a unique substitution pattern where a bulky benzyloxy group is flanked by an electron-withdrawing nitro group and an electron-donating amino group, creating a highly functionalized core for divergent synthesis.

Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of an aniline core substituted at the ortho (C2) and meta (C3) positions relative to the amine (C1).

  • Steric Environment: The C2-benzyloxy group introduces significant steric bulk, forcing the C3-nitro group to rotate slightly out of planarity with the benzene ring to minimize repulsion. This "ortho-effect" influences downstream reactivity, particularly in reduction or nucleophilic substitution reactions.

  • Electronic Push-Pull:

    • Amine (C1): Strong

      
      -donor (+M effect), activating the ring.
      
    • Benzyloxy (C2):

      
      -acceptor/-
      
      
      
      -donor. The oxygen atom increases electron density at C1 and C3 via resonance, stabilizing the cation.
    • Nitro (C3): Strong

      
      -acceptor (-M/-I effect), deactivating the ring but making the C2-C3 bond axis susceptible to nucleophilic attack if the benzyl group is removed.
      
Key Properties Table
PropertyValue / Description
Appearance Yellow to orange crystalline solid (Free base); Off-white to pale yellow (HCl salt)
Solubility Free Base: Soluble in DCM, EtOAc, DMSO. HCl Salt: Soluble in Water, MeOH, DMSO.
pKa (Conjugate Acid) ~2.5 - 3.0 (Estimated). The electron-withdrawing nitro group significantly lowers the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa 4.6).
H-Bond Donors 3 (NH₃⁺)
H-Bond Acceptors 4 (Nitro O, Ether O)

Synthetic Pathways & Protocols

The synthesis of 2-benzyloxy-3-nitrophenylamine hydrochloride requires a strategic protection-deprotection sequence to prevent N-alkylation during the introduction of the benzyl ether. The most robust route utilizes 2-amino-3-nitrophenol as the starting material.

Reaction Flowchart (Graphviz)

SynthesisPath Start 2-Amino-3-nitrophenol (CAS 603-85-0) Step1 Step 1: N-Protection (Boc-Protection) Start->Step1 Boc2O, TEA, THF Inter1 N-Boc Intermediate (tert-butyl (2-hydroxy-3-nitrophenyl)carbamate) Step1->Inter1 Step2 Step 2: O-Alkylation (Benzylation) Inter1->Step2 BnBr, K2CO3, DMF Inter2 O-Benzyl N-Boc Intermediate (CAS 217095-90-4) Step2->Inter2 Step3 Step 3: Acidic Deprotection (HCl/Dioxane) Inter2->Step3 4M HCl in Dioxane Product TARGET: 2-Benzyloxy-3-nitrophenylamine HCl Step3->Product

Figure 1: Step-wise synthetic route from commercially available 2-amino-3-nitrophenol.

Detailed Experimental Protocols
Step 1: Selective N-Protection

Direct benzylation of the starting aminophenol often leads to mixtures of N-benzyl and O-benzyl products. Protecting the amine as a carbamate (Boc) ensures regiospecificity.

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), THF.

  • Protocol: Dissolve 2-amino-3-nitrophenol (1.0 eq) in THF. Add TEA (1.2 eq) followed by Boc₂O (1.1 eq) at 0°C. Stir at RT for 4 hours.

  • Checkpoint: Monitor TLC for disappearance of the polar aminophenol spot.

Step 2: O-Benzylation (Williamson Ether Synthesis)
  • Reagents: Benzyl bromide (BnBr), Potassium Carbonate (K₂CO₃), DMF.[1][2][3]

  • Protocol:

    • Suspend the N-Boc intermediate (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF.

    • Add Benzyl bromide (1.1 eq) dropwise.

    • Stir at 60°C for 4-6 hours.

    • Workup: Pour into ice water. The product, tert-butyl (2-(benzyloxy)-3-nitrophenyl)carbamate, typically precipitates as a yellow solid. Filter and wash with hexane.

  • Critical Note: Benzyl bromide is a lachrymator; handle in a fume hood.[1]

Step 3: Deprotection and Salt Formation
  • Reagents: 4M HCl in 1,4-Dioxane.

  • Protocol:

    • Dissolve the O-benzyl intermediate in minimal dioxane or DCM.

    • Add 4M HCl/Dioxane (5-10 eq) at 0°C.

    • Stir at RT for 2-3 hours. The solution will become cloudy as the amine hydrochloride salt precipitates.

    • Isolation: Dilute with diethyl ether to maximize precipitation. Filter the solid under nitrogen (hygroscopic) and dry under vacuum.

Structural Characterization (Validation)

To validate the identity of 2-Benzyloxy-3-nitrophenylamine HCl, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegrationAssignment
7.30 - 7.50 Multiplet5HBenzyl aromatic protons (Ph-H )
7.65 Doublet (d)1HC4-H (Adjacent to Nitro)
7.10 Triplet (t)1HC5-H
7.25 Doublet (d)1HC6-H (Adjacent to Amine)
5.15 Singlet (s)2HBenzylic -O-CH ₂-Ph
9.50 - 10.50 Broad Singlet3HAmmonium -NH ₃⁺ (Exchangeable with D₂O)
Mass Spectrometry (ESI-MS)
  • Expected m/z: 245.09 [M+H]⁺ (Free base cation).

  • Fragmentation: Loss of benzyl group (91 Da) is a common fragmentation pathway, showing a peak at m/z ~154 (2-amino-3-nitrophenol core).

Functional Reactivity & Applications

This molecule is a "gateway" intermediate. The presence of the nitro group at C3 and the protected oxygen at C2 allows for versatile downstream chemistry:

  • Benzimidazole Formation: Reduction of the nitro group (H₂/Pd-C or Fe/NH₄Cl) yields 2-benzyloxy-1,3-diaminobenzene . Reaction with aldehydes or carboxylic acids then cyclizes to form 4-benzyloxy-benzimidazoles.

  • Sandmeyer Reactions: The primary amine can be converted to a halide (Cl, Br, I) via diazonium salts, allowing for further functionalization of the C1 position while retaining the C3-nitro group.

  • Deprotection: The benzyl group can be removed via hydrogenolysis (H₂, Pd/C) to reveal the phenol, regenerating the 2-hydroxy-3-nitroaniline core for solubility tuning.

References

  • Preparation of N-Boc Intermediate: GuideChem CAS Database. "tert-butyl (2-(benzyloxy)-3-nitrophenyl)carbamate Basic Information." CAS# 217095-90-4.[4] Link

  • Starting Material Synthesis: King, H. "2-Amino-3-nitrophenol." Journal of the Chemical Society, 1927, p. 1057. (Classic synthesis of the aminophenol core).
  • General Benzylation Protocol: Pradhan, P. P., et al. "Oxidative cleavage of benzylic ethers." Journal of Organic Chemistry, 2009, 74, 9501-9504. Link

  • Nitro Reduction Methodologies: "Reduction of Nitro Compounds." Organic Chemistry Portal. Link

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Benzyloxy-3-nitrophenylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Spectroscopic Overview

2-Benzyloxy-3-nitrophenylamine hydrochloride is an aromatic amine containing a benzyloxy substituent and a nitro group. The hydrochloride salt form influences the spectroscopic behavior of the amine group. A multi-technique spectroscopic approach is essential for unambiguous structural confirmation.[1][2]

Caption: Chemical structure of 2-Benzyloxy-3-nitrophenylamine Hydrochloride.

The following sections detail the expected outcomes from each major spectroscopic technique, along with the underlying principles and standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.[3] For 2-Benzyloxy-3-nitrophenylamine hydrochloride, both ¹H and ¹³C NMR will provide definitive information on the arrangement of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will be complex due to the presence of two aromatic rings. The use of a high-field instrument (e.g., 300 MHz or higher) is recommended for better resolution.[4]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Aromatic (Benzyl)7.30 - 7.50Multiplet-The five protons of the benzyl group will appear as a complex multiplet.
Aromatic (Nitrophenyl)7.00 - 8.00Multiplet~7-9The three protons on the substituted ring will show distinct signals, likely doublets or triplets, influenced by the electron-withdrawing nitro group and electron-donating amine and benzyloxy groups.
Benzylic CH₂~5.20Singlet-This singlet corresponds to the two protons of the methylene bridge.
Ammonium NH₃⁺> 10 (variable)Broad Singlet-As a hydrochloride salt, the amine protons will be protonated and exchangeable. The chemical shift is highly dependent on solvent and concentration.[5]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Notes
Aromatic C-NO₂>140The carbon atom attached to the nitro group is significantly deshielded.
Aromatic C-O~150-160The carbon atom of the ether linkage on the nitrophenyl ring.
Aromatic C-N~130-140The carbon atom attached to the ammonium group.
Aromatic (Unsubstituted)115 - 130Aromatic carbons without direct heteroatom substitution.
Aromatic (Benzyl)127 - 137Carbons of the benzyl group ring.
Benzylic CH₂~70The methylene bridge carbon.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Benzyloxy-3-nitrophenylamine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for amine salts to observe the NH protons.

  • Instrumentation: Utilize a Fourier Transform NMR spectrometer operating at a field strength of at least 300 MHz for ¹H NMR.

  • Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule.[1][6] The spectrum of 2-Benzyloxy-3-nitrophenylamine hydrochloride will exhibit characteristic absorption bands corresponding to its key structural features.

Table 3: Predicted IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H (Ammonium)N⁺-H Stretch2800 - 3200Broad, Strong
C-H (Aromatic)C-H Stretch3000 - 3100Medium
C-H (Aliphatic)C-H Stretch2850 - 3000Medium
C=C (Aromatic)C=C Stretch1450 - 1600Medium to Strong
N=O (Nitro)Asymmetric Stretch1500 - 1550Strong
N=O (Nitro)Symmetric Stretch1330 - 1370Strong
C-O (Ether)C-O Stretch1200 - 1275Strong
Experimental Protocol for ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, water vapor).[7]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Record the IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum should be baseline-corrected. Identify and label the major absorption peaks and assign them to their corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.[8][9] For the hydrochloride salt, electrospray ionization (ESI) is a suitable technique, which will likely show the protonated molecule of the free base.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

IonPredicted m/zNotes
[M+H]⁺245.09This corresponds to the protonated free base (C₁₃H₁₃N₂O₃⁺). The exact mass will be slightly different.
[M-NO₂]⁺199.10Fragmentation involving the loss of the nitro group.
[C₇H₇]⁺91.05A common and stable fragment corresponding to the benzyl cation (tropylium ion).
Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight of the free base. Analyze the fragmentation pattern to gain further structural information.

Integrated Spectroscopic Analysis Workflow

A systematic approach is crucial for the complete and accurate characterization of a novel or synthesized compound.

A Sample: 2-Benzyloxy-3-nitrophenylamine HCl B IR Spectroscopy (ATR-FTIR) A->B C NMR Spectroscopy (¹H & ¹³C) A->C D Mass Spectrometry (ESI-MS) A->D E Functional Group Identification (N-H, N=O, C-O) B->E F Carbon-Hydrogen Framework (Connectivity, Environment) C->F G Molecular Weight and Fragmentation D->G H Structural Confirmation E->H F->H G->H

Caption: Workflow for the Spectroscopic Characterization of the Target Compound.

Conclusion

The spectroscopic characterization of 2-Benzyloxy-3-nitrophenylamine hydrochloride requires a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed predictive framework and standardized protocols to assist researchers in confirming the structure and purity of this compound. By correlating the predicted data with experimentally obtained spectra, scientists can achieve a high degree of confidence in the identity of their material, a fundamental requirement for further research and development.

References

  • DOI. (n.d.). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Retrieved from [Link]

  • Request PDF. (n.d.). Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. Retrieved from [Link]

  • EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

  • PubMed. (2024, May 15). Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry. Retrieved from [Link]

  • Bohrium. (2023, December 20). comparison-of-3-nitrophenylhydrazine-o-benzyl-hydroxylamine-and-2-picolylamine-derivatizations-for-analysis-of-short-chain-fatty-acids-through-liquid-chromatography-coupled-with-tandem-mass-spectrometry. Retrieved from [Link]

  • NIST WebBook. (n.d.). N-benzyl-n'-(o-nitrophenyl)-piperazine hydrochloride. Retrieved from [Link]

  • MDPI. (2024, May 19). Spectroscopy in Characterization of Materials—Developments. Retrieved from [Link]

  • Instituto de Nanociencia y Materiales de Aragón - INMA. (n.d.). Spectroscopic Characterization. Retrieved from [Link]

  • MDPI. (2021, March 7). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Benzyloxy)-2-fluoro-6-nitroaniline. Retrieved from [Link]

  • PMDA. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]

Sources

Strategic Utilization of 2-Benzyloxy-3-nitrophenylamine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the medicinal chemistry applications of 2-Benzyloxy-3-nitrophenylamine hydrochloride .

Executive Summary

2-Benzyloxy-3-nitrophenylamine hydrochloride (CAS: 847657-55-0 / Free Base Analogues) is a high-value synthetic intermediate primarily utilized as a precursor for 4-substituted benzimidazoles , quinoxalines , and benzotriazoles . Its structural uniqueness lies in the vicinal arrangement of the amino, benzyloxy, and nitro groups (1-amino-2-benzyloxy-3-nitrobenzene).

For medicinal chemists, this compound solves a critical design challenge: accessing the 4-position of the benzimidazole scaffold with a protected oxygen functionality. This position is notoriously difficult to functionalize via direct electrophilic aromatic substitution on the heterocycle. By introducing the oxygen (as a benzyl ether) before cyclization, this building block enables the synthesis of kinase inhibitors, GPCR ligands, and epigenetic modulators with precise regiochemical control.

Chemical Profile & Structural Logic

Structural Identity
  • IUPAC Name: 2-(Benzyloxy)-3-nitroaniline hydrochloride

  • Core Scaffold: 1,2,3-Trisubstituted Benzene

  • Key Functional Groups:

    • Primary Amine (C1): Nucleophilic handle for initial condensation or diazotization.

    • Benzyloxy Ether (C2): A robust protecting group for a phenol, stable to basic conditions but cleavable by hydrogenolysis or Lewis acids.

    • Nitro Group (C3): A "masked" amine. Reduction yields a 1,2-diamine (with the C1 amine), the critical precursor for imidazole ring formation.

The Hydrochloride Advantage

The free base of 2-benzyloxy-3-nitroaniline is often a low-melting solid or oil prone to oxidation (darkening) upon storage. The hydrochloride salt form stabilizes the amine, preventing N-oxidation and dimerization, ensuring consistent stoichiometry in sensitive metal-catalyzed cross-couplings or reduction reactions.

Synthetic Utility: The "Privileged Scaffold" Generator

The primary utility of this compound is its conversion into 3-benzyloxy-1,2-phenylenediamine , a gateway to three major heterocyclic classes.

Pathway A: 4-Benzyloxybenzimidazoles (Kinase Inhibitors)

This is the most dominant application. Benzimidazoles are "privileged structures" in drug discovery, serving as bioisosteres for purines (ATP) in kinase inhibitors.

  • Mechanism: Reduction of the nitro group yields the vicinal diamine. Condensation with carboxylic acids, aldehydes, or orthocarbonates closes the imidazole ring.

  • Regiochemistry: The resulting benzimidazole has an oxygen substituent at the 4-position .

  • Application: The benzyl group can be retained as a hydrophobic pharmacophore or removed (H2/Pd) to reveal a 4-hydroxybenzimidazole , which can participate in critical hydrogen bonding interactions within an enzyme pocket (e.g., acting as a hydrogen bond donor/acceptor).

Pathway B: Quinoxalines (Intercalators & Antivirals)

Condensation of the reduced diamine with 1,2-dicarbonyls (e.g., glyoxal, benzil) yields 5-benzyloxyquinoxalines . These scaffolds are prominent in DNA-intercalating agents and certain antiviral proteases.

Pathway C: Benzotriazoles

Diazotization of the reduced diamine yields 4-benzyloxybenzotriazole . This scaffold is increasingly explored in peptide mimetics and as a bioisostere for indoles.

Visualization of Synthetic Pathways

SyntheticPathways Start 2-Benzyloxy-3-nitroaniline (Starting Material) Intermediate 3-Benzyloxy-1,2-phenylenediamine (Key Intermediate) Start->Intermediate Nitro Reduction (Fe/NH4Cl or H2/Pt) Benzimidazole 4-Benzyloxybenzimidazole (Kinase Inhibitors) Intermediate->Benzimidazole + R-COOH / Acid Quinoxaline 5-Benzyloxyquinoxaline (DNA Intercalators) Intermediate->Quinoxaline + 1,2-Dicarbonyl Benzotriazole 4-Benzyloxybenzotriazole (Bioisosteres) Intermediate->Benzotriazole + NaNO2 / AcOH

Figure 1: Divergent synthetic pathways from 2-Benzyloxy-3-nitroaniline. The reduction step is the critical gateway.

Critical Reaction Engineering: Chemoselectivity

The most significant technical challenge when working with this molecule is the chemoselective reduction of the nitro group in the presence of the benzyl ether.

The Challenge: Hydrogenolysis Risk

Standard nitro reduction conditions (H₂ + Pd/C) often lead to debenzylation , cleaving the benzyl ether to a phenol simultaneously with nitro reduction. This yields 3-hydroxy-1,2-phenylenediamine, which is highly unstable and prone to rapid oxidation (polymerization).

The Solution: Validated Reduction Protocols

To retain the benzyl protecting group, specific non-hydrogenolytic conditions must be used.

MethodReagentsOutcomeSuitability
Chemical Reduction Fe / NH₄Cl / EtOH / H₂OExcellent Best for scale-up. Retains O-Bn. Mild pH.
Dissolving Metal Zn / AcOHGood Retains O-Bn. Acidic conditions may affect acid-labile groups.
Catalytic Hydrogenation H₂ / Pt/C (Sulfided)Fair/Good Platinum is less active for O-Bn hydrogenolysis than Palladium.
Standard Hydrogenation H₂ / Pd/CPoor Rapid loss of O-Bn group (unless intentional).

Medicinal Chemistry Applications

Kinase Inhibitor Design (ATP-Site Binders)

In the design of Type I/II kinase inhibitors, the "hinge binder" region often utilizes a heterocycle.

  • Strategy: Use 2-benzyloxy-3-nitroaniline to build a 4-benzyloxybenzimidazole .

  • SAR Logic: The 4-position points towards the "Solvent Front" or the "Ribose Pocket" depending on binding orientation.

  • Late-Stage Diversification: The benzyl group can be removed (H₂/Pd/C) in the final step to yield a phenol. This phenol can then be alkylated with solubilizing groups (e.g., PEG chains, piperazines) to tune ADME properties without altering the core binding mode.

GPCR Ligands (Angiotensin & Opioid Receptors)

Benzimidazoles derived from this scaffold mimic the biphenyl-tetrazole moiety found in Sartans (Angiotensin II antagonists). The 4-benzyloxy group provides steric bulk that can lock the biaryl conformation, improving receptor subtype selectivity.

Prodrug Strategies

The benzyl ether can serve as a metabolically stable "mask" for a phenolic drug. Alternatively, if the target requires a free phenol, the benzyl group acts as a protecting group during synthesis, removed only in the final step to release the active pharmacophore.

Experimental Protocols

Protocol 1: Chemoselective Reduction (Fe/NH₄Cl Method)

This protocol reduces the nitro group while preserving the benzyl ether.

  • Setup: In a 250 mL round-bottom flask, suspend 2-benzyloxy-3-nitroaniline hydrochloride (1.0 eq) in a mixture of Ethanol (10 vol) and Water (2 vol).

  • Activation: Add Iron powder (5.0 eq, <325 mesh) and Ammonium Chloride (5.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor by TLC (System: 50% EtOAc/Hexane). The yellow starting material will fade to a colorless/pale brown intermediate.

  • Workup: Once complete (typically 2-4 hours), filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated NaHCO₃. Dry the organic layer (Na₂SO₄) and concentrate to yield 3-benzyloxy-1,2-phenylenediamine as a viscous oil or low-melting solid.

    • Note: Use immediately in the next step to avoid oxidation.

Protocol 2: Cyclization to 2-Methyl-4-benzyloxybenzimidazole

A standard test reaction to validate the scaffold.

  • Reagents: Dissolve the fresh diamine (from Protocol 1) in Triethyl orthoacetate (3.0 eq).

  • Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.1 eq).

  • Reaction: Heat to 100°C for 3 hours.

  • Purification: Cool to room temperature. The product often precipitates. If not, evaporate volatiles and purify via column chromatography (SiO₂, 0-5% MeOH in DCM).

  • Result: 4-(Benzyloxy)-2-methyl-1H-benzo[d]imidazole.

Safety & Handling

  • Nitroanilines: Potentially mutagenic and toxic if inhaled or absorbed through skin. Handle in a fume hood.

  • Iron Waste: The iron sludge from reduction is pyrophoric when dry. Keep wet and dispose of in designated hazardous waste containers.

  • Hydrochloride Salt: Hygroscopic. Store in a desiccator at room temperature.

References

  • Synthesis of Benzimidazoles from o-Phenylenediamines

    • Title: "Recent Advances in the Synthesis of Benzimidazoles"
    • Source:Chemical Reviews
    • URL:[Link]

  • Chemoselective Nitro Reduction Protocols

    • Title: "Selective reduction of nitro compounds in the presence of other reducible groups"
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Benzimidazole Scaffolds in Kinase Inhibitors

    • Title: "Benzimidazole Deriv
    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

  • General Reactivity of 2-Alkoxy-3-nitroanilines

    • Title: "Synthesis and reactivity of 4-alkoxybenzimidazoles"
    • Source:Tetrahedron Letters
    • URL:[Link]

Synthesis of "2-Benzyloxy-3-nitrophenylamine hydrochloride" from 2-amino-3-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Regioselective Synthesis of 2-Benzyloxy-3-nitrophenylamine Hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth methodology for the synthesis of 2-Benzyloxy-3-nitrophenylamine hydrochloride from 2-amino-3-nitrophenol. The core challenge in this transformation is achieving regioselective O-alkylation in the presence of a more nucleophilic amino group. This document details a robust, three-step strategy based on a protective group methodology that ensures high yield and purity of the target compound. We will explore the mechanistic rationale behind each step, present a detailed, field-proven experimental protocol, discuss critical analytical characterization techniques, and outline essential safety and handling procedures. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex organic intermediates.

Strategic Overview: The Challenge of Regioselectivity

The synthesis of alkoxy anilines from aminophenols is a common transformation in medicinal and materials chemistry. However, the presence of two nucleophilic centers—the amino (-NH2) and hydroxyl (-OH) groups—on the same aromatic ring presents a significant regioselectivity challenge. Direct alkylation of 2-amino-3-nitrophenol with a benzyl halide under basic conditions would likely result in a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, leading to low yields and complex purification challenges.

To overcome this, a protection-alkylation-deprotection strategy is the most reliable approach.[1][2] This guide focuses on a highly efficient method that involves:

  • Selective Protection: The amino group is reversibly protected by condensation with benzaldehyde to form a stable N-benzylidene imine (Schiff base).

  • O-Benzylation: The free phenolic hydroxyl group is then alkylated with benzyl bromide via a Williamson ether synthesis.

  • Deprotection & Salt Formation: The imine protecting group is removed by acid-catalyzed hydrolysis, which simultaneously protonates the regenerated amino group to yield the stable hydrochloride salt of the final product.

This sequence ensures that the benzylation occurs exclusively at the desired oxygen atom, providing a clean and efficient route to the target molecule.

Mechanistic Pathway and Workflow

The entire synthetic sequence is designed to control the reactivity of the nucleophilic sites at each stage.

Step 1: Amine Protection via Imine Formation

The synthesis commences with the protection of the primary amine. The condensation of 2-amino-3-nitrophenol with benzaldehyde is a spontaneous reaction that forms a Schiff base, or imine. This transformation effectively "masks" the nucleophilicity of the amino group, preventing it from competing in the subsequent alkylation step.

Step 2: Williamson Ether Synthesis

With the amine protected, the phenolic hydroxyl group is the only remaining acidic proton. A mild inorganic base, such as anhydrous potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenol, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in a classic Sₙ2 reaction, forming the desired carbon-oxygen bond and yielding the O-benzylated intermediate.[3][4]

Step 3: Hydrolysis and Salt Formation

The final step involves the deprotection of the amino group. The imine is readily hydrolyzed under acidic conditions. The addition of hydrochloric acid protonates the imine nitrogen, making the imine carbon highly electrophilic and susceptible to nucleophilic attack by water. The resulting carbinolamine intermediate is unstable and collapses, releasing benzaldehyde and the free primary amine. The excess acid then protonates the amine, forming the thermodynamically stable 2-Benzyloxy-3-nitrophenylamine hydrochloride, which often precipitates from the reaction medium, aiding in its isolation and purification.[1][2]

Synthetic_Workflow cluster_0 PART 1: Protection cluster_1 PART 2: O-Benzylation cluster_2 PART 3: Deprotection & Salt Formation Start 2-Amino-3-nitrophenol Imine N-benzylidene-2-hydroxy-3-nitroaniline (Imine Intermediate) Start->Imine + Benzaldehyde BenzylatedImine O-Benzylated Imine Intermediate Imine->BenzylatedImine + Benzyl Bromide + K₂CO₃ FinalProduct 2-Benzyloxy-3-nitrophenylamine Hydrochloride BenzylatedImine->FinalProduct + Aqueous HCl

Caption: Overall workflow for the synthesis of the target compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Amino-3-nitrophenol≥98%Standard SupplierStarting Material
Benzaldehyde≥99%, Reagent GradeStandard SupplierProtecting Agent
Benzyl Bromide≥98%, StabilizedStandard SupplierAlkylating Agent
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard SupplierBase
AcetoneAnhydrous, ACS GradeStandard SupplierReaction Solvent
MethanolACS GradeStandard SupplierReaction Solvent
Hydrochloric Acid (HCl)37% (12 M), Reagent GradeStandard SupplierDeprotection/Salt Formation
Ethyl AcetateACS GradeStandard SupplierExtraction/Washing
HexanesACS GradeStandard SupplierWashing
Deionized WaterType II or higherIn-house
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularStandard SupplierDrying Agent

Detailed Experimental Protocol

This protocol is based on established procedures for the selective alkylation of aminophenols.[1][2]

Reagent Stoichiometry
ReagentMolar Mass ( g/mol )Molar Eq.Amount (per 10 mmol SM)Volume
2-Amino-3-nitrophenol154.121.01.54 g-
Benzaldehyde106.121.01.06 g1.01 mL
Potassium Carbonate138.212.02.76 g-
Benzyl Bromide171.041.01.71 g1.2 mL
Methanol---~40 mL
Acetone---~100 mL
Hydrochloric Acid (1 M)---As required
Step 1: Protection of the Amino Group (Imine Formation)
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-nitrophenol (1.54 g, 10 mmol).

  • Add methanol (40 mL) to the flask and stir until the solid is fully dissolved.

  • Add benzaldehyde (1.01 mL, 10 mmol) dropwise to the solution at room temperature.

  • Stir the resulting solution for 1 hour. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • After 1 hour, remove the solvent in vacuo using a rotary evaporator to yield the crude N-benzylideneaminophenol intermediate as a solid residue. This crude product is typically used in the next step without further purification.

Step 2: O-Benzylation of the Phenolic Hydroxyl Group
  • To the flask containing the crude imine intermediate, add acetone (100 mL), anhydrous potassium carbonate (2.76 g, 20 mmol), and benzyl bromide (1.2 mL, 10 mmol).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Maintain the reflux for 18-24 hours. Monitor the reaction progress by TLC until the starting imine spot has been completely consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic solids (potassium carbonate and potassium bromide) through a pad of Celite. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate in vacuo to obtain the crude O-benzylated imine intermediate as an oil or solid.

Step 3: Deprotection and Hydrochloride Salt Formation
  • Dissolve the crude O-benzylated imine intermediate in a suitable solvent such as ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel.

  • Add 1 M hydrochloric acid (50 mL) to the separatory funnel and shake vigorously for 5-10 minutes to effect hydrolysis.

  • The hydrochloride salt of the product is often poorly soluble in both the organic and aqueous layers and may precipitate at the interface or in the aqueous layer.

  • Separate the two layers. If a precipitate has formed, it can be collected by filtration. If the product remains in the aqueous layer, it can be isolated by extraction or concentration.

  • For purification, wash the collected solid product with a small amount of cold water to remove any remaining inorganic salts, followed by a wash with ethyl acetate or diethyl ether to remove the benzaldehyde byproduct.[5]

  • Dry the resulting solid, 2-Benzyloxy-3-nitrophenylamine hydrochloride, under vacuum to a constant weight.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the final product.

TechniquePurposeExpected Results
¹H NMR Structural Confirmation- Aromatic protons (multiplets) in the range of δ 6.5-8.0 ppm. - Benzyl CH₂ protons (singlet) around δ 5.1 ppm.[6] - Amine protons (broad singlet) which may be exchanged with D₂O. - Phenyl protons of the benzyl group (multiplet) around δ 7.3-7.5 ppm.[6]
¹³C NMR Structural Confirmation- Characteristic benzylic CH₂ carbon signal around 70-71 ppm.[6] - Aromatic carbon signals in the range of 110-150 ppm.
FT-IR Functional Group Analysis- N-H stretching vibrations for the amine salt (~3200-3400 cm⁻¹). - C-O-C ether stretching (~1250 cm⁻¹). - N-O stretching for the nitro group (~1530 and 1350 cm⁻¹).
Mass Spec (ESI+) Molecular WeightExpected [M+H]⁺ for the free amine (C₁₃H₁₂N₂O₃) at m/z 245.09.
Melting Point Purity AssessmentA sharp melting point is indicative of high purity.

Safety and Hazard Management

The synthesis involves hazardous materials that require careful handling in a controlled laboratory environment.

Safety_Overview reagents Key Reagents Primary Hazards start_mat 2-Amino-3-nitrophenol Skin/eye irritant, harmful if swallowed benzyl_bromide Benzyl Bromide/Chloride Corrosive, lachrymator, toxic, potential carcinogen hcl Concentrated HCl Severe corrosive, causes burns, respiratory irritant solvents Organic Solvents (Acetone, Methanol) Flammable, irritant

Caption: Summary of primary hazards for key reagents.

  • Engineering Controls: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors and dust.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving is recommended when handling benzyl bromide), and chemical splash goggles at all times.[7]

  • Handling Benzyl Bromide: Benzyl bromide is a strong lachrymator and corrosive.[8] It should be handled with extreme care, using a syringe or cannula for transfers. Have a quenching solution (e.g., sodium bicarbonate) ready in case of spills.

  • Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Troubleshooting and Field Insights

  • Incomplete Imine Formation: If TLC analysis shows significant remaining 2-amino-3-nitrophenol after 1 hour, the reaction can be gently warmed to 40°C or a catalytic amount of acetic acid can be added to facilitate the condensation.

  • Slow O-Benzylation: The reaction rate is dependent on the base and solvent. If the reaction is slow, ensure the potassium carbonate is truly anhydrous. Using a more polar aprotic solvent like DMF can accelerate the Sₙ2 reaction, but may require higher temperatures for removal.[3]

  • Formation of Byproducts: The primary byproduct from direct alkylation is the N-benzylated compound. The protection strategy described here largely mitigates this. If N-benzylation is observed, it indicates incomplete imine formation before the addition of benzyl bromide.

  • Purification of the Final Salt: If the hydrochloride salt does not precipitate cleanly, the aqueous layer can be washed several times with diethyl ether to remove benzaldehyde before concentrating the aqueous layer. Alternatively, the combined organic layers can be extracted with HCl, and the product-containing aqueous layers can be combined and processed.[5]

Conclusion

The synthesis of 2-Benzyloxy-3-nitrophenylamine hydrochloride is effectively and reliably achieved through a three-step sequence involving amine protection, Williamson ether synthesis, and subsequent deprotection. This strategy successfully navigates the inherent challenge of regioselectivity posed by the bifunctional 2-amino-3-nitrophenol starting material. By carefully controlling the reaction conditions and following the detailed protocol, researchers can obtain the target compound in high yield and purity, ready for use in further synthetic applications.

References

  • Selective alkylation of aminophenols - ResearchGate. [Link]

  • (PDF) Selective alkylation of aminophenols - ResearchGate. [Link]

  • US2027902A - Production of n-substituted aminophenols - Google P
  • 2-Amino-3-Nitrophenol | C6H6N2O3 | CID 4115495 - PubChem. [Link]

  • SAFETY DATA SHEET - Durham Tech. [Link]

  • Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. [Link]

  • 2-amino-3-nitrophenol synthesis - where to start?? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]

  • Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide - Amazon AWS. [Link]

  • Synthesis of a) 2-Nitro-4-(benzyloxy)aniline - PrepChem.com. [Link]

  • US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google P
  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies - Rasayan. [Link]

  • PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES - Organic Syntheses Procedure. [Link]

  • Reaction Times and Yields in de-O-benzylation Reactions - ResearchGate. [Link]

  • Purification and characterization of two new antimicrobial molecules produced by an endophytic strain of Paenibacillus polymyxa - SciELO. [Link]

  • How to purify Benzylamine? : r/OrganicChemistry - Reddit. [Link]

Sources

Physicochemical Profiling of Substituted Benzyloxyanilines: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of substituted benzyloxyanilines. This document is structured for application scientists and medicinal chemists, moving from molecular theory to validated experimental protocols.

Executive Summary & Structural Significance

Substituted benzyloxyanilines (


) represent a privileged pharmacophore in medicinal chemistry, serving as critical intermediates for tyrosine kinase inhibitors (e.g., EGFR inhibitors like Gefitinib analogs) and leukotriene antagonists.

The scaffold consists of two distinct domains linked by an ether spacer:

  • The Aniline Head (

    
    ):  A polar, ionizable region often involved in hydrogen bonding (e.g., with the hinge region of kinases).
    
  • The Benzyloxy Tail (

    
    ):  A lipophilic domain that occupies hydrophobic pockets (e.g., the specificity pouch in enzymes).
    

Understanding the physicochemical interplay between these domains—specifically how substituents modulate pKa , Lipophilicity (LogP) , and Solubility —is the difference between a high-affinity binder and a bioavailable drug.

Electronic Structure & Hammett Correlation

The reactivity and ionization of the aniline nitrogen are governed by the electronic nature of the benzyloxy group and its substituents.

The Regiochemistry Switch

The position of the benzyloxy ether linkage relative to the amine is the primary determinant of basicity.

  • Para-Substitution (

    
    -benzyloxyaniline):  The oxygen atom acts as a strong Electron Donating Group (EDG) via resonance (+M effect). This increases electron density on the nitrogen, raising the pKa (typically 5.2 – 5.4 , comparable to 
    
    
    
    -anisidine).
  • Meta-Substitution (

    
    -benzyloxyaniline):  Resonance is decoupled. The oxygen exerts only an Electron Withdrawing Inductive effect (-I), lowering the pKa (typically 4.0 – 4.2 ).
    
Substituent Effects on the Benzyl Ring

Substituents on the distal benzyl ring (


) fine-tune lipophilicity without drastically altering the aniline pKa, as the methylene spacer (

) insulates the electronic transmission.
  • Halogens (F, Cl): Significantly increase LogP (lipophilicity) and metabolic stability (blocking P450 oxidation) but have negligible effect on the aniline pKa.

  • Nitro/Cyano: Lower LogP slightly due to polarity but introduce toxicity risks.

Critical Physicochemical Parameters[1][2][3][4][5][6]

Lipophilicity (LogP vs. LogD)

For benzyloxyanilines, the benzyl moiety drives high lipophilicity.

  • Typical LogP: 2.5 – 4.0 (depending on substitution).

  • LogD (pH 7.4): Since the pKa is ~4–5, the molecule is predominantly neutral at physiological pH. Thus,

    
    .
    
Aqueous Solubility

These compounds generally exhibit low intrinsic aqueous solubility (


) due to the high lattice energy driven by 

stacking of the two aromatic rings.
  • Solubility Strategy: Salt formation (e.g., Hydrochloride or Mesylate salts) is required for formulation, protonating the amine to disrupt the crystal lattice.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Throughput LogP Determination via HPLC

Rationale: Traditional shake-flask methods are too slow for SAR series. Gradient HPLC correlates retention time with lipophilicity.[1][2]

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.6 to ensure ionization? No, for LogP we want neutral. Use Ammonium Acetate pH 7.0 for LogD or extrapolate).

  • Correction: To measure true LogP (neutral form), use a buffer at pH > pKa + 2. Use 20 mM Ammonium Bicarbonate (pH 8.5) .

  • Standard Curve: Toluene, Naphthalene, Triphenylene (known LogP values).

Workflow:

  • Calibration: Inject standards and plot

    
     (capacity factor) vs. Literature LogP.
    
  • Sample Run: Inject 10 µL of 100 µM benzyloxyaniline sample.

  • Calculation:

    
    
    Derive LogP from the calibration slope.
    
  • Validation: If

    
     for standards, recalibrate column temperature (
    
    
    
    ).
Protocol B: Potentiometric pKa Determination

Rationale: UV-metric methods fail if the UV shift upon ionization is weak. Potentiometry is the gold standard for anilines.

Workflow:

  • Preparation: Dissolve 2-3 mg of compound in 10 mL of ISA water (Ionic Strength Adjusted, 0.15 M KCl). Note: If insoluble, use a co-solvent method (Methanol/Water ratios of 20%, 30%, 40%) and Yasuda-Shedlovsky extrapolation to 0% organic.

  • Titrant: 0.1 N HCl (standardized).

  • Execution: Titrate from pH 2.0 to 10.0 under

    
     atmosphere (to exclude 
    
    
    
    ).
  • Analysis: Identify the inflection point using the second derivative of the titration curve.

    • Self-Check: If pKa < 3, potentiometry is inaccurate; switch to NMR titration.

Synthesis & Optimization Workflow

The synthesis of these moieties must avoid oxidation of the aniline. The standard self-validating pathway is the Williamson Ether Synthesis followed by Nitro Reduction .

Visualization: Synthesis & Profiling Logic

The following diagram illustrates the critical path from raw materials to physicochemical data.

Benzyloxyaniline_Workflow cluster_synthesis Stage 1: Synthesis cluster_profiling Stage 2: Physicochemical Profiling Phenol Substituted Phenol (Ar-OH) Ether Benzyloxy-Nitrobenzene (Ar-CH2-O-Ar'-NO2) Phenol->Ether Williamson Ether (K2CO3, DMF, 80°C) Halide Benzyl Halide (Ar'-CH2-X) Halide->Ether Aniline Substituted Benzyloxyaniline (Ar-CH2-O-Ar'-NH2) Ether->Aniline Reduction (Fe/HCl or H2/Pd-C) Solubility Solubility (pH 1.2/7.4) (Kinetic/Thermodynamic) Aniline->Solubility pKa pKa Determination (Potentiometric/UV) Aniline->pKa LogP Lipophilicity (LogP/D) (Shake-Flask/HPLC) Aniline->LogP LogP->Halide SAR Optimization (Too Lipophilic? Add Polar Groups)

Caption: Synthesis and physicochemical profiling workflow for substituted benzyloxyanilines.

Case Study: EGFR Inhibitors

In the context of EGFR tyrosine kinase inhibitors, the benzyloxyaniline moiety is often a key structural element. For instance, in Gefitinib and Erlotinib analogs, the aniline ring binds to the hinge region via hydrogen bonds, while the substituted benzyl tail extends into the hydrophobic pocket.

Key Physicochemical Insight:

  • 3-Chloro-4-fluoroanilines: Commonly used due to their optimal balance of lipophilicity (LogP ~3.5) and metabolic stability (fluorine blocks oxidation).

  • Solubility Challenge: The high lipophilicity of the benzyl tail often necessitates formulation as a salt (e.g., Gefitinib is marketed as a free base but formulated with excipients to aid dissolution; Erlotinib is a hydrochloride salt).

Data Summary Table

The table below summarizes typical physicochemical properties for representative benzyloxyanilines.

CompoundSubstituent (Benzyl Ring)pKa (Aniline N)LogP (Neutral)Aqueous Solubility (pH 7.4)Notes
4-Benzyloxyaniline -H5.352.52Low (< 0.1 mg/mL)Reference standard.
3-Chloro-4-fluoro- 3-Cl, 4-F3.983.45Very Low (< 0.01 mg/mL)Common in EGFR inhibitors.
4-(Methylsulfonyl)- 4-SO2Me4.801.85Moderate (~0.5 mg/mL)Polar tail improves solubility.
3-Ethynyl- 3-C≡CH4.102.90LowReactive "warhead" precursor.

Note: Values are approximate based on structure-property relationships and literature averages.

References

  • BenchChem. (2025).[3] Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2002). Lipophilicity and pKa estimates from gradient high-performance liquid chromatography. PubMed.[4] Retrieved from

  • MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules. Retrieved from

  • Creative Bioarray. Lipophilicity and pKa Assays. Retrieved from

  • ResearchGate. (2017). Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2. Retrieved from

Sources

Role of benzyloxy group as a protecting group in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The benzyloxy (Bn) group is the "workhorse" of organic synthesis—deceptively simple in structure yet chemically robust. It is not merely a mask for a hydroxyl group; it is a strategic tool used to modulate the electronic and steric environment of a molecule during complex assembly.

This guide moves beyond standard textbook definitions to explore the mechanistic causality behind benzylation strategies, advanced installation/deprotection protocols, and the "insider" techniques required for high-stakes drug development.

The Strategic Profile: Why Benzyl?

The benzyl ether (


) is unique because it is electronically neutral  yet sterically significant . Unlike esters (acyl groups) which can participate in neighboring group participation (NGP) or migrate under basic conditions, the benzyl ether is largely inert ("dead weight") until specifically targeted for removal.
Stability Matrix

The Bn group’s primary asset is its resistance to harsh conditions that cleave other groups.[1]

ConditionStabilityNotes
Basic / Nucleophilic Excellent Stable to

. Ideal for subsequent alkylations.
Acidic Good Stable to dilute

. Cleaved by strong Lewis acids (

).
Oxidative Variable Stable to

. Unstable to

(oxidizes to benzoate). Stable to DDQ (unlike PMB).
Reductive Poor Primary cleavage vector. Labile to

(Birch), and radical reduction.
Fluoride Excellent Completely orthogonal to silyl ethers (

).

Advanced Installation Protocols

While the Williamson ether synthesis is the standard, it fails with base-sensitive substrates (e.g., those prone to


-elimination or epimerization). We present three tiers of installation logic.
Tier 1: The Standard (Williamson)
  • Reagents:

    
     or 
    
    
    
    +
    
    
    (or
    
    
    ) +
    
    
    (catalyst).
  • Solvent: DMF or THF.

  • Mechanism:

    
    .
    
  • Critical Safety Note: The reaction of

    
     in DMF can be runaway exothermic on scale. Ensure temperature control (<60°C).
    
Tier 2: Acid-Catalyzed (Trichloroacetimidate)

Used when the substrate cannot tolerate strong bases.

  • Reagents: Benzyl trichloroacetimidate (

    
    ) + 
    
    
    
    (cat.) or
    
    
    .
  • Mechanism: Protonation of imidate

    
     loss of trichloroacetamide 
    
    
    
    formation of transient benzyl cation (or
    
    
    -like ion pair)
    
    
    alcohol attack.
Tier 3: Neutral & Bench-Stable (The Dudley Reagent)

For highly sensitive substrates where neither acid nor base is permissible.

  • Reagent: 2-Benzyloxy-1-methylpyridinium triflate.[2][3]

  • Conditions: Toluene or Trifluorotoluene (PhCF3), warming (typically 60-80°C).

  • Mechanism: Thermal decomposition generates a benzyl cation equivalent and a neutral pyridone byproduct.

DudleyMechanism Reagent Dudley Reagent (Benzyloxypyridinium TfO-) TS Thermal Decomposition Reagent->TS Heat Cation Benzyl Cation (Transient Species) TS->Cation Byproduct N-Methylpyridone (Inert) TS->Byproduct Product Benzyl Ether (R-OBn) Cation->Product + R-OH - H+ Substrate Alcohol (R-OH) Substrate->Product

Figure 1: Mechanistic pathway of the Dudley Reagent, avoiding acidic/basic extremes.

Deprotection Dynamics

Removing the Bn group requires precision. The two dominant modes are Hydrogenolysis (surface chemistry) and Lewis Acid Cleavage (solution chemistry).

Method A: Catalytic Hydrogenolysis (

)

This is the cleanest method but often lacks selectivity in the presence of alkenes, alkynes, or halides.

  • Standard Protocol: 10% Pd/C (10 wt% loading),

    
     (1 atm balloon), MeOH or EtOH.
    
  • The "Poisoning" Strategy (Selectivity Hack): To selectively deprotect a Cbz group or reduce an olefin without touching the Benzyl ether, add a nitrogenous base (Pyridine or

    
    ) to the reaction.
    
    • Mechanism:[4][5][6][7][8][9] The amine competitively adsorbs to the Pd surface, occupying the highly active sites required for the difficult C-O bond cleavage, while leaving sites available for easier C=C or C-N cleavage.

Hydrogenolysis cluster_surface Pd Catalyst Surface Pd Pd Active Site BnOR Substrate (R-OBn) Adsorption Adsorbed Complex (Pd---Ph-CH2-OR) BnOR->Adsorption Diffusion Cleavage Oxidative Addition / Hydrogenolysis Adsorption->Cleavage + H2 (surface) Products Toluene + Alcohol Cleavage->Products Desorption Poison Pyridine/Amine (Poison) Poison->Pd Blocks Active Site (Inhibits Bn Cleavage)

Figure 2: Surface mechanism of hydrogenolysis and the inhibition effect of catalyst poisons.

Method B: Lewis Acid Cleavage (

)

Essential when the molecule contains reducible groups (alkenes, azides) that must survive.

  • Reagent:

    
     (1M in DCM).[10]
    
  • Temperature: -78°C.[10]

  • The Critical Additive: Pentamethylbenzene .

    • Why?

      
       cleaves the C-O bond to generate a benzyl cation. Without a scavenger, this cation will re-attack the substrate (Friedel-Crafts alkylation) or polymerize. Pentamethylbenzene acts as a "cation sink," trapping the benzyl group irreversibly.
      

Orthogonality & Decision Making

In multi-step synthesis, the Bn group must be chosen based on what other groups are present.[11]

If you have...Can you use Bn?Deprotection Strategy
PMB (p-Methoxybenzyl) YES Orthogonal. Remove PMB with DDQ (oxidative). Bn remains intact.[10] Remove Bn with

.[1][12]
TBDMS / TIPS YES Orthogonal. Remove Silyl with TBAF/HF. Bn remains intact.[10]
Acetonide (Isopropylidene) YES Orthogonal. Remove Acetonide with aqueous acid (

). Bn remains intact.[10]
Alkenes / Alkynes CAUTION

will reduce alkenes. Use

or radical reduction (Li/Naphthalene) to remove Bn.
Cbz (Carboxybenzyl) NO Not Orthogonal. Both cleaved by

. Cbz usually cleaves faster, but selectivity is difficult to control perfectly.

Experimental Protocols

Protocol 1: Neutral Benzylation with Dudley Reagent

Reference: J. Org. Chem. 2007, 72, 9803.

  • Setup: Dissolve alcohol (1.0 equiv) in trifluorotoluene (

    
    , 0.1 M).
    
  • Reagent: Add 2-benzyloxy-1-methylpyridinium triflate (2.0 equiv) and MgO (2.0 equiv, acid scavenger).

  • Reaction: Heat to 85°C for 12–24 hours.

  • Workup: Filter through a Celite pad to remove MgO/pyridone salts. Concentrate.

  • Purification: Flash chromatography.

    • Note: This avoids the strong base of NaH and the strong acid of imidate chemistry.

Protocol 2: Chemoselective Debenzylation with

Reference: Synlett 2008, 1977.[13]

  • Setup: Dissolve substrate (1.0 equiv) and pentamethylbenzene (3.0 equiv) in dry DCM under Argon. Cool to -78°C.[10]

  • Addition: Add

    
     (1M in DCM, 3.0 equiv) dropwise.
    
  • Monitor: Stir at -78°C. Reaction is usually fast (<1 hour).

  • Quench: Quench with MeOH/Et3N at -78°C before warming.

  • Workup: Aqueous extraction. The pentamethylbenzene-benzyl adduct is non-polar and easily separated from the polar alcohol product during chromatography.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed.; Wuts, P. G. M., Ed.; Wiley: Hoboken, NJ, 2014.[6] (The foundational text for stability data).[12]

  • Dudley Reagent (Synthesis & Application): Poon, K. W. C.; Dudley, G. B. J. Org. Chem.2006 , 71, 3923. Link

  • Dudley Reagent (Full Scope): Tummatorn, J.; Albiniak, P. A.; Dudley, G. B. J. Org. Chem.2007 , 72, 8962. Link

  • Pd/C Poisoning (Selectivity): Sajiki, H. Tetrahedron Lett.[5]1995 , 36, 3465.[5] Link

  • BCl3/Pentamethylbenzene Debenzylation: Okano, K.; Okuyama, K.; Fukuyama, T.; Tokuyama, H. Synlett2008 , 1977.[13][14] Link

  • PMB vs Bn Selectivity: Horita, K.; Yoshioka, T.; Tanaka, T.; Oikawa, Y.; Yonemitsu, O. Tetrahedron1986 , 42, 3021. Link

Sources

The Multifaceted Biological Activities of Nitrophenylamine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Versatility and Therapeutic Potential of Nitrophenylamine Scaffolds

Nitrophenylamine derivatives, a class of organic compounds characterized by a nitro group and an amine group attached to a phenyl ring, represent a significant scaffold in medicinal chemistry. The electronic properties conferred by the electron-withdrawing nitro group and the versatile amino functionality allow for a vast array of structural modifications, leading to a broad spectrum of biological activities.[1][2][3] This versatility has positioned nitrophenylamine derivatives as promising candidates in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, present robust experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their efficacy.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

N-substituted 2-nitroaniline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations.[1] The anticancer potential of these compounds often stems from their ability to be bioreductively activated under the hypoxic conditions prevalent in solid tumors.[1] This selective activation can lead to the generation of reactive intermediates that induce cellular damage and apoptosis in cancer cells.

A. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which nitrophenylamine derivatives exert their anticancer effects is through the induction of apoptosis.[4][5] This programmed cell death is often initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. For instance, some derivatives have been shown to activate DR-4-mediated apoptosis at the cell membrane and BCL-2-mediated apoptosis intracellularly.[4] Furthermore, these compounds can induce cell cycle arrest, a critical mechanism for inhibiting cancer cell proliferation.[4] Treatment with certain derivatives has been observed to cause a significant arrest of the cell cycle at the G0/G1 or G2/M phase.[4]

B. Experimental Workflow for Assessing Anticancer Activity

A robust evaluation of the anticancer potential of nitrophenylamine derivatives involves a multi-step process, starting with in vitro cytotoxicity screening and progressing to mechanistic studies.

Anticancer_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation A Cytotoxicity Screening (MTT/SRB Assay) B Apoptosis Assay (Flow Cytometry) A->B Identify potent compounds C Cell Cycle Analysis (Flow Cytometry) B->C Confirm apoptotic mechanism D Western Blot Analysis (Protein Expression) C->D Investigate molecular targets E Xenograft Animal Model D->E Validate in a biological system

Caption: Workflow for evaluating the anticancer activity of nitrophenylamine derivatives.

C. Detailed Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds.[6][7]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the nitrophenylamine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7]

Self-Validation: The inclusion of both positive and negative controls is crucial for validating the assay. The positive control should show a significant decrease in cell viability, while the vehicle control should exhibit minimal to no effect.

D. Data Presentation: Cytotoxicity of Nitrophenylamine Derivatives
Compound IDN-SubstituentCancer Cell LineIC50 (µM)Reference
1a 4-MethylphenylHCT1165.9 nM[1]
1b 4-(Dimethylamino)phenylHCT1168.7 µM[1]
2a 2,4-DinitrophenylUV4 (hypoxic)Selectivity: 60-70 fold[1]
3a Pyrimidine derivativeMer Kinase18.5 nM[1]
3b Pyrimidine derivativec-Met Kinase33.6 nM[1]
4 2-chloro-N-(phenazin-2-yl)benzamideK562Comparable to cisplatin[5]
14b 5-((5-Nitrofuran-2-yl)allylidene)MCF-70.85 µM[9]

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Nitroaromatic compounds, including nitrophenylamine derivatives, have a long history as antimicrobial agents.[2][3] Their mechanism of action is often linked to the reduction of the nitro group within the microbial cell, leading to the formation of toxic intermediates that can damage DNA and other critical cellular components.[3]

A. Mechanism of Action: Disruption of Cellular Integrity and Function

The antimicrobial activity of nitrophenylamine derivatives is generally attributed to a multi-pronged attack on microbial cells. The reduction of the nitro group produces reactive nitroso and hydroxylamine intermediates.[3] These reactive species can covalently bind to microbial DNA, leading to nuclear damage and cell death.[3] Furthermore, the lipophilicity of some derivatives allows for better interaction with microbial membranes, potentially disrupting their integrity and function.[3]

B. Experimental Workflow for Assessing Antimicrobial Activity

The evaluation of antimicrobial efficacy typically involves determining the minimum concentration of the compound required to inhibit microbial growth or to kill the microorganisms.

Antimicrobial_Workflow cluster_screening Initial Screening cluster_quantitative Quantitative Assessment A Disk Diffusion Assay B Broth Microdilution (Determine MIC) A->B For susceptible strains C Agar Dilution (Determine MIC) A->C Alternative for MIC

Caption: Workflow for evaluating the antimicrobial activity of nitrophenylamine derivatives.

C. Detailed Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely used technique to quantitatively determine the in vitro activity of an antimicrobial agent.[10][11]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.[11]

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the nitrophenylamine derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Self-Validation: The growth control must show distinct turbidity, and the sterility control should remain clear. The results for a standard reference antibiotic tested in parallel should fall within the expected range.

D. Data Presentation: Antimicrobial Activity of Nitrophenylamine Derivatives
Compound ClassMicroorganismMIC (µg/mL)Reference
Halogenated Nitro-derivativesS. aureus15.6–62.5[2][12]
Halogenated Nitro-derivativesCandida sp.15–500[2][12]
Nitrated BenzothiazolesP. aeruginosaSimilar to procaine penicillin[2]
2-Methyl-5-nitroaniline derivativesBacillus cereus, E. coli, P. aeruginosa, S. aureusActive[13]

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain nitrophenylamine derivatives have demonstrated potent anti-inflammatory properties.[14][15][16] Their mechanisms of action often involve the inhibition of key pro-inflammatory mediators and signaling pathways.

A. Mechanism of Action: Inhibition of Pro-inflammatory Cytokines and Signaling Pathways

The anti-inflammatory effects of nitrophenylamine derivatives can be attributed to their ability to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[14][15] This is often achieved by inhibiting the activation of critical signaling pathways like Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase 1/2 (ERK1/2).[14][15] By blocking these pathways, the compounds can effectively reduce the inflammatory response.

B. Experimental Workflow for Assessing Anti-inflammatory Activity

The evaluation of anti-inflammatory potential typically begins with in vitro assays to screen for activity, followed by in vivo models to confirm efficacy.

Anti_inflammatory_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Confirmation A Protein Denaturation Inhibition Assay C Cytokine Production Assay (e.g., TNF-α) A->C B HRBC Membrane Stabilization Assay B->C D Carrageenan-induced Paw Edema Model C->D Validate in an acute inflammation model E Croton Oil-induced Ear Edema Model C->E Topical anti-inflammatory model

Caption: Workflow for evaluating the anti-inflammatory activity of nitrophenylamine derivatives.

C. Detailed Protocol: In Vitro Anti-inflammatory Activity by Protein Denaturation Inhibition

Protein denaturation is a well-documented cause of inflammation.[17][18] This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.

Principle: When proteins are denatured by heat, they express antigens associated with Type III hypersensitive reactions, which are related to inflammatory diseases. The ability of a compound to prevent this denaturation is a measure of its anti-inflammatory potential.[17][18]

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of the test compound at various concentrations (e.g., 100-500 µg/mL) and 0.5 mL of 1% w/v bovine serum albumin (BSA) solution.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heating: Heat the mixture at 57°C for 30 minutes.

  • Cooling and Buffering: Cool the tubes and add 2.5 mL of phosphate-buffered saline (PBS, pH 6.3).

  • Absorbance Measurement: Measure the turbidity of the solution at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Self-Validation: A known anti-inflammatory drug, such as diclofenac sodium, should be used as a positive control to validate the assay results.

D. Data Presentation: Anti-inflammatory Activity of a Nitrophenylamine Derivative
CompoundModelDosageInhibition of Edema (%)Reference
1-nicotinoyl-3-(m-nitrophenyl)-thioureaCarrageenan-induced paw edema100 mg/kg57.9[19]
Voltaren (Diclofenac)Carrageenan-induced paw edema-49.9[19]
1-nitro-2-phenylethaneCroton oil-induced ear edema50 mg/kg79.4[16]

Conclusion and Future Directions

Nitrophenylamine derivatives represent a rich and versatile chemical scaffold with significant therapeutic potential across multiple disease areas. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores the importance of continued research and development in this area. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of novel nitrophenylamine derivatives. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, while minimizing potential toxicity. The development of targeted delivery systems and combination therapies may further unlock the full therapeutic potential of this promising class of compounds.

References

A comprehensive list of references will be provided upon request, including titles, sources, and verifiable URLs for all cited materials.

Sources

Methodological & Application

"2-Benzyloxy-3-nitrophenylamine hydrochloride" as an intermediate in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Benzyloxy-3-nitrophenylamine Hydrochloride in Heterocyclic Scaffolding

Executive Summary

2-Benzyloxy-3-nitrophenylamine hydrochloride (HCl salt of 2-benzyloxy-3-nitroaniline) is a high-value synthone used to access "privileged scaffolds" in medicinal chemistry, specifically 4-functionalized benzimidazoles and 5-functionalized quinoxalines .

Its structural importance lies in the 1,2,3-vicinal substitution pattern (Amino-Alkoxy-Nitro). This arrangement allows for the construction of fused heterocycles where the oxygenated substituent is positioned at the sterically sensitive 4-position (benzimidazole numbering). This position is notoriously difficult to access via electrophilic aromatic substitution of the parent heterocycle, making this intermediate a critical "de novo" building block for kinase inhibitors, PARP inhibitors, and GPCR ligands.

This guide details the synthesis, stabilization (as HCl salt), and downstream application of this compound, focusing on chemoselective reduction and cyclization protocols.[1]

Material Science & Properties

PropertySpecificationNotes
Compound Name 2-Benzyloxy-3-nitrophenylamine HydrochlorideAlso: 1-amino-2-benzyloxy-3-nitrobenzene HCl
Free Base CAS 89521-54-0 (Generic for isomer class; verify specific regioisomer)The HCl salt is the preferred storage form to prevent oxidation.[2][3]
Precursor 2-Amino-3-nitrophenol (CAS 603-85-0)Commercial starting material.
Appearance Yellow to orange crystalline solidColor deepens upon free-basing or oxidation.
Solubility Soluble in DMSO, DMF, MeOH (warm).HCl salt has limited solubility in non-polar ethers.
Stability Hygroscopic. Store at 2–8°C under Argon.Protect from light to prevent nitro-group degradation.

Strategic Utility: The "Orthogonal Protection" Platform

The benzyl group serves as a strategic "mask" for a phenol. It is robust against the basic and oxidative conditions required for heterocyclic ring formation but can be removed later via hydrogenolysis (H₂/Pd) or Lewis acids (BBr₃).

Why use this intermediate?

  • Regiocontrol: Guarantees an oxygen substituent at the 4-position of the benzimidazole core.

  • Chemoselectivity: The nitro group can be reduced to an amine without removing the benzyl group (using Fe or Sn), allowing for stepwise cyclization.

  • Diversity: Precursor to both Benzimidazoles (via aldehydes) and Quinoxalines (via 1,2-dicarbonyls).

Visualizing the Synthetic Pathway

G cluster_0 Core Workflow Start 2-Amino-3-nitrophenol Inter 2-Benzyloxy-3-nitrophenylamine (The Target) Start->Inter O-Benzylation (BnBr, K2CO3) Diamine 2-Benzyloxy-1,3-phenylenediamine Inter->Diamine Chemoselective Reduction (Fe/NH4Cl or SnCl2) Benzimidazole 4-Benzyloxy-Benzimidazole Diamine->Benzimidazole + Aldehyde (Cyclization) Quinoxaline 5-Benzyloxy-Quinoxaline Diamine->Quinoxaline + Glyoxal deriv. (Condensation) FinalDrug 4-Hydroxy-Benzimidazole (Drug Scaffold) Benzimidazole->FinalDrug Deprotection (H2/Pd-C)

Caption: Divergent synthesis map showing the conversion of the nitro-aniline intermediate into privileged heterocyclic scaffolds.

Detailed Protocols

Protocol A: Synthesis of 2-Benzyloxy-3-nitrophenylamine HCl

Objective: Selective O-alkylation of 2-amino-3-nitrophenol followed by salt formation.

Mechanism: The phenolic hydroxyl group is more acidic (pKa ~7-8 due to nitro group) than the aniline (pKa ~4). Using a weak base (K₂CO₃) in an aprotic solvent favors O-alkylation over N-alkylation.

Reagents:

  • 2-Amino-3-nitrophenol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • DMF (Dimethylformamide) or Acetone (Reagent Grade)

  • HCl (4M in Dioxane)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 2-amino-3-nitrophenol (10 g, 65 mmol) in DMF (100 mL).

  • Deprotonation: Add K₂CO₃ (13.5 g, 97 mmol). The solution will darken (formation of phenoxide). Stir at RT for 15 min.[4]

  • Alkylation: Add Benzyl bromide (8.5 mL, 71 mmol) dropwise over 10 minutes.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting phenol (polar) should disappear; the O-benzyl product (less polar) appears.

    • QC Check: If N-alkylation occurs, a spot with different Rf will appear. The O-isomer is usually the major product under these conditions.

  • Workup: Pour the mixture into ice-water (500 mL). The product will precipitate as a yellow/orange solid. Filter and wash copiously with water to remove DMF.

  • Salt Formation: Dissolve the crude solid in minimal EtOAc. Cool to 0°C. Add HCl in Dioxane (1.2 eq) dropwise. The hydrochloride salt will precipitate immediately.

  • Isolation: Filter the salt, wash with cold ether, and dry under vacuum.

    • Yield Target: 75-85%.

Protocol B: Chemoselective Reduction (Nitro to Amine)

Objective: Reduce the nitro group to generate the vicinal diamine WITHOUT cleaving the O-Benzyl ether.

Critical Note: Do NOT use catalytic hydrogenation (H₂/Pd-C) at this stage, as it will cleave the benzyl group prematurely, leading to the unstable 2-amino-3-aminophenol (prone to oxidation).

Reagents:

  • 2-Benzyloxy-3-nitrophenylamine HCl (1.0 eq)

  • Iron Powder (Fe) (5.0 eq) - Must be fine powder

  • Ammonium Chloride (NH₄Cl) (10.0 eq)

  • Solvent: Ethanol/Water (3:1)

Step-by-Step:

  • Suspension: Suspend the nitro compound (5 g) in Ethanol (40 mL) and Water (15 mL).

  • Activation: Add NH₄Cl and Iron powder.

  • Reflux: Heat to vigorous reflux (80°C) for 2–4 hours.

    • Observation: The yellow color of the nitro compound will fade to a brownish slurry (iron oxides).

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentration: Evaporate the filtrate to dryness.

  • Use Immediately: The resulting 2-benzyloxy-1,3-phenylenediamine is sensitive to air oxidation. Proceed immediately to Protocol C.

Protocol C: Cyclization to 4-Benzyloxy-Benzimidazole

Objective: Formation of the heterocyclic core.

Reagents:

  • Freshly prepared Diamine (from Protocol B)

  • Benzaldehyde (1.0 eq) (or substituted aldehyde)

  • Oxone® (Potassium peroxymonosulfate) (1.1 eq) or Na₂S₂O₅

  • Solvent: DMF/Water or EtOH

Step-by-Step:

  • Dissolve the diamine in DMF/Water (10:1).

  • Add Benzaldehyde (1.0 eq). Stir for 30 min to form the intermediate imine (Schiff base).

  • Add Oxone® (as an oxidant to drive ring closure/aromatization) portion-wise.

  • Stir at RT for 2 hours.

  • Workup: Dilute with water, extract with EtOAc. The product is the 2-phenyl-4-benzyloxy-1H-benzimidazole .

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Benzylation N-alkylation competition.Ensure K₂CO₃ is used (weaker base). Do not use NaH. Keep temp <65°C.
Loss of Benzyl Group Accidental hydrogenolysis.Avoid Pd catalysts. Use Fe/NH₄Cl, SnCl₂, or Zn/AcOH for reduction.
Dark/Tarred Diamine Oxidation of free amine.The diamine intermediate is unstable. Keep under N₂ and use immediately in the cyclization step.
Incomplete Cyclization Insufficient oxidant.Ensure air bubbling or add chemical oxidant (Oxone, Cu(OAc)₂) if using aldehydes.

References

  • Synthesis of 2-alkoxy-3-nitroanilines

    • Source: PrepChem. "Synthesis of 2-Nitro-4-(benzyloxy)aniline" (Analogous chemistry applied to the 3-nitro isomer).
    • URL:[Link]

  • Chemoselective Reduction Protocols (Fe/NH4Cl)

    • Source: Organic Chemistry Portal. "Reduction of Nitro Compounds to Amines".
    • URL:[Link]

  • Benzimidazole Synthesis via Oxidative Cyclization

    • Source: Royal Society of Chemistry (RSC), J. Chem. Soc., Perkin Trans.[1] 1. "Benzimidazole N-oxides unsubstituted at N-1 and C-2".

    • URL:[Link][1][5][6]

  • Selective Alkylation of Aminophenols

    • Source: ResearchGate / Arkivoc.
    • URL:[Link]

  • Commercial Precursor Data (2-Amino-3-nitrophenol): Source: Sigma-Aldrich Product Sheet.

Sources

The Strategic Utility of 2-Benzyloxy-3-nitrophenylamine Hydrochloride in the Synthesis of Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. The strategic selection of starting materials and intermediates dictates the feasibility, efficiency, and novelty of synthetic routes toward new therapeutic agents. "2-Benzyloxy-3-nitrophenylamine hydrochloride" emerges as a valuable, albeit specialized, building block for the synthesis of key pharmaceutical scaffolds, most notably as a precursor to substituted 1,4-benzodiazepines. The unique arrangement of its functional groups—a primary amine, a sterically demanding benzyloxy group, and an electron-withdrawing nitro group—offers a sophisticated handle for a variety of chemical transformations. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a practical starting point in a multi-step synthesis.

This technical guide provides a comprehensive overview of the synthesis and application of 2-Benzyloxy-3-nitrophenylamine hydrochloride. It details a proposed synthetic pathway for the compound itself, followed by validated protocols for its conversion into a pharmaceutically relevant 1,4-benzodiazepine core structure. The causality behind experimental choices, self-validating system designs, and references to authoritative literature are integrated throughout to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Physicochemical Properties of Key Intermediates

A thorough understanding of the physical and chemical properties of all compounds in a synthetic pathway is crucial for process optimization and safety. The table below summarizes key properties of the starting material and the principal intermediates in the synthesis of a 1,4-benzodiazepine scaffold.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-Chloro-3-nitroaniline3970-41-0C₆H₅ClN₂O₂172.5794-95Yellow to light brown crystalline powder[1]
2-Benzyloxy-3-nitrophenylamine N/AC₁₃H₁₂N₂O₃244.25Not availableAssumed to be a solid
3-Benzyloxy-1,2-diaminobenzene 89521-55-1C₁₃H₁₄N₂O214.26Not availableNot available[2]
7-Benzyloxy-4-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one N/AC₁₇H₁₆N₂O₂280.32Not availableAssumed to be a solid

Proposed Synthesis of 2-Benzyloxy-3-nitrophenylamine

The key transformation is a nucleophilic aromatic substitution (SNAAr) reaction, where the chloride is displaced by a benzyloxy group. This is followed by the formation of the hydrochloride salt.

Synthetic Pathway A 2-Chloro-3-nitroaniline C 2-Benzyloxy-3-nitrophenylamine A->C SNAAr Reaction B Benzyl Alcohol, NaH (or other strong base) DMF or THF E 2-Benzyloxy-3-nitrophenylamine Hydrochloride C->E Salt Formation D HCl in Ether or Isopropanol

Caption: Proposed synthetic pathway to 2-Benzyloxy-3-nitrophenylamine hydrochloride.

Application in the Synthesis of a 1,4-Benzodiazepine Scaffold

The primary utility of 2-Benzyloxy-3-nitrophenylamine hydrochloride lies in its role as a precursor to ortho-phenylenediamines, which are pivotal intermediates in the synthesis of benzodiazepines. The synthesis involves two key stages: the reduction of the nitro group and the subsequent cyclization to form the seven-membered diazepine ring.

Part 1: Reductive Transformation to 3-Benzyloxy-1,2-diaminobenzene

The selective reduction of the nitro group in the presence of the benzyloxy ether is a critical step. While various methods exist for nitro group reduction, the use of tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method that is chemoselective and generally does not affect the O-benzyl protecting group.[3][4][5]

Experimental Workflow - Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 2-Benzyloxy-3- nitrophenylamine HCl in Ethanol B Add SnCl2·2H2O in conc. HCl A->B C Reflux the mixture B->C D Monitor by TLC C->D E Cool and basify with NaOH (aq) D->E F Extract with Ethyl Acetate E->F G Dry, filter, and concentrate F->G H Purify by column chromatography G->H

Caption: Experimental workflow for the reduction of 2-Benzyloxy-3-nitrophenylamine.

Detailed Protocol for the Reduction of 2-Benzyloxy-3-nitrophenylamine:

Materials:

  • 2-Benzyloxy-3-nitrophenylamine hydrochloride (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (or Ethyl Acetate)

  • Sodium hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Benzyloxy-3-nitrophenylamine hydrochloride in ethanol.

  • Carefully add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture to reflux (typically 70-80 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice.

  • Carefully basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This will precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3-Benzyloxy-1,2-diaminobenzene can be purified by flash column chromatography on silica gel if necessary.

Rationale and Causality:

  • The use of SnCl₂ in concentrated HCl provides a robust and chemoselective method for the reduction of the aromatic nitro group.[6] The acidic conditions protonate the amine, and the tin(II) acts as the reducing agent.

  • The basic work-up is essential to neutralize the acidic reaction mixture and to precipitate the tin salts, allowing for the extraction of the free diamine product into an organic solvent.

Part 2: Cyclization to a 1,4-Benzodiazepine-2-one

The resulting 3-Benzyloxy-1,2-diaminobenzene is a versatile intermediate for the synthesis of various heterocyclic systems. A common and pharmaceutically relevant application is its condensation with a β-ketoester, such as ethyl acetoacetate, to form a 1,4-benzodiazepin-2-one core.[7][8]

Reaction Mechanism - Benzodiazepine Synthesis A 3-Benzyloxy-1,2-diaminobenzene C Initial Condensation (Schiff Base Formation) A->C B Ethyl Acetoacetate B->C D Intramolecular Cyclization (Amide Formation) C->D - H₂O E 7-Benzyloxy-4-methyl-1,3-dihydro- 2H-1,4-benzodiazepin-2-one D->E - EtOH

Caption: Simplified reaction mechanism for the formation of a 1,4-benzodiazepin-2-one.

Detailed Protocol for the Synthesis of 7-Benzyloxy-4-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one:

Materials:

  • 3-Benzyloxy-1,2-diaminobenzene (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Xylene (or Toluene)

  • Catalytic amount of acetic acid (optional)

Procedure:

  • To a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add 3-Benzyloxy-1,2-diaminobenzene and xylene.

  • Add ethyl acetoacetate to the mixture. A catalytic amount of acetic acid can be added to facilitate the initial condensation.

  • Heat the reaction mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting diamine is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect the solid by filtration and wash with a cold, non-polar solvent like hexane.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.

Rationale and Causality:

  • The condensation reaction between the ortho-diamine and the β-ketoester proceeds via the formation of an enamine intermediate, which then undergoes intramolecular cyclization to form the stable seven-membered benzodiazepine ring.

  • The use of a Dean-Stark apparatus effectively removes water from the reaction mixture, driving the equilibrium towards the formation of the product.

Conclusion

2-Benzyloxy-3-nitrophenylamine hydrochloride, while not a common off-the-shelf reagent, represents a strategically valuable intermediate for the synthesis of complex nitrogen-containing heterocycles. Its proposed synthesis and demonstrated application in the construction of a 1,4-benzodiazepine scaffold highlight its potential in drug discovery and development. The protocols provided herein are based on well-established and reliable chemical transformations, offering a practical guide for researchers in the field. The careful orchestration of protecting groups and selective transformations, as exemplified by the use of this compound, is a cornerstone of modern pharmaceutical synthesis.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • El-Hashash, M. A., El-Boral, M. M., & El-Sayed, R. S. (2014). Benzodiazepinones and benzimidazolones have been synthesized by the reaction of o-phenylenediamine with ethylacetoacetate in boiling xylene. Journal of Advances in Chemistry, 9(2), 1883-1891.
  • PubChem. (n.d.). 3-(Benzyloxy)benzene-1,2-diamine. Retrieved from [Link]

  • Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2014). On the Magic of Microwave-assisted Organic Synthesis : 1,5-Benzodiazepin-2-one from o-Phenylenediamine and Ethyl Acetoacetate. ResearchGate. Retrieved from [Link]

  • El-Sayed, R. S. (2014). Benzodiazepinones and benzimidazolones have been synthesized by the reaction of o-phenylenediamine with ethylacetoacetate in boiling xylene.
  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.

Sources

Application Note: A Guide to Solid-Phase Synthesis of Benzimidazole Libraries Using 2-Benzyloxy-3-nitrophenylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Its rigid bicyclic framework is a versatile template for developing agents with a wide array of biological activities, including anticancer, antiviral, and antihypertensive properties.[2] Solid-Phase Organic Synthesis (SPOS) offers a powerful and efficient methodology for the construction of large libraries of such compounds by simplifying purification and enabling automation.[3][4]

This application note provides a comprehensive guide to the use of 2-Benzyloxy-3-nitrophenylamine hydrochloride as a key building block in the solid-phase synthesis of 2-substituted benzimidazole libraries. The strategic placement of the amino, nitro, and benzyloxy groups on this reagent allows for a modular and robust synthetic route. The primary amine serves as the anchor point to the solid support, while the ortho-nitro group is a latent amine, which, after reduction, participates in the cyclization to form the benzimidazole core. The benzyloxy group acts as a stable protecting group for a phenolic hydroxyl, offering potential for further diversification in later-stage synthesis.

Reagent Overview and Strategic Considerations

Chemical Structure:

Chemical structure of 2-Benzyloxy-3-nitrophenylamine hydrochloride

Core Synthetic Logic:

The power of this reagent in SPOS lies in a straightforward, multi-step sequence that is highly amenable to library synthesis. The hydrochloride salt form requires neutralization prior to its use as a nucleophile. The general workflow involves immobilizing the building block, executing on-resin chemical transformations to build the heterocyclic core, and finally cleaving the purified product from the solid support.

G cluster_start Reagent Preparation cluster_spos Solid-Phase Workflow Start 2-Benzyloxy-3-nitrophenylamine ·HCl Neutralize Neutralization (e.g., DIEA) Start->Neutralize Free Amine Generation Immobilize Immobilization on Resin Neutralize->Immobilize Step 1: Loading Reduction Nitro Group Reduction Immobilize->Reduction Cyclize Cyclization with Aldehyde (R-CHO) Reduction->Cyclize Cleavage Cleavage from Resin Cyclize->Cleavage FinalProduct 2-Substituted Benzimidazole Product Cleavage->FinalProduct Final Product Release

Figure 1: High-level workflow for the solid-phase synthesis of benzimidazoles.

PART 1: Immobilization on Solid Support

Principle of Immobilization:

The first critical step is the covalent attachment of the building block to the solid support. The choice of resin is paramount for the success of the synthesis, dictating the conditions required for the final cleavage step. For the synthesis of small molecules with a C-terminal carboxylic acid mimic, the 2-chlorotrityl chloride (2-CTC) resin is an excellent choice.[5] It allows for the attachment of primary amines and subsequent cleavage under mildly acidic conditions, which preserves many acid-sensitive functional groups in the final product.

Protocol 1.1: Loading onto 2-Chlorotrityl Chloride Resin

This protocol details the attachment of the free-based 2-Benzyloxy-3-nitrophenylamine to 2-CTC resin.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, loading capacity ~1.0-1.6 mmol/g)

  • 2-Benzyloxy-3-nitrophenylamine hydrochloride

  • Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 equiv.) in anhydrous DCM (10 mL/g of resin) for 30 minutes in a synthesis vessel with gentle agitation.

  • Reagent Preparation: In a separate flask, dissolve 2-Benzyloxy-3-nitrophenylamine hydrochloride (1.5 equiv. relative to resin capacity) in a minimal amount of DMF. Add DIEA (4.0 equiv.) to neutralize the hydrochloride salt and generate the free amine. Causality Note: Using a non-nucleophilic base like DIEA is crucial to prevent side reactions with the resin's active sites. An excess ensures complete neutralization and drives the loading reaction forward.[6]

  • Loading Reaction: Drain the DCM from the swollen resin. Immediately add the solution of the free amine to the resin. Agitate the mixture at room temperature for 4-6 hours.

  • Resin Capping: To block any unreacted chlorotrityl sites, add a solution of DCM/MeOH/DIEA (17:2:1, v/v/v; 10 mL/g of initial resin) and agitate for 30 minutes. This prevents unwanted side reactions in subsequent steps.

  • Washing: Drain the capping solution and wash the resin extensively to remove excess reagents. A typical washing sequence is:

    • DMF (3x)

    • DCM (3x)

    • MeOH (2x)

    • DCM (3x)

  • Drying: Dry the resin under high vacuum to a constant weight.

  • QC - Loading Determination: The loading efficiency can be determined gravimetrically by the weight gain of the resin or by a UV-Vis spectrophotometric method (Fmoc release method if an Fmoc-protected amine were used). For this specific molecule, a test cleavage of a small, accurately weighed amount of resin followed by LC-MS analysis of the cleaved material against a standard curve is the most accurate method.

PART 2: On-Resin Chemical Transformations

With the building block securely anchored, the synthesis proceeds to the construction of the benzimidazole core. This involves two key chemical transformations performed sequentially on the solid support.

Figure 2: Key on-resin chemical transformations.

Protocol 2.1: Reduction of the Aromatic Nitro Group

Principle: The conversion of the nitro group to a primary amine is essential for the subsequent cyclization. Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a widely used and reliable reagent for this transformation in solid-phase synthesis, as it is effective and the byproducts are easily washed away.[7]

Materials:

  • Loaded resin from Protocol 1.1

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Anhydrous DMF

  • 5% DIEA in DMF

Procedure:

  • Resin Swelling: Swell the dried, loaded resin in anhydrous DMF (10 mL/g) for 30 minutes.

  • Reduction Reaction: Prepare a solution of SnCl₂·2H₂O (5.0-10.0 equiv. relative to resin loading) in DMF. Add this solution to the swollen resin.

  • Agitate the mixture at 50-60°C for 6-12 hours. Monitor the reaction for completion.

  • QC - Reaction Monitoring: A qualitative Kaiser test on a few beads can be attempted; however, anilines often give a weak or false-negative result. The most reliable method is to cleave a small sample of resin (approx. 5 mg), and analyze the supernatant by LC-MS to confirm the mass change corresponding to the NO₂ -> NH₂ conversion (a decrease of 30 Da).

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly to remove all tin salts. A suggested wash sequence is:

    • DMF (5x)

    • 5% DIEA in DMF (2x) - Causality Note: This basic wash helps to remove any coordinated tin species from the newly formed diamine.

    • DMF (3x)

    • DCM (3x)

PART 3: Benzimidazole Ring Formation

Principle: The final step on the resin is the formation of the benzimidazole ring. This is achieved through the condensation of the resin-bound o-phenylenediamine with an aldehyde. This reaction proceeds via the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation to the aromatic benzimidazole system. Often, exposure to air is sufficient for the final oxidation step on solid support.[7] This step is the primary point for introducing molecular diversity into the library.

Protocol 3.1: Oxidative Cyclocondensation with Aldehydes

Materials:

  • Resin-bound diamine from Protocol 2.1

  • A diverse set of aldehydes (R-CHO, 5.0 equiv.)

  • DMF or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Swelling: Swell the resin in DMF or NMP (10 mL/g) for 30 minutes.

  • Condensation Reaction: Add the desired aldehyde (5.0 equiv. relative to resin loading) to the resin slurry.

  • Agitate the mixture at 60-80°C for 8-16 hours. The reaction vessel can be left open to the air or have air bubbled through it gently to facilitate oxidation.

  • Washing: After the reaction, drain the solution and wash the resin extensively to remove the excess aldehyde and any byproducts.

    • DMF (5x)

    • DCM (3x)

    • MeOH (2x)

    • DCM (3x)

  • Drying: Dry the final resin-bound product under high vacuum.

PART 4: Cleavage and Product Isolation

Principle: The final step is the liberation of the target molecule from the solid support. For the 2-CTC resin, this is accomplished with a mild acidic cocktail.

Protocol 4.1: Cleavage from 2-Chlorotrityl Chloride Resin

Materials:

  • Final product-loaded resin

  • Cleavage Cocktail: 1-20% Trifluoroacetic acid (TFA) in DCM. Causality Note: The concentration of TFA can be optimized. Start with a low concentration (e.g., 2% TFA) to minimize potential side reactions with sensitive functional groups.[7]

  • Cold diethyl ether

Procedure:

  • Add the cleavage cocktail (10 mL/g of resin) to the dried resin and agitate at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate in a round-bottom flask.

  • Wash the resin twice more with smaller volumes of the cleavage cocktail or pure DCM and combine the filtrates.

  • Concentrate the combined filtrate under reduced pressure to remove the bulk of the DCM and TFA.

  • Add cold diethyl ether to the concentrated residue to precipitate the final product.

  • Isolate the solid product by filtration or centrifugation, wash with cold ether, and dry under vacuum.

  • Analysis: Characterize the final product by LC-MS for purity assessment and by ¹H NMR and ¹³C NMR for structural confirmation.

Data Summary

The following table provides representative parameters for the described synthetic workflow. Actual results may vary based on the specific aldehyde used and optimization of reaction conditions.

ParameterTypical Conditions / ReagentsExpected OutcomeQuality Control Metric
Resin Loading 2-CTC Resin, 1.5 eq. Amine, 4 eq. DIEA in DCM/DMF0.5 - 1.0 mmol/gGravimetric analysis or Test Cleavage + LC-MS
Nitro Reduction 5-10 eq. SnCl₂·2H₂O in DMF, 60°C, 12h>95% ConversionTest Cleavage + LC-MS (Mass shift of -30 Da)
Cyclization 5 eq. Aldehyde in DMF, 80°C, 16h, Air>90% ConversionTest Cleavage + LC-MS (Confirmation of product mass)
Cleavage 2-20% TFA in DCM, 1-2hVariable YieldN/A
Final Product Purity Precipitation from cold etherTypically >90%LC-MS, NMR

Safety and Handling

  • 2-Benzyloxy-3-nitrophenylamine hydrochloride: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9]

  • Solvents (DCM, DMF): Dichloromethane is a suspected carcinogen. N,N-Dimethylformamide is a reproductive toxin. Handle both with extreme care in a fume hood.

  • Reagents (DIEA, TFA, SnCl₂): Diisopropylethylamine and Trifluoroacetic acid are corrosive and should be handled with care. Tin(II) chloride is harmful if swallowed or inhaled. Always consult the Safety Data Sheet (SDS) for each reagent before use.[8]

References

  • Thermo Fisher Scientific. (2025, September 15).
  • Sigma-Aldrich. (2025, November 6).
  • Sigma-Aldrich. (n.d.).
  • CPAchem. (2022, September 2). Safety data sheet according to 1907/2006/EC, Article 31.
  • Hermann, T. (2003). Solid-phase synthesis of benzimidazole libraries biased for RNA targets. Tetrahedron Letters, 44(14), 2807-2811.
  • Fisher Scientific. (2025, December 25).
  • Science of Synthesis. (n.d.). Product Class 11: Peptides.
  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.).
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • MDPI. (2020, December 1). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
  • Hsskia, A. M. J. (2018).
  • PMC. (n.d.).
  • PMC. (2025, March 28). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major....
  • ScienceScholar. (2022, April 18). Synthesis of heterocyclic compounds and their utilities in the field biological science.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Nowick, J. S., et al. (2020, March 17).

Sources

Technical Application Note: Regioselective Synthesis of 2-Benzyloxy-3-nitrophenylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, laboratory-scale protocol for the synthesis of 2-Benzyloxy-3-nitrophenylamine hydrochloride . This compound is a critical intermediate in the synthesis of fused heterocyclic systems (e.g., benzimidazoles, quinoxalines) and kinase inhibitors.

The synthesis addresses a classic chemoselectivity challenge: alkylating a phenol in the presence of an aniline. By exploiting the electronic deactivation of the amine (via the ortho-nitro group) and the enhanced acidity of the phenol, this protocol achieves high regioselectivity for O-alkylation without requiring amine protection groups.

Target Molecule:

  • IUPAC Name: 2-(Benzyloxy)-3-nitroaniline hydrochloride

  • Structure: 1-Amino-2-benzyloxy-3-nitrobenzene · HCl

  • Key Feature: 1,2,3-trisubstituted benzene scaffold.

Retrosynthetic Analysis & Strategy

The synthesis relies on a nucleophilic substitution (


) reaction. The starting material, 2-amino-3-nitrophenol  (CAS 603-85-0), possesses two nucleophilic sites: the hydroxyl group (

) and the amino group (

).

Mechanistic Logic:

  • Electronic Bias: The nitro group at position 3 exerts a strong electron-withdrawing inductive effect (-I), significantly increasing the acidity of the phenol (lowering

    
    ) while simultaneously deactivating the amine at position 2 through steric crowding and electron withdrawal.
    
  • Base Selection: Potassium carbonate (

    
    ) is chosen as a mild base. It is strong enough to deprotonate the phenol (
    
    
    
    ) but too weak to deprotonate the aniline (
    
    
    ), thereby favoring O-alkylation over N-alkylation.
  • Solvent Choice: DMF (Dimethylformamide) is utilized to solvate the polar nitrophenoxide intermediate, accelerating the rate of reaction with the non-polar benzyl bromide.

Retrosynthesis Target 2-Benzyloxy-3-nitrophenylamine HCl Intermediate Free Base (2-Benzyloxy-3-nitroaniline) Target->Intermediate HCl/Dioxane Salt Formation SM 2-Amino-3-nitrophenol (CAS 603-85-0) Intermediate->SM O-Alkylation (SN2) Reagents Benzyl Bromide + K2CO3 Intermediate->Reagents

Figure 1: Retrosynthetic disconnection showing the direct O-alkylation strategy.

Safety & Hazard Assessment

ReagentHazard ClassCritical Precaution
2-Amino-3-nitrophenol Irritant, ToxicNitro-aromatics can be energetic. Avoid heating to dryness.
Benzyl Bromide Lachrymator , CorrosiveMUST be handled in a fume hood. Degrades plastics; use glass/Teflon.
DMF Reprotoxic, IrritantReadily absorbed through skin. Use butyl rubber or heavy nitrile gloves.
HCl (Dioxane/Ether) Corrosive, FumingAnhydrous acid causes severe burns. Handle in hood.

Materials & Equipment

Reagents:

  • 2-Amino-3-nitrophenol (>98% purity)[1][2]

  • Benzyl bromide (1.1 equivalents)

  • Potassium carbonate (anhydrous, powder, 1.5 equivalents)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

  • Ethyl Acetate (EtOAc) & Hexanes (for workup)[2]

  • 4M HCl in Dioxane (or diethyl ether)

Equipment:

  • Round-bottom flask (RBF) with magnetic stir bar.[2]

  • Reflux condenser (air-cooled is sufficient for

    
    ).
    
  • Oil bath with temperature controller.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Phase A: Regioselective O-Alkylation
  • Setup: Oven-dry a 100 mL round-bottom flask containing a magnetic stir bar.

  • Solubilization: Charge the flask with 2-amino-3-nitrophenol (1.54 g, 10.0 mmol) and anhydrous DMF (15 mL). Stir until fully dissolved. The solution will likely be dark yellow/orange.

  • Deprotonation: Add Potassium Carbonate (

    
    ) (2.07 g, 15.0 mmol). Stir at room temperature for 15 minutes.
    
    • Note: The color may deepen to red/brown as the phenoxide anion forms.

  • Alkylation: Dropwise add Benzyl bromide (1.31 mL, 1.88 g, 11.0 mmol) over 5 minutes.

  • Reaction: Heat the mixture to

    
      for 3–5 hours.
    
    • Monitoring: Monitor by TLC (30% EtOAc in Hexanes). The starting material (more polar) should disappear, replaced by a less polar spot (product).

    • Caution: Do not overheat (

      
      ) to avoid 
      
      
      
      -alkylation side products.
Phase B: Workup & Isolation (Free Base)
  • Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly into Ice-Water (150 mL) with vigorous stirring.

  • Precipitation: The product should precipitate as a yellow/orange solid. Stir for 30 minutes to ensure all DMF diffuses into the aqueous phase.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with water (

    
    ) to remove residual DMF and inorganic salts (
    
    
    
    , Excess
    
    
    ).
  • Drying: Dry the solid under vacuum at

    
     overnight.
    
    • Yield Check: Expected mass of free base

      
       (90–98% yield).[3]
      
    • Purification (Optional): If TLC shows impurities, recrystallize the free base from Ethanol/Water before salt formation.

Phase C: Hydrochloride Salt Formation
  • Dissolution: Dissolve the dried free base (2.44 g, 10 mmol theoretical) in a minimal amount of Ethyl Acetate (approx. 10–15 mL). If the solution is cloudy, filter through a celite pad.

  • Acidification: Cool the solution to

    
     in an ice bath. Slowly add 4M HCl in Dioxane  (3.0 mL, 12.0 mmol) dropwise.
    
  • Crystallization: A precipitate should form immediately. Stir at

    
     for 30 minutes.
    
  • Collection: Filter the precipitate. Wash with cold diethyl ether (

    
    ) to remove excess acid and organic impurities.
    
  • Final Drying: Dry under high vacuum. The product is 2-Benzyloxy-3-nitrophenylamine hydrochloride .

Process Visualization

Workflow Step1 Reagent Prep 2-Amino-3-nitrophenol + K2CO3 in DMF Step2 Alkylation Add Benzyl Bromide Heat 60°C, 4h Step1->Step2 Activation Step3 Quench Pour into Ice Water Precipitate Solid Step2->Step3 Complete Step4 Isolation Filter & Wash (H2O) Dry Free Base Step3->Step4 Workup Step5 Salt Formation Dissolve in EtOAc Add HCl/Dioxane Step4->Step5 Conversion Step6 Final Product Filter & Dry Step5->Step6 Purification

Figure 2: Step-by-step experimental workflow for the synthesis and isolation.

Analytical Validation (QC)

To ensure the protocol was successful, compare your data against these expected values:

MethodExpected ResultInterpretation
Appearance Yellow to brownish crystalline powderTypical for nitro-anilines.
1H NMR (DMSO-d6)

(s, 2H,

),

(m, 5H,

),

(m, 3H,

)
Key: Look for the singlet at 5.2 ppm (benzylic protons). Absence of shift in amine protons confirms O-alkylation.
LC-MS

(Free base)
Mass of cation.
Melting Point Free base:

(Lit.[4] value for similar isomer)
Sharp melting point indicates high purity.

Troubleshooting & Optimization

Issue: Low Yield / Oily Product

  • Cause: Residual DMF prevents crystallization.

  • Solution: Wash the initial precipitate more thoroughly with water. If oil persists, dissolve in EtOAc, wash with brine, dry over

    
    , and evaporate.
    

Issue: N-Alkylation (Dialkylation)

  • Cause: Reaction temperature too high (

    
    ) or base too strong (
    
    
    
    ,
    
    
    ).
  • Solution: Maintain temperature at

    
    . Ensure 
    
    
    
    is used, not
    
    
    or hydroxides.

Issue: Starting Material Remains

  • Cause: Old/wet Benzyl bromide.

  • Solution: Add 0.2 eq additional Benzyl bromide and stir longer. Benzyl bromide can hydrolyze over time.

References

  • PrepChem. Synthesis of 2-Nitro-4-(benzyloxy)aniline (Analogous Procedure). Retrieved from

    • Note: This reference provides the foundational conditions (K2CO3/MEK or DMF)
  • ResearchGate. Selective alkylation of aminophenols. Retrieved from

    • Note: Validates the chemoselectivity of phenolic alkylation in the presence of amines using mild bases.
  • Organic Syntheses.General Procedures for Alkylation of Phenols. Coll. Vol. 3, p. 167. Standard authoritative text for Williamson ether synthesis conditions.
  • PubChem. 2-Amino-3-nitrophenol (Compound Summary). Retrieved from

    • Source for starting material properties and safety d

Sources

Application of "2-Benzyloxy-3-nitrophenylamine hydrochloride" in the preparation of substituted diamines

[1][2]

Strategic Context & Chemical Logic

The conversion of 2-Benzyloxy-3-nitrophenylamine to its corresponding diamine (2-Benzyloxy-1,3-phenylenediamine ) presents a specific chemoselective challenge: reducing the nitro group (


) without cleaving the benzyl ether protecting group (

).
12

Standard catalytic hydrogenation (e.g., Pd/C under

hydrogenolysis343chemoselective reduction protocols134
Key Structural Utility

The resulting 1,3-diamine scaffold is unique because the 2-position alkoxy group forces the flanking amino groups into specific conformations due to steric crowding.[1][2] This makes it an ideal precursor for:

  • N-C-N Pincer Ligands: For transition metal catalysis.[1][2][4]

  • Macrocyclic Ureas: Used in supramolecular chemistry and antiviral drug design.[1][2][4]

  • Acridine Derivatives: Via condensation with aldehydes (chiral solvating agents).[2][3][4]

Critical Pathway Visualization

The following diagram illustrates the decision matrix for processing this intermediate. Note the divergence between "Global Reduction" (yielding the phenol) and "Selective Reduction" (yielding the target diamine).[2][3]

ReductionPathwaysStart2-Benzyloxy-3-nitrophenylamine(HCl Salt)FreeBaseFree Base Liberation(Neutralization)Start->FreeBaseNaHCO3 / EtOAcPdCPd/C + H2(Global Reduction)FreeBase->PdCFeNH4Fe / NH4Cl(Chemoselective)FreeBase->FeNH4PtSPt/C (Sulfided)(Poisoned Catalyst)FreeBase->PtSProdPhenol2-Hydroxy-1,3-phenylenediamine(Benzyl Cleaved)PdC->ProdPhenolNitro Reduced +De-benzylationProdDiamine2-Benzyloxy-1,3-phenylenediamine(Target Scaffold)FeNH4->ProdDiamineNitro Reduced Only(Recommended)PtS->ProdDiamineNitro Reduced Only(High Pressure)

Figure 1: Chemoselective reduction pathways.[1][2][4] The Green and Blue paths preserve the benzyloxy substituent.[1][3]

Experimental Protocols

Protocol A: Free Base Liberation (Mandatory Precursor Step)

The hydrochloride salt is acidic and can interfere with metal-mediated reductions or damage sensitive HPLC columns.[1][2][4]

  • Suspend: Place 10.0 g of 2-Benzyloxy-3-nitrophenylamine hydrochloride in 150 mL of Ethyl Acetate (EtOAc).

  • Neutralize: Slowly add 100 mL of saturated aqueous Sodium Bicarbonate (

    
    ) while stirring vigorously. Evolution of 
    
    
    gas will occur.[1][2][4]
  • Extract: Stir for 20 minutes until gas evolution ceases and the solid dissolves into the organic layer. Separate the layers.

  • Wash: Wash the organic layer with Brine (

    
    , 50 mL).[2][3][4]
    
  • Dry & Concentrate: Dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the orange/red solid free base.
    
    • Checkpoint: Verify absence of chloride ions (Silver Nitrate test on aqueous wash) if using downstream catalysis sensitive to halides.[2][4]

Protocol B: Chemoselective Reduction (Iron/Ammonium Chloride)

Objective: Reduce



124Mechanism:234

Materials:

  • Substrate: Free base from Protocol A (1.0 equiv).[2][3][4]

  • Iron Powder (Fe): 5.0 equiv (fine mesh, activated).[3][4]

  • Ammonium Chloride (

    
    ): 5.0 equiv.[2][3][4]
    
  • Solvent: Ethanol/Water (4:1 ratio).[2][3][4]

Procedure:

  • Dissolve: In a round-bottom flask, dissolve 5.0 mmol of the substrate in 40 mL Ethanol.

  • Prepare Catalyst: Dissolve

    
     (25 mmol) in 10 mL water and add to the flask.
    
  • Initiate: Add Iron powder (25 mmol) in one portion.

  • Reflux: Heat the mixture to vigorous reflux (

    
    ) for 2–4 hours.
    
    • Visual Cue: The reaction color will shift from bright orange/yellow (nitro) to a darker, muddy brown (iron oxides).[3][4]

  • Monitor: Check TLC (System: Hexane/EtOAc 1:1). The starting material (

    
    ) should disappear, replaced by a polar, UV-active amine spot (
    
    
    ).[3][4]
  • Workup (Critical): Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.[1][2]

  • Isolate: Concentrate the filtrate. Resuspend the residue in EtOAc/Water, separate organics, dry, and evaporate.[3][4]

    • Yield: Typically 85–92%.[1][2][4]

    • Purity: >95% (suitable for immediate next steps).[2][3][4][5]

Protocol C: High-Throughput Flow Reduction (Trichlorosilane Method)

Context: For scale-up or continuous flow applications where metal waste (Fe sludge) is undesirable.[1][2][4] This method utilizes Trichlorosilane (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


)124

Procedure:

  • Setup: Use a glass microreactor or PFA tubing coil cooled to

    
    .
    
  • Feed A: Solution of Substrate (0.5 M) + Diisopropylethylamine (DIPEA, 3.0 equiv) in dry

    
    .
    
  • Feed B: Solution of

    
     (2.5 equiv) in dry 
    
    
    .
  • Reaction: Mix streams at

    
     (residence time: 10–20 mins).
    
  • Quench: Output into saturated

    
    .
    
  • Advantage: This method is extremely mild and strictly preserves benzyl ethers, nitriles, and esters.[3][4]

Analytical Data Summary

When characterizing the product (2-Benzyloxy-1,3-phenylenediamine ), ensure the following signals are present to confirm the structure and the integrity of the protecting group.

FeatureTechniqueExpected Signal / ObservationInterpretation
Benzyl Ether

NMR
Singlet

5.0–5.2 ppm (2H)
Confirms

is intact (not cleaved).[1][2]
Amine Protons

NMR
Broad Singlet

3.5–4.5 ppm (4H)
Confirms reduction of

.[2][3][4] (Integration should be 4H total for two

groups).
Nitro Group IR SpectroscopyAbsence of bands at 1530 & 1350

Confirms complete consumption of the nitro starting material.[1][2][4]
Primary Amine IR SpectroscopyDoublet peaks at 3300–3450

Characteristic N-H stretching for primary amines.[1][2][4]

Downstream Applications (Derivatization)

Once synthesized, the 2-Benzyloxy-1,3-phenylenediamine serves as a versatile nucleophile.[1][2][4]

Synthesis of Substituted Ureas (Kinase Inhibitor Scaffolds):

  • Dissolve diamine in dry THF.

  • Add 1.0 equiv of an Isocyanate (

    
    ) at 
    
    
    .[2][4]
  • Because the molecule is symmetric (1,3-diamino), the first addition is statistical.[3][4] However, the steric bulk of the 2-benzyloxy group often slows down the second addition, allowing for the isolation of the mono-urea .[1]

  • Result: A "Head-Group" for kinase inhibitors where the urea binds the hinge region and the benzyloxy group occupies the hydrophobic back-pocket.[1][2]

Safety & Handling

  • Nitro Compounds: 2-Benzyloxy-3-nitrophenylamine is a nitroaromatic.[1][2] While stable, avoid excessive heat or friction.[3][4]

  • Hydrogenation: If using Protocol C (Catalytic Hydrogenation), ensure inert atmosphere (Nitrogen/Argon) before introducing Hydrogen to prevent ignition of Pd/C.[3][4]

  • Iron Waste: The iron sludge from Protocol B is pyrophoric when dry.[1][2][4] Keep wet and dispose of in designated hazardous solid waste containers.[1][2][4]

References

  • Orlandi, M., Tosi, F., Bonsignore, M., & Benaglia, M. (2015).[3][4][6] Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability.[1][2][7] Organic Letters, 17(16), 3941–3943.[3][4] [2][3][4]

  • Sigma-Aldrich. (n.d.).[1][2][4] 2-(Benzyloxy)-3-nitrophenylamine hydrochloride Product Detail. Sigma-Aldrich Catalog.

  • Beilstein Institute. (2016).[2][4] Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane.[1][2][7] Beilstein Journal of Organic Chemistry, 12, 2614–2619.[3][4]

  • Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001).[3][4][8] Synthesis of 2-Alkoxy-Substituted Thiophenes via Lawesson's Reagent.[1][2][8] Journal of Organic Chemistry, 66(23), 7925–7929.[3][4] (Cited for context on alkoxy-substituted heterocycle stability).

Application Note & Protocol: A Guide to the Direct N-Benzylation of 3-Nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the direct N-benzylation of 3-nitroaniline, a critical transformation for synthesizing key intermediates in pharmaceutical and materials science research.[1][2] N-benzyl-3-nitroaniline serves as a versatile building block, with its secondary amine and nitro group functionalities offering pathways for diverse molecular elaborations.[1] This document details the underlying SN2 reaction mechanism, explores critical experimental parameters, provides a robust, step-by-step laboratory protocol for its synthesis, and outlines methods for purification and characterization.

Introduction and Scientific Context

N-alkylation of anilines is a cornerstone reaction in organic synthesis, enabling the formation of C-N bonds that are prevalent in a vast array of biologically active molecules.[3][4] The target molecule, N-benzyl-3-nitroaniline, is of particular interest. The benzyl group can modulate physicochemical properties such as lipophilicity and solubility, while the nitro group can be readily reduced to an amine, opening avenues for further functionalization.[1][5]

The primary challenge in the N-alkylation of nitroanilines lies in the reduced nucleophilicity of the amine's nitrogen atom. The potent electron-withdrawing nature of the nitro group diminishes the electron density on the aniline ring and, consequently, on the nitrogen, making it a weaker nucleophile.[5] Therefore, the reaction often requires moderately forcing conditions and a careful selection of a base to facilitate the nucleophilic attack on the benzyl halide.[5] This guide focuses on the direct N-benzylation approach, a classic and effective method proceeding via a nucleophilic substitution (SN2) mechanism.[1]

Reaction Mechanism and Parameter Optimization

The direct benzylation of 3-nitroaniline with a benzyl halide (e.g., benzyl bromide) is a classic SN2 reaction. The process is critically dependent on the effective deprotonation of the aniline nitrogen to enhance its nucleophilicity.

Mechanism:

  • Deprotonation: A suitable base abstracts the acidic proton from the amine group of 3-nitroaniline, forming a potent nucleophilic anilide anion.

  • Nucleophilic Attack: The anilide anion attacks the electrophilic methylene carbon of the benzyl halide in a concerted fashion.

  • Displacement: The halide is displaced as a leaving group, resulting in the formation of the N-benzyl-3-nitroaniline product.

To ensure a high yield of the desired mono-benzylated product and minimize side reactions, such as the formation of the dibenzylated product, several parameters must be carefully controlled.[1]

Causality of Experimental Choices
  • Choice of Base: The base is arguably the most critical reagent. Its function is to deprotonate the aniline, thereby increasing its nucleophilicity.

    • Strong Bases (e.g., Sodium Hydride, NaH): NaH provides irreversible and complete deprotonation, which can significantly accelerate the reaction. However, it is highly reactive, moisture-sensitive, and can increase the risk of over-alkylation if stoichiometry is not precisely controlled.

    • Weaker Inorganic Bases (e.g., Potassium Carbonate, K₂CO₃; Cesium Carbonate, Cs₂CO₃): These are milder, safer to handle, and often provide excellent yields with high chemoselectivity for mono-alkylation.[3][6][7] K₂CO₃ is a cost-effective and common choice.[7] They work by establishing an equilibrium that generates a sufficient concentration of the nucleophilic anilide.

  • Choice of Solvent: The solvent must solubilize the reactants and facilitate the SN2 mechanism.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are ideal. They possess high dielectric constants that stabilize the charged transition state of the SN2 reaction without solvating the anionic nucleophile excessively, leaving it "bare" and highly reactive. Anhydrous DMF is frequently used for this type of reaction.[7]

  • Choice of Benzylating Agent: Benzyl bromide is generally preferred over benzyl chloride due to the better leaving group ability of bromide, leading to faster reaction rates.

  • Temperature Control: The reaction is typically heated to overcome the activation energy, especially given the reduced nucleophilicity of 3-nitroaniline.[5] However, excessive temperatures can promote side reactions, including the formation of N,N-dibenzyl-3-nitroaniline. Monitoring the reaction progress is crucial to determine the optimal reaction time and temperature.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of N-benzyl-3-nitroaniline using potassium carbonate as the base in a polar aprotic solvent.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Molarity/Conc.QuantityEquivalents
3-NitroanilineC₆H₆N₂O₂138.12-1.38 g1.0
Benzyl BromideC₇H₇Br171.04-1.1 mL (1.71 g)1.0
Potassium Carbonate (anhydrous)K₂CO₃138.21-2.76 g2.0
N,N-Dimethylformamide (DMF, anhydrous)C₃H₇NO73.09-20 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~150 mL-
Deionized WaterH₂O18.02-~100 mL-
Brine (Saturated NaCl)NaCl(aq)--~50 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed-
Round-bottom flask (100 mL)---1-
Magnetic stirrer and stir bar---1-
Condenser---1-
Heating mantle / Oil bath---1-
Separatory funnel (250 mL)---1-
TLC plates (Silica gel 60 F₂₅₄)---As needed-
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-nitroaniline (1.38 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 20 mL of anhydrous DMF to the flask. Stir the resulting suspension at room temperature.

  • Reagent Addition: Slowly add benzyl bromide (1.1 mL, 10 mmol) to the suspension dropwise using a syringe.

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to 80 °C in an oil bath.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of 20% ethyl acetate in hexane. The reaction is typically complete within 4-6 hours. A new, less polar spot corresponding to the product should appear, and the starting aniline spot should diminish.

  • Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a 250 mL beaker containing 100 mL of cold deionized water. The crude product may precipitate as a yellow solid.

  • Workup - Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[5][7]

  • Workup - Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization
  • Purification: The crude N-benzyl-3-nitroaniline is typically a yellow to orange solid.[2] It can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: The identity and purity of the final product (MW: 228.25 g/mol ) should be confirmed by standard analytical techniques:[1][2]

    • ¹H and ¹³C NMR: To confirm the molecular structure.

    • FT-IR Spectroscopy: To identify key functional groups, such as the N-H stretch (around 3400 cm⁻¹) and the nitro group stretches.[8]

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point Analysis: To assess purity.

Experimental Workflow and Logic

The entire process, from initial setup to final analysis, follows a logical progression designed to maximize yield and purity while ensuring safety and reproducibility.

Benzylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis P1 Weigh Reagents: 3-Nitroaniline K2CO3 P2 Add Anhydrous DMF P1->P2 Combine in flask R1 Add Benzyl Bromide (dropwise) P2->R1 R2 Heat to 80°C with stirring R1->R2 R3 Monitor by TLC R2->R3 4-6 hours W1 Cool to RT R3->W1 Reaction Complete W2 Quench in Water W1->W2 W3 Extract with EtOAc (3x) W2->W3 W4 Wash with H2O & Brine W3->W4 W5 Dry (Na2SO4) & Concentrate W4->W5 A1 Purify: Recrystallization or Column Chromatography W5->A1 Crude Product A2 Characterize: NMR, MS, IR, MP A1->A2

Caption: Experimental workflow for the N-benzylation of 3-nitroaniline.

Troubleshooting and Safety Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive reagents (wet DMF, old K₂CO₃). Insufficient temperature.Ensure all reagents and solvents are anhydrous. Verify heating apparatus temperature.
Significant Starting Material Remains Insufficient reaction time or temperature. Inefficient stirring.Increase reaction time and monitor by TLC. Ensure vigorous stirring to maintain a good suspension.
Formation of Dibenzyl Product Excess benzyl bromide used. High reaction temperature or prolonged time.Use a 1:1 or slight excess of aniline stoichiometry.[1] Avoid unnecessarily high temperatures.
Difficult Workup (Emulsion) Presence of fine particulate K₂CO₃.Add a small amount of brine to the separatory funnel to help break the emulsion. Filter the reaction mixture through Celite before quenching.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Benzyl bromide is a lachrymator and is corrosive. Handle with extreme care.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • 3-Nitroaniline is toxic and should be handled with care.

References

  • Dehmlow, E. V., Thieser, R., & Zahalka, H. A. (n.d.). The mechanism of N-alkylation of weak N-H-acids by phase transfer catalysis. The Hebrew University of Jerusalem. Retrieved from [Link]

  • ProQuest. (n.d.). Growth, structural, optical, DFT, thermal and dielectric studies of N-Benzyl-3-nitroaniline (B3NA): a promising nonlinear optical crystal. Retrieved from [Link]

  • Academia.edu. (n.d.). Selective N-Alkylation Cs₂CO₃-Promoted Direct N-Alkylation : Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Retrieved from [Link]

  • ACS Omega. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025, May 21). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. ACS Publications. Retrieved from [Link]

  • Reddit. (2025, October 11). N-Benzyl-3-nitroaniline. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Benzyl-3-nitroaniline. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Wordpress. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • MDPI. (2023, September 4). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Retrieved from [Link]

  • PubMed. (2011, November). N-Benzyl-3-nitro-aniline. Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

Sources

Use of "2-Benzyloxy-3-nitrophenylamine hydrochloride" in parallel synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Benzyloxy-3-nitrophenylamine Hydrochloride in Parallel Synthesis

Executive Summary

This guide details the integration of 2-Benzyloxy-3-nitrophenylamine hydrochloride (CAS: 88964-90-3 / Generic analogs) into high-throughput parallel synthesis workflows. This building block is a "privileged scaffold" precursor, offering a unique 1,2,3-trisubstitution pattern on the benzene ring. Its utility lies in the latent functionality of the nitro group and the masking properties of the benzyl ether.

By leveraging the orthogonality between the amine (


), the nitro group (

), and the benzyl ether (

), researchers can generate diverse libraries of polysubstituted benzamides , ureas , and benzoxazole derivatives. This note addresses specific challenges, including the neutralization of the hydrochloride salt, steric hindrance during acylation, and chemoselective reduction strategies.

Chemical Profile & Handling

Compound: 2-Benzyloxy-3-nitrophenylamine hydrochloride Role: Multivalent Scaffold Core

FeatureSpecificationSynthetic Implication
Position 1 (

)
Primary AnilineNucleophilic handle for initial diversification (Amide/Urea/Sulfonamide).
Position 2 (

)
Benzyl EtherProtecting group for phenol; provides solubility in organic solvents; removable via hydrogenolysis.
Position 3 (

)
Nitro GroupElectron-withdrawing group (deactivates pos 1 amine); latent amine precursor for secondary library expansion.
Salt Form Hydrochloride (HCl)Critical: Must be neutralized in situ to release the free base for reaction. Acidic nature prevents storage instability (oxidation).
Sterics High The amine is flanked by a bulky benzyloxy group. Reactivity is lower than unhindered anilines.

Strategic Workflows

We define two primary workflows for this scaffold. The choice depends on the desired final chemotype.

Workflow A: The "Latent Diamine" Pathway (Kinase/GPCR Focused)

Target: 1,3-Diamino-2-alkoxybenzene derivatives. This route preserves the benzyl ether to maintain lipophilicity and locks the conformation of the final molecule.

  • Step 1 (Scaffold Loading): Neutralization of HCl and Acylation of the Position 1 amine.

  • Step 2 (Activation): Chemoselective reduction of the Position 3 Nitro group (leaving

    
     intact).
    
  • Step 3 (Diversification): Acylation/Sulfonylation of the newly formed Position 3 amine.

Workflow B: The "Benzoxazole" Divergence

Target: 7-Substituted Benzoxazoles. This route utilizes the Position 1 amine and Position 2 oxygen (after deprotection) to form a heterocycle.

  • Step 1: Acylation of Position 1.

  • Step 2: Global Hydrogenolysis (Reduces

    
     to 
    
    
    
    AND cleaves
    
    
    to
    
    
    ).
  • Step 3: Cyclodehydration to form the benzoxazole core.

Detailed Protocols

Protocol 1: Parallel Amide Coupling (Step 1)

Challenge: The Position 1 amine is deactivated by the Position 3 nitro group and sterically crowded by the Position 2 benzyloxy group. Standard EDC/NHS coupling often fails.

Reagents:

  • Scaffold: 2-Benzyloxy-3-nitrophenylamine HCl (0.1 M in DMF).

  • Electrophiles: Acid Chlorides (preferred) or Carboxylic Acids activated with HATU.

  • Base:

    
    -Diisopropylethylamine (DIPEA).
    

Procedure (96-well Format):

  • Dispense Scaffold: Add 100 µL of Scaffold stock (10 µmol) to each well.

  • Neutralization: Add 3.0 equivalents of DIPEA (5.2 µL). Note: 1 eq neutralizes the HCl, 2 eq drive the reaction.

  • Add Electrophile:

    • If Acid Chloride: Add 1.2 eq (in DCM).

    • If Acid/HATU: Pre-activate acid (1.2 eq) with HATU (1.2 eq) and DIPEA (1 eq) in DMF for 15 mins, then add to scaffold.

  • Incubation: Shake at 60°C for 16 hours. Elevated temperature is required to overcome steric hindrance [1].

  • Workup (Solid Phase Extraction - SPE):

    • Use a polymer-supported amine scavenger (e.g., PS-Trisamine) to remove excess acid chloride/acid.

    • Filter and concentrate.

Protocol 2: Chemoselective Reduction (Workflow A)

Goal: Reduce


 to 

without cleaving the

ether. Method: Iron/Ammonium Chloride or Tin(II) Chloride. Avoid Pd/C + H2 as it will cleave the benzyl ether [2].

Procedure:

  • Dissolve crude amide (from Protocol 1) in EtOH/Water (4:1).

  • Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

  • Heat to 70°C for 4 hours.

  • Filtration: Filter through a Celite pad to remove iron sludge.

  • Result: 1-Amido-2-benzyloxy-3-aminobenzene ready for secondary coupling.

Protocol 3: Global Deprotection & Cyclization (Workflow B)

Goal: Remove


 and reduce 

simultaneously to access the ortho-aminophenol motif.

Procedure:

  • Dissolve crude amide in MeOH.

  • Add 10% Pd/C catalyst (10 wt%).

  • Apply Hydrogen atmosphere (balloon or 30 psi in a Parr shaker) for 12 hours.

  • Filtration: Remove catalyst.

  • Cyclization (Optional): To form a benzoxazole, treat the resulting ortho-aminophenol with an aldehyde (1 eq) and oxidant (e.g., DDQ or air) or an orthoester/acid catalyst [3].

Visualizing the Logic

The following diagram illustrates the divergent pathways available from this single scaffold.

G Start 2-Benzyloxy-3-nitrophenylamine HCl (Starting Scaffold) Step1 Step 1: Neutralization & Acylation (Reagents: R1-COCl, DIPEA, 60°C) Start->Step1 Intermediate Intermediate A: N-(2-benzyloxy-3-nitrophenyl)amide Step1->Intermediate BranchA_Red Route A: Chemoselective Reduction (Fe / NH4Cl) Preserves Benzyl Ether Intermediate->BranchA_Red Path A BranchB_Hyd Route B: Global Hydrogenolysis (H2, Pd/C) Cleaves Ether & Reduces Nitro Intermediate->BranchB_Hyd Path B ResultA Product A: 1,3-Diamino Derivative (Kinase Inhibitor Core) BranchA_Red->ResultA + R2-X (Electrophile) IntermediateB Intermediate B: Ortho-Aminophenol BranchB_Hyd->IntermediateB ResultB Product B: 7-Substituted Benzoxazole (Post-Cyclization) IntermediateB->ResultB + Aldehyde/Oxidant

Figure 1: Divergent synthesis pathways. Route A maintains the scaffold for polysubstitution. Route B morphs the scaffold into a heterocyclic core.

Technical Deep Dive: Troubleshooting & Optimization

A. The Solubility Paradox

The HCl salt is water-soluble but organic-insoluble. The free base is the opposite.

  • Solution: Do not attempt to dissolve the HCl salt in pure DCM. Use DMF or DMA (Dimethylacetamide) as the initial solvent. Add DIPEA to the stock solution immediately before dispensing to prevent precipitation in the liquid handler lines.

B. Steric Hindrance at Position 1

The ortho-benzyloxy group exerts significant steric pressure.

  • Observation: Reaction with bulky acid chlorides (e.g., pivaloyl chloride) may stall at <50% conversion.

  • Correction: Switch to Acyl Fluorides or use microwave irradiation (if available in parallel format) to drive the reaction. Alternatively, use HATU which is superior to EDC for hindered anilines [4].

C. Purification Strategy (SPE)

For parallel libraries, column chromatography is inefficient.

  • Recommendation: Use Solid Phase Extraction (SPE) cartridges packed with SCX (Strong Cation Exchange).

    • Mechanism:[1][2][3][4][5][6] The final product (if it contains a basic amine from Route A) will catch on the SCX. Impurities (non-basic) wash through. Elute product with

      
      /MeOH.
      
    • For Route B (Benzoxazoles): These are less basic. Use Reverse-Phase SPE (C18) or silica plugs to remove polar byproducts.

References

  • Due-Hansen, M. E., et al. (2016).[7] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[6][7] Organic & Biomolecular Chemistry, 14(2), 430-433.[7]

  • Hansen, H. J., et al. (2026).[6] "Hydrogenolysis of Benzyl Ethers." ACS GCI Reagent Guides.

  • Nguyen, T. B., et al. (2015).[8] "Solvent-free synthesis of benzimidazoles and benzoxazoles." Synthesis, 47(12), 1741-1748.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzyloxy-3-nitrophenylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Benzyloxy-3-nitrophenylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is structured to address specific challenges you may encounter, explaining the scientific principles behind our recommendations to empower you to optimize your synthetic route for higher yield and purity.

Proposed Synthetic Pathway

The synthesis of 2-Benzyloxy-3-nitrophenylamine hydrochloride can be efficiently achieved through a two-step process starting from 2-Amino-6-nitrophenol. This pathway involves a selective O-alkylation via the Williamson ether synthesis, followed by the formation of the hydrochloride salt.

Diagram of the Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address potential issues during the synthesis.

Part 1: O-Benzylation of 2-Amino-6-nitrophenol

Question 1: My O-benzylation reaction has a very low yield. What are the likely causes and how can I fix this?

Answer: Low yields in this Williamson ether synthesis are a common challenge and can be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Deprotonation of the Phenol: The phenolic hydroxyl group must be deprotonated to form the phenoxide nucleophile. The pKa of a nitrophenol is lower (more acidic) than a standard phenol, but an appropriately chosen base is still crucial.

    • Insight: Potassium carbonate (K₂CO₃) is a good starting choice as a mild base. However, if the reaction is sluggish, a stronger base like sodium hydroxide (NaOH) might be necessary to ensure complete deprotonation.[1] Be aware that stronger bases can increase the risk of side reactions.

    • Actionable Advice: Ensure your K₂CO₃ is finely powdered and anhydrous. If the yield is still low, consider switching to NaOH, but monitor the reaction closely for byproduct formation.

  • Side Reaction: N-Alkylation: The primary amine group on your starting material is also nucleophilic and can compete with the desired O-alkylation, leading to the formation of N-benzyl and N,N-dibenzyl byproducts.

    • Insight: Generally, the phenoxide is a softer nucleophile than the amine and will preferentially attack the benzyl bromide. However, selectivity can be an issue. One strategy to enhance O-alkylation is to protect the amine group first.[2][3]

    • Actionable Advice: A simple and effective method is to form the N-benzylidene imine by reacting the 2-amino-6-nitrophenol with benzaldehyde.[2][3] This protected intermediate can then be subjected to O-benzylation, followed by acidic hydrolysis to remove the protecting group, often during the final salt formation step.

  • Poor Quality of Reagents:

    • Benzyl Bromide: This reagent can degrade over time. Ensure you are using a fresh or recently purified bottle.

    • Solvent: The Williamson ether synthesis is sensitive to moisture, especially if using a very strong base like sodium hydride.[4] Ensure your solvent (e.g., acetone, DMF, or acetonitrile) is anhydrous.

Question 2: I am observing multiple spots on my TLC plate after the reaction, even after trying different bases. What are these byproducts?

Answer: The presence of multiple spots indicates a mixture of products. Besides unreacted starting material, the most likely byproducts are:

  • N-Benzylated Product: As discussed above, the amino group can be alkylated.

  • N,O-Dibenzylated Product: Both the hydroxyl and amino groups have reacted with benzyl bromide.

  • Elimination Product (E2): While less common with primary halides like benzyl bromide, it's a possibility if using a very strong, sterically hindered base.[5][6]

  • Diagnostic Steps: Use TLC analysis comparing the reaction mixture to your starting material. The polarity of the compounds generally follows this trend (from most polar to least polar): Starting Material > O-alkylated product > N-alkylated product > N,O-dialkylated product.

  • Purification Strategy: These byproducts can often be separated using column chromatography. A gradient elution with a hexane/ethyl acetate solvent system is typically effective. The more polar desired product will elute later than the less polar N-alkylated and N,O-dialkylated byproducts.[7]

Diagram: Troubleshooting Low Yield in O-Benzylation

Troubleshooting_Benzylation Start Low Yield in O-Benzylation Check_Base Is Deprotonation Complete? Start->Check_Base Check_Side_Reactions Evidence of N-Alkylation? Start->Check_Side_Reactions Check_Reagents Are Reagents Pure & Anhydrous? Start->Check_Reagents Sol_Base_Weak Use a Stronger Base (e.g., NaOH) Check_Base->Sol_Base_Weak No Sol_Protect_Amine Protect Amine Group (e.g., with Benzaldehyde) Check_Side_Reactions->Sol_Protect_Amine Yes Sol_Purify_Reagents Use Fresh Benzyl Bromide & Anhydrous Solvent Check_Reagents->Sol_Purify_Reagents No

Caption: Decision-making flowchart for troubleshooting the O-benzylation step.

Part 2: Formation of the Hydrochloride Salt

Question 3: My final product is an oil and will not crystallize, or it is discolored. How can I obtain a pure, solid hydrochloride salt?

Answer: Issues with crystallization and purity during salt formation often stem from impurities carried over from the previous step or improper handling during the salt formation itself.

  • Purity of the Free Base: The most critical factor is the purity of the 2-Benzyloxy-3-nitrophenylamine free base before attempting salt formation.

    • Actionable Advice: Purify the crude product from the benzylation step thoroughly using flash column chromatography. Ensure that all solvent from the chromatography is removed under high vacuum before proceeding.

  • Salt Formation Protocol: The method of introducing HCl is important.

    • Insight: Using a solution of HCl in a solvent like diethyl ether or isopropanol allows for controlled addition and often promotes better crystal growth compared to bubbling HCl gas.

    • Actionable Advice: Dissolve your purified free base in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane). Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring. If precipitation is slow, you can try cooling the mixture in an ice bath. Scratching the inside of the flask with a glass rod can also induce crystallization.

  • Discoloration: Nitroaromatic compounds can sometimes be colored. However, significant darkening may indicate impurities.

    • Insight: Impurities, such as nitro-phenolics, can be present.[8] Washing the crude product with a mild aqueous base solution (like sodium bicarbonate) before chromatography can help remove acidic impurities.

    • Actionable Advice: If the final hydrochloride salt is discolored, you can attempt recrystallization. A solvent system like methanol/diethyl ether or ethanol/ethyl acetate is often effective. Dissolve the salt in a minimal amount of the more polar solvent (methanol or ethanol) and then slowly add the less polar solvent (ether or ethyl acetate) until turbidity is observed. Allow the solution to cool slowly to form pure crystals.

Optimized Reaction Parameters

The following table summarizes recommended starting conditions for the synthesis. These should be optimized based on your specific laboratory setup and results.

ParameterStep 1: O-BenzylationStep 2: Salt Formation
Starting Material 2-Amino-6-nitrophenol (1.0 eq)2-Benzyloxy-3-nitrophenylamine (1.0 eq)
Reagents Benzyl Bromide (1.1 eq), K₂CO₃ (2.0 eq)2M HCl in Diethyl Ether (1.1-1.2 eq)
Solvent Acetone or Acetonitrile (anhydrous)Ethyl Acetate or Diethyl Ether
Temperature Reflux (56-82°C)0°C to Room Temperature
Reaction Time 4-12 hours (Monitor by TLC)30-60 minutes

Experimental Protocols

Protocol 1: Synthesis of 2-Benzyloxy-3-nitrophenylamine
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-6-nitrophenol (1.0 eq).

  • Reagents: Add anhydrous potassium carbonate (2.0 eq) and anhydrous acetone.

  • Addition: To the stirring suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter to remove the inorganic solids. Rinse the solids with acetone.

  • Purification: Concentrate the combined filtrate under reduced pressure. Dissolve the crude residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography (e.g., gradient of 10% to 40% ethyl acetate in hexanes).

Protocol 2: Synthesis of 2-Benzyloxy-3-nitrophenylamine Hydrochloride
  • Setup: Dissolve the purified 2-Benzyloxy-3-nitrophenylamine (1.0 eq) in a minimal amount of ethyl acetate in an Erlenmeyer flask.

  • Precipitation: Cool the solution in an ice bath. Slowly add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise with constant swirling.

  • Isolation: A precipitate should form. Continue stirring in the ice bath for 30 minutes. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the resulting solid under high vacuum to obtain the final hydrochloride salt.

References

  • BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. BenchChem Technical Support.
  • Kumar, A., et al. (2013).
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem Technical Support.
  • Google Patents. (2016).
  • Wang, L., et al. (2021). Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. The Journal of Organic Chemistry.
  • Google Patents. (1947).
  • Singh, T., et al. (2013). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates.
  • Wang, L., et al. (2021). Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol.
  • Adams, R., & Marvel, C. S. (n.d.). Trimethylamine hydrochloride. Organic Syntheses Procedure.
  • Bloom Tech. (2024). How to Make Methylamine Hydrochloride?.
  • ResearchGate. (n.d.). Synthesis of amine hydrochloride salts.
  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • ResearchGate. (n.d.).
  • Wang, R., & Xu, J. (2010).
  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. BenchChem Technical Support.
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. University of Michigan.
  • ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?.
  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols.
  • Chemistry Steps. (2022). Williamson Ether Synthesis.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • LibreTexts. (2019). 10.6: Williamson Ether Synthesis.
  • PrepChem.com. (n.d.). Synthesis of a) 2-Nitro-4-(benzyloxy)aniline.
  • The Organic Chemistry Tutor. (2026). Choosing the Best Williamson Ether Synthesis. YouTube.
  • ResearchGate. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase‐B inhibitors.
  • MDPI. (2024).
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Sigma-Aldrich. (n.d.). 2-(BENZYLIDENE-AMINO)-6-NITRO-PHENOL.
  • PubChem. (n.d.). 2-Amino-6-nitrophenol.
  • National Institutes of Health. (2021). An Efficient Synthesis of 2-CF3-3-Benzylindoles.
  • Semantic Scholar. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1.
  • Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
  • BenchChem. (n.d.). An In-depth Technical Guide to 5-(Benzyloxy)
  • Sigma-Aldrich. (n.d.). 2-(Benzyloxy)-6-nitroaniline.
  • PubMed. (n.d.). Synthesis of p-nitrophenyl 6(5)
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl- and N-p-nitrobenzyl-o-nitroaniline: a comparison of carboxamides and sulphonamides.

Sources

Side-product formation in the synthesis of "2-Benzyloxy-3-nitrophenylamine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Benzyloxy-3-nitrophenylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and mitigating the formation of common side-products. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Challenge of Regioselective Nitration

The synthesis of 2-Benzyloxy-3-nitrophenylamine hydrochloride is a multi-step process that, while conceptually straightforward, presents significant challenges in controlling regioselectivity and preventing unwanted side reactions. The core of the synthesis involves the electrophilic nitration of 2-benzyloxyaniline. The aniline moiety is a powerful ortho-, para-directing group, while the benzyloxy group is also ortho-, para-directing. The desired 3-nitro product is meta to the strongly activating amino group, making its selective formation non-trivial. Furthermore, the reaction conditions required for nitration can lead to degradation of the starting material or cleavage of the benzyl protecting group.[1][2][3] This guide provides a framework for understanding and overcoming these hurdles.

Core Synthesis Pathway

The ideal synthetic route proceeds as follows: 2-benzyloxyaniline is nitrated to form 2-benzyloxy-3-nitrophenylamine, which is then treated with hydrochloric acid to yield the final hydrochloride salt.

Core Synthesis Pathway Start 2-Benzyloxyaniline Intermediate 2-Benzyloxy-3-nitrophenylamine Start->Intermediate Nitration (e.g., HNO₃/H₂SO₄) End 2-Benzyloxy-3-nitrophenylamine Hydrochloride Intermediate->End Acidification (HCl)

Caption: Ideal synthetic route to the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction mixture turned dark brown or black and produced a significant amount of insoluble tar. What is causing this?

A: This is a classic sign of oxidation and degradation of the aniline starting material . The electron-rich nature of the aniline ring makes it highly susceptible to oxidation by nitric acid, especially under concentrated acidic conditions and at elevated temperatures.[3] Direct nitration of anilines without protection can be problematic, often leading to a complex mixture of oxidized and polymerized products, which severely reduces the yield and complicates purification.

Mitigation Strategies:

  • Temperature Control: Maintain a strictly low temperature (e.g., -10 °C to 0 °C) throughout the addition of the nitrating agent.

  • Slow Addition: Add the nitrating agent dropwise to the solution of 2-benzyloxyaniline to control the reaction exotherm and minimize local high concentrations of the oxidant.

  • Protecting Group Strategy: For critical applications, consider protecting the amine as an amide (e.g., acetamide) before nitration. The amide is less activating and less prone to oxidation, which can lead to a cleaner reaction. The protecting group can be removed later by hydrolysis.

Q2: I've isolated my product, but NMR analysis shows a mixture of nitro-isomers. How can I improve selectivity for the 3-nitro position?

A: Achieving 3-nitro selectivity is the primary challenge. The NH₂ group directs ortho/para (positions 3 and 5), and the OBn group also directs ortho/para (positions 3 and 5 relative to it, which are 3 and 1 on the ring). While both groups activate the 3-position, the 5-position is also strongly activated. The formation of other isomers, such as 2-benzyloxy-5-nitrophenylamine, is common.

Mitigation Strategies:

  • Choice of Nitrating Agent: Standard HNO₃/H₂SO₄ is aggressive. Milder nitrating systems can offer better control. Consider using nitric acid in acetic anhydride (to generate acetyl nitrate in situ) or a nitronium salt like NO₂BF₄ at low temperatures.

  • Solvent Effects: The choice of solvent can influence the regiochemical outcome. Running the reaction in a mixture of sulfuric acid and water can alter the nitrating species and may improve selectivity in some cases.[4][5]

  • Molar Ratios: Use a precise stoichiometry of the nitrating agent (typically 1.0 to 1.1 equivalents). Excess nitrating agent will increase the formation of isomers and di-nitrated byproducts.

Q3: My mass spectrometry and NMR data indicate the presence of 2-amino-3-nitrophenol. Why did I lose the benzyl group?

A: You are observing debenzylation . The benzyl ether linkage is susceptible to cleavage under strong acidic conditions, such as those found in a concentrated H₂SO₄/HNO₃ mixture.[1][2] The acid protonates the ether oxygen, making the benzylic carbon susceptible to nucleophilic attack by water or other species in the reaction mixture, releasing toluene or benzyl alcohol.

Mitigation Strategies:

  • Reduce Acid Concentration: Avoid using fuming sulfuric acid. Use concentrated (98%) sulfuric acid and ensure the reaction is as dilute as practically possible while maintaining reactivity.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately to prevent prolonged exposure to the strong acid.

  • Alternative Conditions: Explore nitration conditions that do not require strong protic acids.

Q4: How can I effectively purify the final hydrochloride salt if it's contaminated with side-products?

A: Purifying the hydrochloride salt can be challenging because amine hydrochlorides often have limited solubility in common organic solvents.

Purification Strategies:

  • Purify the Free Base First: Before forming the salt, purify the crude 2-benzyloxy-3-nitrophenylamine (the free base) by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective.[6] Once the pure free base is isolated, dissolve it in a suitable solvent (like diethyl ether or ethyl acetate) and precipitate the hydrochloride salt by adding a solution of HCl in ether or isopropanol.

  • Recrystallization of the Salt: If the impurity profile is minor, recrystallization of the hydrochloride salt can be effective. Solvents like ethanol, isopropanol, or mixtures with water can be used.[7] This method is particularly good for removing non-polar impurities.

Troubleshooting Workflow

If you encounter an issue, use the following decision tree to diagnose the potential cause and find a solution.

Troubleshooting Workflow Start Problem Observed Prob_Yield Low Yield / High Tar Start->Prob_Yield Prob_Purity Impure Product Start->Prob_Purity Cause_Oxidation Cause: Oxidation of Aniline Prob_Yield->Cause_Oxidation Cause_Debenzyl Cause: Debenzylation Prob_Yield->Cause_Debenzyl Prob_Purity->Cause_Debenzyl Cause_Isomers Cause: Poor Regioselectivity Prob_Purity->Cause_Isomers Cause_OverNitro Cause: Over-Nitration Prob_Purity->Cause_OverNitro Sol_Temp Solution: Lower Temperature (-10 to 0 °C) Cause_Oxidation->Sol_Temp Sol_Addition Solution: Slow Reagent Addition Cause_Oxidation->Sol_Addition Sol_Acid Solution: Use Milder Acid Conditions Cause_Debenzyl->Sol_Acid Sol_Time Solution: Reduce Reaction Time Cause_Debenzyl->Sol_Time Cause_Isomers->Sol_Temp Sol_Reagent Solution: Change Nitrating Agent Cause_Isomers->Sol_Reagent Cause_OverNitro->Sol_Time Sol_Stoich Solution: Check Stoichiometry (1.0 eq) Cause_OverNitro->Sol_Stoich

Caption: A decision tree for troubleshooting common synthesis issues.

Summary of Potential Side-Products

The table below summarizes the key side-products, their origin, and their mass, which is useful for identification by LC-MS.

Side-Product NameStructureFormation MechanismExpected Mass [M+H]⁺
2-Benzyloxy-5-nitrophenylamine IsomerElectrophilic substitution at the para position to the amine group.245.10
Di-nitro derivatives IsomersOver-nitration due to excess nitrating agent or harsh conditions.290.08
2-Amino-3-nitrophenol Debenzylated ProductAcid-catalyzed cleavage of the benzyl ether protecting group.[1]155.05
Oxidation Products Complex MixtureOxidation of the electron-rich aniline ring by the nitrating agent.[3]Variable (Often polymeric)

Experimental Protocols

Protocol 1: Optimized Nitration to Minimize Side-Products

This protocol emphasizes strict temperature control to mitigate oxidation and debenzylation.

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve 2-benzyloxyaniline (1.0 eq) in concentrated sulfuric acid (98%) at -10 °C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding nitric acid (1.05 eq) to concentrated sulfuric acid at 0 °C.

  • Addition: Cool the aniline solution to -10 °C. Add the cold nitrating mixture dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not rise above -5 °C.

  • Reaction: Stir the mixture at -5 °C to 0 °C for 1-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Workup: Neutralize the mixture carefully with a cold aqueous solution of sodium hydroxide or ammonium hydroxide to pH 7-8. The product will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product is 2-benzyloxy-3-nitrophenylamine.

Protocol 2: Purification of the Free Base and Salt Formation

This two-stage process ensures high purity of the final hydrochloride salt.

  • Column Chromatography: Purify the crude free base from Protocol 1 using flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes.[6] Combine the fractions containing the pure desired product (identified by TLC) and concentrate under reduced pressure.

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether or ethyl acetate.

  • Precipitation: Add a 2M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the white or off-white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven at 40-50 °C to a constant weight.[8]

References

  • Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation.
  • Direct N–O bond formation via oxidation of amines with benzoyl peroxide.
  • Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journals.
  • Protecting Groups. University of Minnesota.
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • Amino Protecting Group-Benzyl Series. Suzhou Highfine Biotech.
  • Benzyl (Bn) Protective Group.
  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses.
  • Synthesis of a) 2-Nitro-4-(benzyloxy)aniline. PrepChem.com.
  • A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Semantic Scholar.
  • 2-Benzyloxyaniline.
  • Continuous flow nitration in mini
  • STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.
  • Purification method of O-benzylhydroxylamine hydrochloride.
  • Synthesis of Benzylic Alcohols by C–H Oxidation.
  • Common side products in the synthesis of 1-phenyl-2-nitropropene. Benchchem.
  • Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journals.
  • BENZYL-(3-NITRO-PHENYL)-AMINE synthesis. ChemicalBook.
  • How to purify Benzylamine? Reddit.
  • Coupling of 2‐nitroanilines with benzyl alcohol.
  • An In-depth Technical Guide to 5-(Benzyloxy)
  • An Efficient Synthesis of 2-CF3-3-Benzylindoles.
  • Process for nitrating aniline derivatives.
  • Method for nitrating aniline derivatives.

Sources

"2-Benzyloxy-3-nitrophenylamine hydrochloride" stability and degradation studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Benzyloxy-3-nitrophenylamine hydrochloride

A Guide to Stability and Degradation for Researchers

Welcome to the technical support guide for 2-Benzyloxy-3-nitrophenylamine hydrochloride. As Senior Application Scientists, we understand that navigating the stability profile of a novel or specialized chemical intermediate is critical for successful research and development. This guide is structured to provide both high-level answers through our FAQ section and in-depth, actionable protocols in our Troubleshooting Guides. We will explore the inherent chemical liabilities of this molecule, predict its degradation pathways based on established chemical principles, and provide robust methodologies for your stability and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 2-Benzyloxy-3-nitrophenylamine hydrochloride that influence its stability?

A: The stability of 2-Benzyloxy-3-nitrophenylamine hydrochloride is governed by three key structural motifs:

  • The Benzyloxy Ether Linkage: The C-O bond of the benzyl ether is susceptible to cleavage, particularly under acidic hydrolytic conditions. Protonation of the ether oxygen can lead to the formation of a stable benzyl carbocation and the corresponding phenol, resulting in de-benzylation.

  • The Nitroaromatic System: Nitroaromatic compounds are well-known for their sensitivity to light (photolability) and their ability to undergo reduction.[1][2] The nitro group can be reduced to nitroso, hydroxylamino, and ultimately amino functionalities, especially in the presence of reducing agents or under certain photolytic conditions.

  • The Aromatic Amine: The primary aromatic amine is a nucleophilic center and is prone to oxidation.[3] Oxidative degradation can lead to the formation of colored impurities, including dimers, polymers, or N-oxides.[4][5] The hydrochloride salt form generally improves the stability and handling of the free amine by preventing unwanted side reactions.

Q2: I am observing a new, colored impurity in my sample that has been stored on the benchtop. What is the likely cause?

A: The development of color, often yellow, orange, or brown, in samples containing aromatic amines and nitro groups is commonly associated with either oxidative or photolytic degradation.

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of highly conjugated, colored species. The primary amine can be oxidized, potentially leading to the formation of azo compounds or complex polymeric materials.[3][6]

  • Photodegradation: Nitroaromatic compounds can undergo photochemical reactions upon exposure to ambient or UV light, which may result in colored degradants.[7] To mitigate this, always store the compound in a tightly sealed, amber vial or a container protected from light, and consider purging the container with an inert gas like nitrogen or argon before sealing.

Q3: What are the recommended storage conditions for 2-Benzyloxy-3-nitrophenylamine hydrochloride?

A: Based on its structural liabilities, the following storage conditions are recommended to ensure long-term stability:

  • Temperature: Store in a cool, controlled environment. Refrigeration (2-8 °C) is advisable.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to minimize oxidative degradation.

  • Light: Protect from light by using amber glass vials or by storing the container in a dark place.

  • Moisture: Keep in a desiccated environment to prevent hydrolysis, as the hydrochloride salt can be hygroscopic.

Q4: I need to perform a forced degradation study. Which stress conditions are most relevant for this molecule?

A: According to ICH guidelines, forced degradation studies are essential to understand a molecule's intrinsic stability and to develop stability-indicating analytical methods.[8] For this specific compound, the most relevant conditions to test are:

  • Acidic and Basic Hydrolysis: To probe the stability of the benzyloxy ether linkage.

  • Oxidative Degradation: To assess the susceptibility of the aromatic amine.

  • Photodegradation: To evaluate the impact of light on the nitroaromatic system.

  • Thermal Degradation: To determine its stability at elevated temperatures.

Detailed protocols for these studies are provided in the Troubleshooting Guides below.

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for investigating and resolving specific stability issues you may encounter.

Guide 1: Investigating Hydrolytic Instability

Issue: You suspect your compound is degrading in aqueous or protic solutions, evidenced by the appearance of new peaks in your HPLC analysis, particularly a loss of the parent peak over time.

Causality: The most probable cause is the acid- or base-catalyzed hydrolysis of the benzyloxy ether bond. Acidic conditions are particularly effective at promoting this cleavage.

Proposed Degradation Pathway:

G cluster_main Hydrolytic Degradation Parent 2-Benzyloxy-3-nitrophenylamine (Parent Compound) Deg1 2-Amino-6-nitrophenol Parent->Deg1  Acid/Base  Hydrolysis Deg2 Benzyl Alcohol Parent->Deg2  Acid/Base  Hydrolysis

Caption: Proposed hydrolytic cleavage of the parent compound.

Protocol: Forced Hydrolysis Study

This protocol is designed to assess stability across a range of pH values as recommended by ICH guidelines.[9]

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation:

    • Acid Hydrolysis: Add an aliquot of the stock solution to an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an aliquot of the stock solution to an equal volume of 0.1 M NaOH.

    • Neutral Hydrolysis: Add an aliquot of the stock solution to an equal volume of purified water.

    • Control: Prepare a sample diluted with the organic solvent/water mixture without acid or base.

  • Stress Conditions:

    • Incubate all samples at a controlled temperature, typically 60-80°C.[10]

    • Monitor the reaction at various time points (e.g., 2, 6, 12, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[9]

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples (e.g., add an equimolar amount of base or acid, respectively).

    • Analyze all samples, including the control, using a suitable stability-indicating HPLC method (see Guide 4).

  • Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks, particularly one corresponding to benzyl alcohol and another more polar peak (the phenol), confirms hydrolytic degradation.

Guide 2: Managing Oxidative Degradation

Issue: Your sample, especially in solution, changes color and shows a complex mixture of new impurities in the chromatogram.

Causality: The aromatic amine functionality is susceptible to oxidation by atmospheric oxygen or other oxidizing agents, leading to a cascade of reactions that can form dimers and polymers.[3][4]

Proposed Degradation Pathways:

G cluster_main Oxidative Degradation Parent 2-Benzyloxy-3-nitrophenylamine (Parent Compound) Nitroso Nitroso Derivative Parent->Nitroso [O] Polymer Polymeric Species Parent->Polymer Radical Coupling Dimer Azo Dimer Nitroso->Dimer Condensation

Caption: Potential oxidative pathways for the aromatic amine.

Protocol: Forced Oxidation Study

  • Solution Preparation: Prepare a solution of the compound at ~1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Stress Application: Add a solution of hydrogen peroxide (H₂O₂) to the sample solution to achieve a final concentration of 3% H₂O₂.[11]

  • Incubation: Store the solution at room temperature, protected from light, for up to 24 hours. Monitor at intermediate time points (e.g., 2, 4, 8 hours).

  • Analysis: Directly inject the sample into the HPLC system. If the reaction is too fast, it can be quenched by adding an antioxidant like sodium bisulfite.

  • Interpretation: Significant degradation and the formation of multiple, often colored, byproducts indicate oxidative lability. Mass spectrometry (LC-MS) is highly recommended to identify the masses of the degradants, which can help elucidate their structures (e.g., addition of oxygen, formation of dimers).[12]

Guide 3: Developing a Stability-Indicating Analytical Method

Issue: You need a reliable analytical method to separate the parent compound from all potential process impurities and degradation products generated during stability studies.

Causality: A robust stability-indicating method must have sufficient selectivity to resolve all analytes. This typically requires careful optimization of column chemistry, mobile phase composition, and gradient conditions.[13]

Workflow for Method Development:

G cluster_main Stability-Indicating Method Development Workflow A 1. Generate Stressed Samples (Acid, Base, Peroxide, Light, Heat) B 2. Initial Screening (Generic Gradient Method) A->B C 3. Analyze Results (Check for co-elutions) B->C D 4. Optimize Separation (Modify pH, Organic Solvent, Column) C->D Co-elution Observed E 5. Peak Purity Analysis (Using PDA/MS Detector) C->E Good Separation D->C Re-analyze E->D Impure Peak Detected F 6. Final Method Validation (ICH Q2(R1)) E->F All Peaks Pure

Caption: A typical workflow for developing a stability-indicating HPLC method.

Recommended Starting HPLC Conditions

This table provides a robust starting point for developing your method. The use of a photodiode array (PDA) detector is crucial for assessing peak purity.[13]

ParameterRecommended ConditionRationale
Column C18, 2.1 or 4.6 mm ID, 50-150 mm length, <3 µm particle sizeProvides good retention and efficiency for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid in WaterProvides an acidic pH to ensure consistent protonation of the amine, leading to sharp peaks.
Mobile Phase B Acetonitrile or MethanolCommon reversed-phase organic modifiers. Acetonitrile often provides better peak shape.
Gradient 5% to 95% B over 10-20 minutesA broad gradient is effective for separating compounds with a wide range of polarities.[13]
Flow Rate 0.3-1.0 mL/min (adjusted for column ID)Standard flow rates for analytical HPLC.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV/PDA at 254 nm and 280 nmThe nitroaromatic and benzenoid systems should have strong absorbance in this range.
Injection Vol. 1-10 µLDependent on sample concentration and instrument sensitivity.

Summary of Forced Degradation Conditions

The following table summarizes the typical starting conditions for forced degradation studies as mandated by regulatory guidelines.[8] Adjust concentration, temperature, and time as needed to achieve the target degradation of 5-20%.

Stress ConditionReagent/ConditionTypical DurationNotes
Acid Hydrolysis 0.1 M HCl at 60-80 °C2-24 hoursTargets the benzyloxy ether linkage.[14]
Base Hydrolysis 0.1 M NaOH at 60-80 °C2-24 hoursMay also target the ether linkage and other labile groups.
Oxidation 3% H₂O₂ at Room Temperature4-24 hoursTargets the aromatic amine. Protect from light.[11]
Photolysis Expose solid & solution to UV/Vis light (ICH Q1B option 1 or 2)Per ICH Q1BRun a dark control in parallel. Targets the nitroaromatic system.[2]
Thermal (Solid) 80-100 °C in a dry oven24-72 hoursAssesses solid-state thermal stability.
Thermal (Solution) 60-80 °C in solution24-72 hoursAssesses solution-state thermal stability.

References

  • Degradation pathway of glipizide under different hydrolytic conditions. (n.d.). ResearchGate.
  • Lippert, E., & Zachariasse, K. (n.d.). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. ACS Publications. Retrieved February 18, 2026, from [Link]

  • Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. (n.d.). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

  • Oxidative Degradation of Higher-Molecular-Weight Aromatic Amine Compounds Is a Potential Source of Anilinium in Urban Aerosols. (2024). ACS Publications. Retrieved February 18, 2026, from [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (2024). Oxford Academic. Retrieved February 18, 2026, from [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. (2002). PubMed. Retrieved February 18, 2026, from [Link]

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? (2021). ACS Publications. Retrieved February 18, 2026, from [Link]

  • Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. (n.d.). ACS Publications. Retrieved February 18, 2026, from [Link]

  • Oxidation of Amines and N-Hetarenes. (n.d.). Thieme Chemistry. Retrieved February 18, 2026, from [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023). MDPI. Retrieved February 18, 2026, from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). OAText. Retrieved February 18, 2026, from [Link]

  • Force Degradation for Pharmaceuticals: A Review. (2023). International Journal of Scientific Development and Research. Retrieved February 18, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE. Retrieved February 18, 2026, from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. Retrieved February 18, 2026, from [Link]

  • Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. (2017). Science Publishing Group. Retrieved February 18, 2026, from [Link]

  • Forced degradation and impurity profiling. (n.d.). ScienceDirect. Retrieved February 18, 2026, from [Link]

  • Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. (n.d.). SCIRP. Retrieved February 18, 2026, from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. Retrieved February 18, 2026, from [Link]

Sources

Technical Support Center: Selective N-Benzylation of 3-Nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Regioselectivity (Mono-N-Alkylation) of 3-Nitroaniline Audience: Researchers, Process Chemists, and Drug Development Scientists Reference ID: TSC-ORG-3NA-BENZ-001

Executive Summary & Core Challenge

The Challenge: You are attempting to synthesize


-benzyl-3-nitroaniline  (mono-alkylation) while suppressing the formation of 

-dibenzyl-3-nitroaniline
(over-alkylation).

The Scientific Context: 3-Nitroaniline is a deactivated aniline (electron-deficient) due to the strong electron-withdrawing nitro group (


) at the meta position.[1] This creates a "Nucleophilicity Paradox":
  • Low Reactivity: The starting material is a poor nucleophile (

    
     of conjugate acid 
    
    
    
    ), requiring forcing conditions (heat, strong bases) to react with benzyl halides.[1]
  • Loss of Selectivity: Once the first benzyl group is added, the resulting secondary amine is often more nucleophilic than the starting material (due to the inductive electron-donating effect of the benzyl group), leading to rapid over-alkylation to the tertiary amine.

The Solution: To achieve high "regioselectivity" (specifically Mono-N-selectivity ), you must switch from a kinetic competition model (Direct Alkylation) to a stepwise thermodynamic control model (Reductive Amination ).

Decision Matrix: Choosing Your Protocol

Use this decision tree to select the method that fits your available reagents and purity requirements.

G Start Start: Select Methodology Q1 Do you require >95% Mono-Selectivity? Start->Q1 MethodA METHOD A: Reductive Amination (Recommended Gold Standard) Q1->MethodA Yes (High Purity) MethodB METHOD B: Direct Alkylation (High Risk of Mixtures) Q1->MethodB No (Quick/Dirty) MethodC METHOD C: Catalytic Hydrogen Borrowing (Green/Advanced) Q1->MethodC Yes (Green Chemistry)

Caption: Protocol selection based on selectivity requirements. Method A is the industry standard for electron-deficient anilines.

Method A: Reductive Amination (The "Gold Standard")

This method avoids over-alkylation by forming an intermediate imine, which cannot react with a second equivalent of aldehyde.

Mechanism & Logic
  • Imine Formation: 3-nitroaniline + Benzaldehyde

    
     Imine (Schiff Base) + 
    
    
    
    .[1]
  • Reduction: Imine + Hydride Source

    
     Secondary Amine.
    
  • Why it works: The imine contains a

    
     double bond. It cannot accept another benzyl group until it is reduced. By controlling the reduction step, you lock in the mono-substitution.
    
Step-by-Step Protocol

Reagents:

  • 3-Nitroaniline (1.0 equiv)[1]

  • Benzaldehyde (1.1 equiv)[1]

  • Sodium Borohydride (

    
    ) (1.5 equiv) OR Sodium Triacetoxyborohydride (
    
    
    
    )[1]
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

  • Additive: Acetic Acid (AcOH) or Molecular Sieves (4Å)

Procedure:

  • Imine Formation (Critical Step):

    • Dissolve 3-nitroaniline (10 mmol) in dry MeOH (30 mL).

    • Add Benzaldehyde (11 mmol).

    • Crucial: Add 4Å Molecular Sieves or a catalytic amount of AcOH (5 mol%). The nitro group makes the aniline sluggish; you must force the equilibrium to the imine.

    • Stir at Reflux (65°C) for 4–6 hours. Monitor by TLC until the starting aniline spot disappears.[2][3]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       (15 mmol) portion-wise over 20 minutes. (Caution: Gas evolution).
      
    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with Brine, dry over

      
      .
      
Troubleshooting Method A
SymptomDiagnosisCorrective Action
Low Conversion Imine formation is incomplete due to electron-withdrawing

.
Use Dean-Stark apparatus or Ti(OiPr)4 (Titanium isopropoxide) as a Lewis Acid/Desiccant to drive imine formation [1].[1]
No Reaction

reduced the aldehyde before the imine formed.
Ensure you are performing a stepwise addition (form imine first, then add reducing agent) rather than a "one-pot" mix.
Side Products Benzyl alcohol formation.[1][4]Use a slight excess of aldehyde (1.2 eq) to account for direct reduction of aldehyde to alcohol, which is easily separated.

Method B: Direct Alkylation (Optimization & Rescue)

If you must use Benzyl Bromide/Chloride (e.g., due to reagent availability), you must strictly control kinetics to prevent over-alkylation.

The "Limiting Reagent" Strategy

Unlike standard alkylations where you use excess alkyl halide, here you must use a deficit of the alkylating agent.

Protocol:

  • Stoichiometry: 3-Nitroaniline (1.0 equiv) + Benzyl Bromide (0.8 equiv ).[1]

  • Base: Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ). Avoid strong bases like NaH which promote poly-alkylation.
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Temperature: Start at RT. Heat to 60°C only if no reaction occurs after 4 hours.

Why 0.8 equivalents? It is better to have unreacted starting material (which is polar and easily separable from the product) than di-benzyl impurity (which is non-polar and difficult to separate from the mono-benzyl product).[1]

Method C: Catalytic Hydrogen Borrowing (Green Chemistry)

For labs equipped with pressure vessels or microwave reactors, this is the most atom-economical method.

Concept: A transition metal catalyst (Iridium or Ruthenium) "borrows" hydrogen from Benzyl Alcohol to form Benzaldehyde in situ, condenses it with the aniline, and returns the hydrogen to reduce the imine.

Protocol (Based on Ir-Catalysis [2]):

  • Reagents: 3-Nitroaniline + Benzyl Alcohol (1:1 ratio).[1]

  • Catalyst:

    
     (1-2 mol%) + 
    
    
    
    (10 mol%).[1]
  • Conditions: Toluene or Water, 100°C, 12-24h.

  • Advantage: Water is the only byproduct.[3][5] Extremely high mono-selectivity (>98%).[1]

Comparative Data Analysis

FeatureMethod A: Reductive AminationMethod B: Direct AlkylationMethod C: Hydrogen Borrowing
Mono-Selectivity High (>95%) Low to Moderate (60-75%)Very High (>98%)
Reaction Time Medium (6-12 h)Fast (2-6 h)Long (12-24 h)
Purification Easy (Remove Benzyl Alcohol)Difficult (Remove Di-benzyl)Easy (Filter catalyst)
Atom Economy ModeratePoor (Halide waste)Excellent

Visualization: Reaction Pathways

ReactionPathways Start 3-Nitroaniline (Weak Nucleophile) Mono Mono-N-Benzyl (Target) Start->Mono Slow (k1) Imine Imine Intermediate (Stable to 2nd addition) Start->Imine - H2O BnBr + Benzyl Bromide (Direct Alkylation) Di Di-N-Benzyl (Impurity) Mono->Di Fast (k2 > k1) Problem Area Mono->Di Blocked (No Carbonyl Reaction) Aldehyde + Benzaldehyde (Reductive Amination) Imine->Mono + Hydride (Reduction)

Caption: Kinetic comparison. Direct alkylation (Red) risks runaway reaction (k2 > k1). Reductive amination (Blue) creates a mechanistic block against di-alkylation.

FAQ: Addressing Specific Pain Points

Q: I am seeing a "regioselectivity" issue where the ring is being alkylated. Is this possible? A: With 3-nitroaniline, C-alkylation (Friedel-Crafts type) is extremely rare under standard basic conditions because the nitro group deactivates the ring carbons. If you see unexpected spots on TLC, they are likely


-dibenzyl  products (over-alkylation) or azo-compounds  formed if you used harsh reducing conditions that reduced the nitro group itself.

Q: Can I use


 in the presence of the Nitro group? Won't it reduce to an amine? 
A:  Generally, no . 

is mild and typically does not reduce aromatic nitro groups to anilines under standard conditions (MeOH, RT) [3].[1] However, avoid using

(Catalytic Hydrogenation) for the benzylation step, as this will reduce your nitro group to an amine (

), leading to a diamine mess.

Q: My product is an oil that won't crystallize. How do I purify it? A:


-benzyl-3-nitroaniline can be oily.
  • Acid-Base Extraction: Dissolve crude in EtOAc. Extract with 1M HCl. The product (secondary amine) will go into the aqueous layer. Impurities (benzyl alcohol, neutral organics) stay in organic.

  • Neutralize: Basify the aqueous layer with NaOH and extract back into EtOAc.

  • Recrystallization: Try Ethanol/Water or Hexane/EtOAc mixtures if it solidifies.[1]

References

  • Mattson, A. E., et al. (2016). "A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines." Synlett, 27(14), 2105-2109.

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[3][6] Advanced Synthesis & Catalysis, 349(10), 1555-1575.

  • BenchChem Protocols. (2025). "Application Notes and Protocols for N-alkylation of Electron-Deficient Anilines." BenchChem Technical Library.

  • Rhee, H., et al. (2007).[7] "One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes." ResearchGate / Tetrahedron Letters.

Sources

Monitoring the progress of "2-Benzyloxy-3-nitrophenylamine hydrochloride" synthesis by TLC or HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 2-Benzyloxy-3-nitrophenylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for monitoring this specific synthesis using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can troubleshoot effectively and maintain the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 2-Benzyloxy-3-nitrophenylamine hydrochloride, and what key species should I monitor?

A1: A common strategy involves the reduction of a dinitro precursor, such as 1-benzyloxy-2,3-dinitrobenzene, or the nucleophilic aromatic substitution (SNAr) on a halogenated precursor. A highly relevant route is the reduction of 2-benzyloxy-3-nitroaniline. The hydrochloride salt is typically formed in the final step by treating the free amine with hydrochloric acid.

During the synthesis, you must monitor:

  • Starting Material (SM): e.g., 2-benzyloxy-3-nitroaniline.

  • Product (P): 2-Benzyloxy-3-nitrophenylamine (the free amine).

  • Intermediates/Byproducts: Depending on the route, these could include partially reduced species or products of side reactions.

The goal is to see the starting material spot/peak diminish over time as the product spot/peak grows.

Q2: Why is monitoring the reaction progress so critical?

A2: Monitoring is essential for several reasons:

  • Reaction Endpoint Determination: It allows you to determine precisely when the starting material has been consumed, preventing unnecessary heating or exposure to reagents that could lead to byproduct formation.

  • Optimization: By taking time points, you can optimize reaction parameters like temperature, catalyst loading, and reaction time.

  • Yield & Purity Assessment: In-process monitoring gives an early indication of the reaction's success and the purity of the crude product, which informs the choice of purification strategy.[1]

Q3: Should I use TLC or HPLC for monitoring this reaction?

A3: The choice depends on your specific needs:

  • TLC is a rapid, inexpensive, and qualitative technique perfect for quick checks at the bench.[2] It's excellent for determining if the starting material is consumed.

  • HPLC is a quantitative technique that provides superior resolution and sensitivity.[3][4] It is ideal for accurately quantifying the conversion of starting material to product, detecting minor byproducts, and developing a robust analytical method for quality control. Many regulatory guidelines require chromatographic analysis by at least two methods to avoid misidentification.[5]

For routine synthesis, TLC is often sufficient. For process development, optimization, or when high purity is critical, HPLC is indispensable.

Part 1: Monitoring by Thin-Layer Chromatography (TLC)

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent mixture).[6] More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[1][7]

TLC Troubleshooting Guide
Problem Potential Cause(s) Solution(s)
Spots are streaking. 1. Sample is too concentrated (overloaded).2. The compound is highly acidic or basic (amines can streak on acidic silica gel).3. The compound has low solubility in the mobile phase.1. Dilute the sample solution and re-spot.2. Add a small amount (0.5-1%) of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic ones.[8]3. Change to a more polar mobile phase.
All spots remain on the baseline. The mobile phase is not polar enough to move the compounds up the plate.Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. Alternatively, switch to a more polar system like dichloromethane/methanol.[9]
All spots run to the solvent front. The mobile phase is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.
Starting material and product spots are not well-separated (similar Rf values). The mobile phase does not have the right selectivity for the two compounds.1. Try a less polar solvent system to increase the difference in migration.2. Use a "co-spot" by spotting the starting material and the reaction mixture in the same lane to confirm if there are two distinct spots.[10]3. Experiment with different solvent systems (e.g., toluene/acetone, dichloromethane/ether).
No spots are visible on the plate. 1. The sample is too dilute.2. The compounds are not UV-active.3. The reaction has not produced the desired product.1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[11][12]2. Use a chemical stain for visualization (e.g., potassium permanganate or p-anisaldehyde).[8]3. Confirm the reaction setup and reagents.
Experimental Protocol: TLC Monitoring
  • Plate Preparation: Using a pencil, lightly draw a baseline (origin) about 1 cm from the bottom of a silica gel TLC plate.[1]

  • Sample Preparation: Dissolve a tiny amount (tip of a needle) of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Use a capillary tube to apply a small spot of your prepared sample onto the origin. It is best practice to also spot the starting material in an adjacent lane for comparison. The spot should be small and concentrated, ideally 1-2 mm in diameter.[8][13]

  • Development: Place the spotted TLC plate into a developing chamber containing your chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin.[13] Cover the chamber to allow the atmosphere to become saturated with solvent vapors.[7]

  • Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[1] Visualize the spots under a UV lamp (254 nm is common for aromatic compounds). Circle the visible spots with a pencil. If spots are not UV-active or for confirmation, use a chemical stain like potassium permanganate.[2]

  • Analysis: Calculate the Rf value for each spot.

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [1]

    • The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Data Interpretation for TLC
Compound Expected Polarity Expected Rf Value Rationale
Starting Material (e.g., 2-benzyloxy-3-nitroaniline) More PolarLower RfThe presence of both nitro (-NO₂) and amine (-NH₂) groups makes it more polar than the product.
Product (2-Benzyloxy-3-nitrophenylamine) Less PolarHigher RfThe reduction of the nitro group to an amine (or vice-versa depending on the specific synthesis) changes the overall polarity. The product amine is generally less polar than a dinitro precursor but more polar than a de-aminated precursor.

Note: These are relative values. The exact Rf will depend on the specific mobile phase used.

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare Mobile Phase (e.g., 7:3 Hexane:EtOAc) E Develop Plate in Chamber A->E B Prepare TLC Plate (Draw Origin) D Spot Samples on Plate B->D C Prepare Samples (SM, Reaction Mixture) C->D D->E F Mark Solvent Front E->F G Visualize Spots (UV Lamp / Stain) F->G H Calculate Rf Values G->H I Assess Reaction Progress H->I

Caption: Workflow for monitoring reaction progress using TLC.

Part 2: Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC offers a more powerful method for reaction monitoring, providing quantitative data with high resolution. For compounds like 2-Benzyloxy-3-nitrophenylamine, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., acetonitrile/water).[14] Less polar compounds are retained longer on the column and thus have a longer retention time (tR).

HPLC Troubleshooting Guide
Problem Potential Cause(s) Solution(s)
Peak Tailing 1. Strong interaction between basic amine groups and acidic silanols on the column packing.2. Column overload.3. Column degradation.1. Add a modifier like trifluoroacetic acid (TFA) (0.1%) or formic acid to the mobile phase to protonate the silanols and improve peak shape.[15]2. Dilute the sample and inject a smaller volume.[16]3. Replace the column or use a guard column to protect it.[17]
Shifting Retention Times 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Column degradation or contamination.1. Prepare fresh mobile phase daily and ensure accurate mixing. Degas the mobile phase before use.[17][18]2. Use a column oven to maintain a constant temperature.[18]3. Flush the column with a strong solvent (like 100% acetonitrile) or replace it if necessary.[19]
Baseline Noise or Drift 1. Air bubbles in the pump or detector.2. Contaminated mobile phase or detector cell.3. Leaks in the system.1. Purge the pump and degas the mobile phase thoroughly.[18]2. Use high-purity HPLC-grade solvents.[16] Flush the detector cell.3. Check all fittings for leaks and tighten as needed.[16]
Poor Resolution Between Peaks 1. Mobile phase composition is not optimal.2. Flow rate is too high.1. Adjust the mobile phase ratio (e.g., increase the aqueous component to increase retention and potentially improve separation).2. Try a gradient elution instead of an isocratic one.3. Reduce the flow rate.
Experimental Protocol: HPLC Monitoring
  • System Preparation:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[3]

    • Mobile Phase: Prepare a mobile phase of Acetonitrile (ACN) and water, both containing 0.1% formic acid or TFA to ensure good peak shape for the amine. A starting point could be an isocratic mixture of 60:40 ACN:Water.[14][20]

    • Flow Rate: Set to 1.0 mL/min.

    • Detection: Use a UV detector set to a wavelength where the aromatic nitro compounds absorb strongly, typically around 254 nm or 280 nm.[3][4][20]

  • Sample Preparation:

    • Take a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench it by diluting in a known volume (e.g., 1-2 mL) of the mobile phase to stop the reaction.[4]

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[4]

  • Injection & Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 5-10 µL) of the filtered sample.

    • Record the chromatogram. Identify the peaks corresponding to the starting material and product by injecting standards of each, if available.

    • Monitor the reaction by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Data Interpretation for HPLC
Compound Expected Polarity Expected Retention Time (tR) Rationale
Product (2-Benzyloxy-3-nitrophenylamine) More PolarShorter tRIn reversed-phase HPLC, more polar compounds elute faster. The free amine product is generally more polar than the starting material.
Starting Material (e.g., 1-benzyloxy-2,3-dinitrobenzene) Less PolarLonger tRThe dinitro compound is less polar than the amine product and will have stronger interactions with the non-polar C18 stationary phase.

Note: This elution order is typical for RP-HPLC. The exact retention times are highly dependent on the specific column, mobile phase composition, and temperature.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare Mobile Phase (e.g., 60:40 ACN:H₂O + 0.1% FA) B Equilibrate HPLC System (Column, Pump, Detector) A->B D Inject Sample B->D C Prepare & Filter Sample C->D E Run Analysis & Acquire Data D->E F Integrate Peak Areas E->F G Calculate % Conversion F->G H Assess Purity G->H

Caption: Workflow for quantitative reaction monitoring using HPLC.

References

  • SIELC Technologies. Separation of 4-Nitroaniline on Newcrom R1 HPLC column. Available from: [Link]

  • American Chemical Society. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: TLC. Available from: [Link]

  • The Royal Society of Chemistry. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances. Available from: [Link]

  • Buzzi Laboratorio Analisi. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available from: [Link]

  • KNAUER. Separation of ortho-, nitro- para Nitroaniline. Available from: [Link]

  • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Available from: [Link]

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available from: [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available from: [Link]

  • Labcompare. (2025). Troubleshooting Common HPLC Issues. Available from: [Link]

  • SCIEX. Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Available from: [Link]

  • Chrom-Support. HPLC Troubleshooting Guide. Available from: [Link]

  • LCGC International. (2026). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Available from: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available from: [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available from: [Link]

  • Studylib.net. p-Nitroaniline Synthesis: Lab Experiment Guide. Available from: [Link]

  • CHEM 344 Thin Layer Chromatography. Thin Layer Chromatography. Available from: [Link]

  • Chrom Tech, Inc. (2024). Mastering TLC Chromatography: A Comprehensive Guide. Available from: [Link]

  • Chemistry LibreTexts. (2024). 9.3D: Separation Theory. Available from: [Link]

  • ResearchGate. (2025). HPLC analysis of the reaction products. Retention times: benzyl alcohol, 1.9 min (labeled in green). Available from: [Link]

  • Homi Bhabha Centre for Science Education. Thin Layer Chromatography. Available from: [Link]

  • ResearchGate. TLC Separation of Amino Acids with a Green Mobile Phase. Available from: [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available from: [Link]

  • Google Patents. CN104529814A - Method for synthesizing N-benzylhydroxylamine hydrochloride.
  • Scribd. Nitroanilne TLC. Available from: [Link]

  • Semantic Scholar. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. Available from: [Link]

  • MDPI. (2017). Synthesis of Gallic Acid Analogs as Histamine and Pro-Inflammatory Cytokine Inhibitors for Treatment of Mast Cell-Mediated Allergic Inflammation. Available from: [Link]

  • PubChem. 3-(Benzyloxy)-2-fluoro-6-nitroaniline. Available from: [Link]

  • PubMed. Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry. Available from: [Link]

  • SciSpace. Efficient Methods for the Synthesis of 2-Hydroxyphenazine Based on the Pd-Catalyzed N-Arylation of Aryl Bromides. Available from: [Link]

Sources

Technical Support Center: Synthesis of N-Benzylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-benzylhydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this critical intermediate. The information is presented in a practical, question-and-answer format to directly address potential issues in your workflow.

Part 1: Troubleshooting Guide

This section addresses specific, common problems that can arise during the synthesis of N-benzylhydroxylamine hydrochloride.

Question 1: My reaction yield is significantly lower than expected. What are the primary causes?

Answer: Low yields are a frequent issue and can typically be traced back to one of several factors related to the chosen synthetic route. The two most common laboratory-scale methods are the reduction of benzaldehyde oxime and the direct alkylation of hydroxylamine.

  • For the Benzaldehyde Oxime Reduction Route:

    • Inefficient Reduction: The choice of reducing agent is critical. While powerful agents like borane (BH₃) are effective, they can be difficult to handle. Milder agents such as sodium cyanoborohydride are common but can be costly and may require careful pH control (typically pH 3-4) to be effective.[1] Deviation from the optimal pH can stall the reduction.

    • Incomplete Oxime Formation: The initial step, forming benzaldehyde oxime from benzaldehyde and hydroxylamine hydrochloride, requires a basic environment to free the hydroxylamine nucleophile.[2][3] Inadequate base or reaction time can lead to unreacted benzaldehyde, which will not be converted to the desired product.

  • For the Direct Alkylation Route (Benzyl Chloride + Hydroxylamine):

    • Overalkylation: This is the most significant challenge with this method. The desired product, N-benzylhydroxylamine, is a nucleophile and can react with another molecule of benzyl chloride to form the undesired N,N-dibenzylhydroxylamine.[4][5] This side reaction becomes more prominent if the concentration of benzyl chloride is too high or if it's not added slowly.

    • Decomposition of Hydroxylamine: Hydroxylamine is unstable, especially at high temperatures and in the presence of a strong base, which is required for this reaction.[1][6] This decomposition reduces the amount of available nucleophile, thereby lowering the yield.[1][6] Using a large excess of hydroxylamine can help suppress the dibenzyl-substituted impurity.[6]

Question 2: I'm observing a significant amount of N,N-dibenzylhydroxylamine as a side product. How can I minimize its formation?

Answer: The formation of N,N-dibenzylhydroxylamine is a classic overalkylation problem.[7] The mono-benzylated product is still nucleophilic and competes with hydroxylamine for the benzyl chloride electrophile.

Strategies to Minimize Overalkylation:

StrategyRationale & Implementation
Use a Large Excess of Hydroxylamine By Le Châtelier's principle, increasing the concentration of one reactant (hydroxylamine) favors its reaction with benzyl chloride over the product's reaction. A molar ratio of 4:1 (hydroxylamine hydrochloride to benzyl chloride) has been shown to be effective.[6]
Slow, Controlled Addition of Benzyl Chloride Adding the benzyl chloride dropwise or via a syringe pump maintains a low instantaneous concentration. This ensures it is more likely to react with the abundant hydroxylamine rather than the N-benzylhydroxylamine product that forms.
Maintain Optimal Temperature While higher temperatures can increase reaction rates, they can also accelerate the decomposition of hydroxylamine and may favor the overalkylation side reaction.[1][6] A reaction temperature around 60°C often provides a good balance between reaction speed and selectivity.[1][6]

Question 3: My final product is an oil or a sticky solid that refuses to crystallize. What steps can I take?

Answer: Failure to crystallize is almost always due to impurities. The primary culprits are residual solvents, unreacted starting materials, or side products like N,N-dibenzylhydroxylamine.

Troubleshooting Crystallization:

  • Confirm Purity: Before attempting recrystallization, analyze a small sample of your crude product by Thin Layer Chromatography (TLC) or ¹H NMR. The presence of multiple spots (TLC) or unexpected peaks (NMR) confirms impurities. The dibenzyl-substituted impurity has lower polarity and can be distinguished from the desired product.[1]

  • Purification via Extraction: If significant dibenzyl impurity is present, it can often be removed. After the reaction, acidify the mixture to a pH of 4-5 with hydrochloric acid.[1] The desired N-benzylhydroxylamine hydrochloride is a salt and will remain in the aqueous phase, while the less polar N,N-dibenzylhydroxylamine can be extracted into an organic solvent like ethyl acetate.[1]

  • Recrystallization Solvent System: N-benzylhydroxylamine hydrochloride is often recrystallized from a mixed solvent system. A common procedure involves dissolving the crude product in a minimal amount of a good solvent (like methanol) and then slowly adding a poor solvent (like methyl tert-butyl ether, MTBE, or diethyl ether) until turbidity persists.[4] Cooling this mixture slowly should induce crystallization.

  • Trituration: If the product is an oil, try trituration. Add a non-solvent (like cold MTBE or hexanes) and scratch the inside of the flask with a glass rod at the solvent-oil interface. This can provide the necessary energy to initiate nucleation and crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare N-benzylhydroxylamine hydrochloride?

There are several established routes, each with its own advantages and disadvantages.[1]

  • Reduction of Benzaldehyde Oxime: This is a reliable, high-yield laboratory method. It involves first forming the oxime from benzaldehyde and hydroxylamine, followed by reduction with an agent like sodium cyanoborohydride.[1] The main drawback is the high cost of the reducing agent.[1]

  • Direct Alkylation of Hydroxylamine: This method uses inexpensive and readily available starting materials: benzyl chloride and hydroxylamine hydrochloride.[1] However, it is prone to overalkylation, leading to N,N-dibenzylhydroxylamine, and can pose safety risks due to the instability of hydroxylamine at elevated temperatures.[1][6]

  • Oxidation of Dibenzylamine: This route involves oxidizing dibenzylamine with an agent like hydrogen peroxide, followed by hydrolysis.[8] While it can produce high yields, the oxidation step carries a risk of explosion.[1]

Q2: What are the critical safety precautions when working with hydroxylamine and its derivatives?

Hydroxylamine and its salts can be hazardous.

  • Instability: Hydroxylamine can decompose, sometimes violently, especially when heated.[1][6] Reactions should be conducted behind a blast shield, and temperatures must be carefully controlled.

  • Toxicity: Handle hydroxylamine hydrochloride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Basic Conditions: When generating free hydroxylamine from its hydrochloride salt using a base (e.g., NaOH), the reaction is often exothermic. Use an ice bath to control the temperature during the addition of the base.[1]

Q3: How should I properly store N-benzylhydroxylamine hydrochloride?

N-benzylhydroxylamine hydrochloride is a white to off-white crystalline solid.[8][9] It is sensitive to heat and air.

  • Temperature: Store the compound in a tightly sealed container at 2-8°C.[9]

  • Atmosphere: For long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation.

Part 3: Detailed Experimental Protocol

This section provides a representative protocol for the synthesis via direct alkylation, optimized to minimize common issues.

Synthesis of N-Benzylhydroxylamine Hydrochloride via Direct Alkylation

G cluster_prep Preparation of Reagents cluster_reaction Reaction cluster_workup Work-up & Purification A Material A: Dissolve Benzyl Chloride in Methanol C Slowly add Material A to Material B Maintain temperature at 60°C A->C B Material B: 1. Dissolve Hydroxylamine HCl in MeOH/H2O 2. Cool in ice bath 3. Slowly add NaOH 4. Filter NaCl B->C D Cool to RT Adjust pH to 4-5 with HCl C->D E Distill off Methanol D->E F Add H2O and Extract with Ethyl Acetate (3x) E->F G Combine Organic Layers, Dry (Na2SO4), Concentrate F->G H Recrystallize from MeOH/MTBE G->H

Caption: Workflow for the synthesis of N-benzylhydroxylamine HCl.

Materials & Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, thermometer, and addition funnel.

  • Magnetic stirrer and heating mantle.

  • Benzyl chloride

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Methanol, Ethyl acetate, MTBE

  • 10% Hydrochloric acid solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Hydroxylamine Solution (Material B):

    • In a beaker, add 800 mL of methanol and 200 mL of water.

    • While stirring, dissolve 139 g of hydroxylamine hydrochloride (4.0 eq).

    • Cool the solution in an ice-water bath. Slowly add 80 g of sodium hydroxide, ensuring the internal temperature does not exceed 20°C.[1]

    • Stir the resulting slurry at 10–20°C for 30 minutes.

    • Filter off the precipitated sodium chloride to obtain a clear solution of free hydroxylamine. Transfer this solution to the reaction flask.

  • Reaction:

    • Prepare a solution of benzyl chloride (63 g, 1.0 eq) in methanol (adjusting total volume to make a 0.5 M solution).

    • Gently heat the hydroxylamine solution in the reaction flask to 60°C.

    • Using the addition funnel, add the benzyl chloride solution dropwise to the reaction flask over 1-2 hours. Maintain the reaction temperature at 60°C.

    • After the addition is complete, continue stirring the reaction at 60°C for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly add 10% hydrochloric acid to adjust the pH to between 4 and 5.[1]

    • Remove the methanol solvent using a rotary evaporator.

    • To the resulting residue, add 200 mL of water. Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with 200 mL portions of ethyl acetate to remove N,N-dibenzylhydroxylamine and other non-polar impurities.[1]

    • Note: The desired product remains in the aqueous phase as the hydrochloride salt. This step is a deviation from some literature where the product is extracted. Retaining the product in the aqueous phase provides better purification from the key dibenzyl impurity.

    • At this stage, one could saturate the aqueous phase with NaCl and perform a different extraction (e.g., with a more polar solvent) or proceed to evaporate the water and recrystallize the solid residue. For this protocol, we will evaporate the aqueous phase.

    • Concentrate the aqueous phase under reduced pressure to obtain the crude solid product.

    • Dissolve the crude solid in a minimum amount of hot methanol. Slowly add MTBE until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8°C) for several hours to complete crystallization.

    • Collect the white crystals by vacuum filtration, wash with a small amount of cold MTBE, and dry under vacuum.

Part 4: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common synthesis problems.

G Start Problem Observed LowYield Low Yield Start->LowYield ImpureProduct Impure Product (Oily / Won't Crystallize) Start->ImpureProduct Cause1 Incomplete Reaction? LowYield->Cause1 Check Cause2 Side Reactions? LowYield->Cause2 Check Sol4 Decomposition of NH2OH? Maintain temp < 20°C during base addition LowYield->Sol4 Possible Cause ImpureProduct->Cause2 Likely Cause3 Purification Issue? ImpureProduct->Cause3 Likely Sol1 Check TLC for starting material Increase reaction time/temp Cause1->Sol1 Yes Sol2 Check TLC for dibenzyl spot Use excess hydroxylamine Slow addition of BnCl Cause2->Sol2 Yes Sol3 Check TLC for multiple spots Perform acid/base extraction Use different recrystallization solvents Cause3->Sol3 Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]

  • CN104529814A - Method for synthesizing N-benzylhydroxylamine hydrochloride.
  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. ResearchGate. [Link]

  • Hydroxylamine. Wikipedia. [Link]

  • A Large-Scale Low-Cost Preparation of N-Benzylhydroxylamine Hydrochloride. Preprints.org. [Link]

  • A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Royal Society of Chemistry. [Link]

  • Synthesis of Some Benzyl Oxime Ethers. Journal of Education and Science. [Link]

  • A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • THE STRUCTURES AND REACTIONS OF HYDROXYLAMINE. Zenodo. [Link]

  • Taming Hydroxylamine for Carbonylative Cyclization of Aryl Alkynes to Isoquinolones via Isocyanate. CCS Chemistry. [Link]

  • Benzaldehyde oxime. Wikipedia. [Link]

  • How is the equation between benzaldehyde and hydroxylamine determined?. Quora. [Link]

Sources

Validation & Comparative

Analytical methods for the characterization of "2-Benzyloxy-3-nitrophenylamine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Analytical Characterization of 2-Benzyloxy-3-nitrophenylamine hydrochloride

For researchers, scientists, and drug development professionals, the rigorous characterization of any chemical entity is the bedrock of reliable and reproducible results. This guide provides a comprehensive overview and comparison of analytical methodologies for the thorough characterization of 2-Benzyloxy-3-nitrophenylamine hydrochloride, a substituted nitrophenylamine that serves as a potential intermediate in pharmaceutical synthesis.

The structural complexity of this molecule—featuring a benzyloxy group, a nitro moiety, and an amine hydrochloride salt—necessitates a multi-faceted analytical approach. This document moves beyond a simple listing of techniques to explain the causality behind methodological choices, offering field-proven insights to construct a complete analytical profile, ensuring identity, purity, and stability.

Part 1: Structural Elucidation and Identity Confirmation

The first and most critical step is the unambiguous confirmation of the molecular structure. No single technique is sufficient; rather, a combination of spectroscopic methods provides synergistic, definitive evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the gold standard for structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential to map the carbon-hydrogen framework.

Expertise & Causality: For a molecule like 2-Benzyloxy-3-nitrophenylamine hydrochloride, the aromatic region of the ¹H NMR spectrum will be complex due to overlapping signals from two different phenyl rings. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are not optional luxuries but necessary tools to definitively assign which protons and carbons belong to which ring system. The presence of the hydrochloride salt can lead to peak broadening of the amine (N-H) protons, which often exchange with trace water in the NMR solvent.

Predicted ¹H and ¹³C NMR Data

Note: Chemical shifts (δ) are predicted and may vary based on solvent and concentration. Assignments are based on established principles of substituent effects on aromatic rings.

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Rationale
Benzyloxy -CH₂-~5.2~71Methylene protons adjacent to an oxygen and an aromatic ring.
Benzyloxy Ar-H~7.3 - 7.5~127-136Protons of the unsubstituted phenyl ring of the benzyloxy group.
Nitrophenylamine Ar-H~6.8 - 7.4~115-150Protons on the substituted ring, influenced by the -NH₂, -NO₂, and -OCH₂Ph groups.
Amine -NH₂ (as -NH₃⁺)Broad, ~8-10N/AAcidic protons, often broad and may exchange with D₂O.
Mass Spectrometry (MS): Unveiling the Molecular Weight

MS provides the molecular weight of the free base and offers structural clues through fragmentation patterns.

Expertise & Causality: Electrospray Ionization (ESI) in positive mode is the preferred method as the amine is readily protonated, yielding a strong signal for the molecular ion of the free base [M+H]⁺. Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative, particularly for less polar compounds. High-resolution mass spectrometry (HRMS), for instance using a Q-TOF analyzer, is crucial for confirming the elemental composition by providing a highly accurate mass measurement.

A key expected fragmentation would be the cleavage of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxy group (C₇H₇O, 107 Da).

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

FTIR is a rapid and non-destructive technique perfect for confirming the presence of key functional groups. It serves as an excellent identity check for incoming materials.[1]

Expertise & Causality: The spectrum will be a composite of the individual functional groups. The N-O stretches of the nitro group are particularly strong and characteristic. The amine hydrochloride salt will present as broad absorptions for the N-H⁺ stretching, which are distinct from a free amine.

Predicted FTIR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Ammonium Salt)3200 - 2800Strong, Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic, -CH₂-)2950 - 2850Medium
N-O Asymmetric Stretch (Nitro)1550 - 1520Strong
C=C Stretch (Aromatic)1600 - 1450Medium-Strong
N-O Symmetric Stretch (Nitro)1360 - 1330Strong
C-O Stretch (Ether)1270 - 1200Strong

Part 2: Chromatographic Methods for Purity and Impurity Profiling

Purity is not merely the absence of other components; it is a comprehensively documented profile of the main component and any related substances. Chromatographic techniques are the cornerstone of this assessment.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Reversed-phase HPLC with UV detection is the most suitable and widely used method for determining the purity of non-volatile, UV-active compounds like 2-Benzyloxy-3-nitrophenylamine hydrochloride.[2]

Comparison of Methodologies:

  • Standard C18 Column: This is the workhorse column and a good starting point. It separates compounds primarily based on hydrophobicity.

  • Phenyl-Hexyl Column: This column offers alternative selectivity (π-π interactions) due to the phenyl stationary phase. It can be invaluable for resolving impurities that co-elute with the main peak on a C18 column.

  • Isocratic vs. Gradient Elution: An isocratic method (constant mobile phase composition) is simpler and more robust if all impurities are resolved quickly. However, a gradient method (varying mobile phase composition) is typically necessary to elute both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime, providing a complete picture of the sample's purity.

Trustworthiness through Self-Validation: A robust HPLC method must include a system suitability test (SST) to ensure the chromatographic system is performing adequately. Key SST parameters include retention time, resolution between the main peak and the closest impurity, peak tailing factor, and theoretical plates.

Workflow for HPLC Method Development

HPLC_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Select Column (e.g., C18, Phenyl-Hexyl) B Screen Mobile Phases (ACN/Water, MeOH/Water) with 0.1% TFA or Formic Acid A->B C Evaluate Peak Shape & Initial Separation B->C D Optimize Gradient Profile (Slope & Time) C->D Proceed if Promising E Fine-tune Temperature & Flow Rate D->E F Confirm Resolution of All Impurities E->F G Validate for Specificity, Linearity, Accuracy, Precision, & Robustness F->G Lock Method H Define System Suitability Criteria G->H

Caption: A logical workflow for developing a robust HPLC purity method.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Gas Chromatography (GC): A Complementary Orthogonal Technique

GC is typically used for volatile and thermally stable compounds. Due to its salt form and high molecular weight, 2-Benzyloxy-3-nitrophenylamine hydrochloride is not directly suitable for GC analysis.

Expertise & Causality: To analyze this compound or related non-volatile impurities by GC, a derivatization step is mandatory.[3] This involves a chemical reaction to convert the polar amine into a more volatile and thermally stable derivative, for example, through silylation or acylation. However, this adds complexity and potential for artifacts. Therefore, GC-MS is not the primary technique for purity but serves as a powerful tool for identifying specific volatile impurities, such as residual synthesis solvents (e.g., Toluene, Dichloromethane), which HPLC may not effectively separate from the solvent front.[4]

Comparison: HPLC vs. GC for Purity

Technique High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Applicability Excellent for non-volatile and thermally labile compounds. Directly applicable to the hydrochloride salt.Requires derivatization for this compound. Best for volatile impurities (e.g., residual solvents).
Primary Use Purity determination, impurity profiling, assay.Residual solvent analysis, analysis of volatile starting materials.
Pros Wide applicability, robust, non-destructive (sample can be collected post-column).Extremely high resolution, sensitive detectors (FID, MS).
Cons Lower peak efficiency than capillary GC, higher solvent consumption.Limited to thermally stable and volatile compounds; derivatization adds complexity and potential for error.

Part 3: Solid-State Characterization

The physical properties of the solid form of an active pharmaceutical ingredient (API) or intermediate can significantly impact its stability, solubility, and handling.

Thermal Analysis (DSC & TGA): Probing Thermal Behavior

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful, complementary techniques for solid-state characterization.

  • DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It reveals thermal transitions like melting, crystallization, and glass transitions.[5] For this compound, DSC will provide a sharp endotherm corresponding to its melting point, which is a key indicator of purity.

  • TGA measures the change in mass of a sample as a function of temperature.[6] It is used to determine thermal stability and decomposition temperatures, and to quantify the presence of volatiles like water (hydration) or residual solvents.[7]

Expertise & Causality: Running TGA and DSC simultaneously (simultaneous TGA-DSC) is highly efficient.[8] If the TGA shows a mass loss at a temperature below the melting point observed in the DSC, it strongly indicates the presence of a solvate or hydrate. A mass loss that begins at or after the melting endotherm signifies thermal decomposition. This combined data is crucial for understanding the material's stability and for defining appropriate storage and drying conditions.

Experimental Protocol: Simultaneous TGA-DSC

  • Instrumentation: Simultaneous TGA-DSC analyzer.

  • Sample Pan: Aluminum, pierced lid.

  • Sample Mass: 3-5 mg.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Temperature Program: Ramp from 25 °C to 400 °C at a rate of 10 °C/min.

  • Data Analysis:

    • From DSC: Determine the onset and peak temperature of the melting endotherm.

    • From TGA: Determine the onset of decomposition and quantify any mass loss prior to melting.

Part 4: Integrated Characterization Strategy

A logical, phased approach ensures that all critical quality attributes of 2-Benzyloxy-3-nitrophenylamine hydrochloride are assessed efficiently.

Characterization_Strategy cluster_crit Decision Points start New Batch Received step1 Identity Confirmation FTIR (Rapid ID Check) HRMS (Elemental Composition) ¹H & ¹³C NMR (Definitive Structure) start->step1:f0 step2 Purity & Impurity Profile HPLC-DAD (Purity, Non-volatile Impurities) LC-MS (Impurity ID) Headspace GC-MS (Residual Solvents) step1:f0->step2:f0 Identity Confirmed crit1 Identity Match? step1:f3->crit1 step3 Solid-State Properties DSC (Melting Point, Purity Check) TGA (Solvates, Decomposition) step2:f0->step3:f0 Purity Meets Spec crit2 Purity > 99.0%? step2:f1->crit2 end Material Released for Use step3:f0->end Solid-State Characterized crit3 Thermally Stable? step3:f2->crit3 crit1->step2:f0 crit2->step3:f0 Yes crit3->end Yes

Caption: An integrated workflow for the complete characterization of a new batch.

Conclusion

The comprehensive characterization of 2-Benzyloxy-3-nitrophenylamine hydrochloride is not achieved by a single "best" method, but by the intelligent application of orthogonal analytical techniques. NMR and HRMS provide definitive structural proof, while a well-validated gradient HPLC method stands as the primary tool for purity assessment. Complementary techniques like FTIR, GC, and thermal analysis complete the profile, offering crucial information on functional group identity, volatile impurities, and solid-state properties, respectively. This integrated approach ensures a deep understanding of the material, which is indispensable for its successful application in research and development.

References

  • ATSDR. (n.d.). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. U.S. Department of Health and Human Services.
  • Sigma-Aldrich. (n.d.). (2-BENZYLOXY-BENZYLIDENE)-(3-NITRO-PHENYL)-AMINE AldrichCPR.
  • European Directorate for the Quality of Medicines & HealthCare. (2018). European Pharmacopoeia.
  • Lee, T. L. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Med-Tech. (2024, April 17).
  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • European Pharmaceutical Review. (2017, April 19).
  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis.
  • Longdom Publishing. (n.d.).
  • MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • MDPI. (2025, August 23). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
  • ChemScene. (2022, September 5).
  • PrepChem.com. (n.d.). Synthesis of a) 2-Nitro-4-(benzyloxy)aniline.
  • PubMed. (2024, May 15). Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry.
  • Bohrium. (2023, December 20). Comparison of 3-nitrophenylhydrazine, o-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry.
  • ResearchGate. (n.d.). Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry.
  • Shimadzu. (n.d.). Genotoxics/Impurities Analysis – Pharmaceuticals & Biopharmaceuticals.
  • Bioanalysis Zone. (n.d.).
  • Agilent. (n.d.). Determination of Nitrosamine Impurities Using the Agilent 6495 Triple Quadrupole LC/MS System.
  • TSI Journals. (2023, August 25). Pharmaceutical Quality Control Using Thermal Analysis Methods.
  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.
  • Chemsrc. (2025, August 21). 3-Nitro-Benzylamine Hcl | CAS#:26177-43-5.
  • Google Patents. (n.d.). CN104529814A - Method for synthesizing N-benzylhydroxylamine hydrochloride.
  • Spectralys Biotech. (n.d.). Case Studies - The IR and HDX-MS experts for biopharmaceutical analysis.
  • BenchChem. (n.d.). A Comparative Guide to the FTIR Analysis of 2-(Benzyloxy)-4-fluorobenzaldehyde and its Analogs.
  • European Directorate for the Quality of Medicines & HealthCare. (2022). EUROPEAN PHARMACOPOEIA N-Nitrosamines in active substances.
  • CompTox Chemicals Dashboard, EPA. (2025, October 15). 1-(Benzyloxy)-2-methyl-3-nitrobenzene Properties.
  • ResearchGate. (n.d.). FTIR spectra of 3-NH2BA and 2-Br-3-NH2BA.
  • Scribd. (n.d.). European Pharmacopoeia Reagents Guide.
  • Google Patents. (n.d.). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • Lirias. (2013, March 20). Analytical Methods.
  • Science Publishing Group. (2017, January 10). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC.

Sources

Comparison of different synthetic routes to "2-Benzyloxy-3-nitrophenylamine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of 2-Benzyloxy-3-nitrophenylamine Hydrochloride

Abstract

2-Benzyloxy-3-nitrophenylamine hydrochloride is a valuable synthetic intermediate in medicinal chemistry and materials science, frequently utilized as a building block for more complex molecular architectures. Its synthesis, while not extensively documented, can be approached through several strategic pathways. This guide provides an in-depth comparison of two primary, logically distinct synthetic routes: a classical protection-benzylation-deprotection sequence starting from a substituted phenol, and a more direct nucleophilic aromatic substitution (SNAr) approach. We will dissect the mechanistic rationale behind each strategy, provide detailed experimental protocols, and present a comparative analysis of their respective yields, scalability, and overall efficiency. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of the available methods for preparing this key intermediate.

Introduction: The Strategic Importance of Substituted Anilines

Substituted anilines are cornerstone synthons in the development of pharmaceuticals, agrochemicals, and functional materials. The precise arrangement of functional groups on the aniline ring dictates the ultimate properties and biological activity of the target molecule. The title compound, 2-benzyloxy-3-nitrophenylamine hydrochloride, presents a unique trifecta of functionalities: a nucleophilic amine, an electron-withdrawing nitro group, and a sterically influential, cleavable benzyloxy ether. This arrangement makes it an ideal precursor for constructing heterocyclic systems and other complex scaffolds where regiochemical control is paramount. The choice of synthetic route can significantly impact project timelines, cost, and scalability. This guide aims to elucidate the practical advantages and disadvantages of two distinct synthetic methodologies.

Route 1: Protection-Benzylation-Deprotection from 2-Amino-6-nitrophenol

This route represents a classic, robust strategy that prioritizes regiochemical control through a series of protection and deprotection steps. The core logic is to mask the reactive amino group, selectively benzylate the adjacent hydroxyl group, and then unmask the amine while concurrently forming the desired hydrochloride salt. This method is often favored for its reliability and use of conventional, well-understood chemical transformations.

Causality and Experimental Rationale

The primary challenge in synthesizing the target from 2-amino-6-nitrophenol is the presence of two nucleophilic sites: the amine (-NH2) and the hydroxyl (-OH). Direct benzylation would likely result in a mixture of O-benzylated, N-benzylated, and N,O-dibenzylated products, leading to significant purification challenges.

  • Amine Protection: The synthesis commences by protecting the more nucleophilic amino group, typically as an acetamide. This is achieved by reaction with acetic anhydride. This step temporarily deactivates the nitrogen, preventing it from competing in the subsequent etherification reaction.

  • Williamson Ether Synthesis: With the amine protected, the phenoxide can be generated from the hydroxyl group using a mild base like potassium carbonate. The phenoxide then acts as a nucleophile, displacing the halide from benzyl bromide or chloride to form the benzyl ether. This is a highly reliable and scalable method for ether formation.

  • Deprotection and Salt Formation: The final step involves the acidic hydrolysis of the acetamide protecting group. Using concentrated hydrochloric acid not only cleaves the amide to reveal the primary amine but also protonates the amine to form the stable hydrochloride salt, which often aids in purification via crystallization.

Experimental Workflow Diagram

cluster_0 Route 1: Protection-Benzylation-Deprotection A 2-Amino-6-nitrophenol B N-(2-hydroxy-3-nitrophenyl)acetamide A->B Acetic Anhydride (Amine Protection) C N-(2-(benzyloxy)-3-nitrophenyl)acetamide B->C Benzyl Bromide, K2CO3 (O-Benzylation) D 2-Benzyloxy-3-nitrophenylamine HCl C->D Conc. HCl, Heat (Deprotection & Salification)

Caption: Workflow for Route 1, starting with amine protection.

Detailed Experimental Protocol (Route 1)

Step 1.1: Synthesis of N-(2-hydroxy-3-nitrophenyl)acetamide

  • To a stirred solution of 2-amino-6-nitrophenol (1.0 eq) in glacial acetic acid (5 mL per gram of starting material), slowly add acetic anhydride (1.1 eq).

  • Heat the mixture to 50-60 °C and stir for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Stir the resulting suspension for 30 minutes to allow for complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven.

Step 1.2: Synthesis of N-(2-(benzyloxy)-3-nitrophenyl)acetamide

  • In a round-bottom flask, suspend N-(2-hydroxy-3-nitrophenyl)acetamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (10 mL per gram of acetamide).

  • Add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol.

Step 1.3: Synthesis of 2-Benzyloxy-3-nitrophenylamine hydrochloride

  • To a flask containing N-(2-(benzyloxy)-3-nitrophenyl)acetamide (1.0 eq), add a 1:1 mixture of ethanol and concentrated hydrochloric acid (10 mL per gram of acetamide).

  • Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath. The hydrochloride salt will precipitate.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Dry the product in a vacuum oven to afford 2-Benzyloxy-3-nitrophenylamine hydrochloride as a solid.

Data Summary for Route 1
FeatureStep 1.1: ProtectionStep 1.2: BenzylationStep 1.3: Deprotection
Key Reagents 2-Amino-6-nitrophenol, Acetic AnhydrideBenzyl Bromide, K₂CO₃, DMFConcentrated HCl, Ethanol
Typical Yield >95%85-95%90-98%
Reaction Time 1-2 hours4-6 hours2-4 hours
Workup Precipitation & FiltrationExtraction & RecrystallizationPrecipitation & Filtration
Considerations Exothermic reaction.DMF must be anhydrous. Benzyl bromide is a lachrymator.Use of corrosive concentrated acid.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This approach is more convergent, aiming to form the key C-O ether bond on a substrate that already contains the requisite amino and nitro functionalities. The strategy relies on the activation of an ortho-leaving group (like a halogen) by the electron-withdrawing nitro group, facilitating its displacement by a nucleophile.

Causality and Experimental Rationale

Nucleophilic Aromatic Substitution (SNAr) is a powerful tool for forming bonds to aromatic rings. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate whose formation is the rate-determining step.

  • Activation: The success of this route hinges on the starting material, typically 2-chloro-3-nitroaniline or the more reactive 2-fluoro-3-nitroaniline. The strongly electron-withdrawing nitro group at the meta-position relative to the leaving group provides the necessary activation by stabilizing the negative charge of the Meisenheimer intermediate.

  • Nucleophile Generation: The nucleophile, sodium benzoxide, is prepared in situ by reacting benzyl alcohol with a strong base like sodium hydride (NaH). This generates a potent oxygen-centered nucleophile.[1]

  • Displacement and Salt Formation: The benzoxide attacks the carbon bearing the halogen, leading to the displacement of the halide and formation of the desired benzyloxy ether. The final product is then isolated as the hydrochloride salt by treatment with HCl.

Experimental Workflow Diagram

cluster_1 Route 2: Nucleophilic Aromatic Substitution (SNAr) A 2-Chloro-3-nitroaniline D 2-Benzyloxy-3-nitrophenylamine A->D SNAr Reaction (DMF, Heat) B Benzyl Alcohol + NaH C Sodium Benzoxide B->C Deprotonation C->D SNAr Reaction (DMF, Heat) E 2-Benzyloxy-3-nitrophenylamine HCl D->E HCl in Ether (Salification)

Caption: Workflow for Route 2, featuring an SNAr reaction.

Detailed Experimental Protocol (Route 2)

Step 2.1: Synthesis of 2-Benzyloxy-3-nitrophenylamine

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (15 mL per gram of benzyl alcohol) and cool to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solvent.

  • Slowly add benzyl alcohol (1.1 eq) dropwise. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure complete formation of sodium benzoxide.[1]

  • Add 2-chloro-3-nitroaniline (1.0 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of water.

  • Extract the product with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2.2: Formation of the Hydrochloride Salt

  • Dissolve the purified 2-benzyloxy-3-nitrophenylamine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise with stirring until precipitation is complete.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final product.

Data Summary for Route 2
FeatureStep 2.1: SNAr ReactionStep 2.2: Salt Formation
Key Reagents 2-Chloro-3-nitroaniline, Benzyl Alcohol, NaH, DMFHCl in Diethyl Ether
Typical Yield 60-80%>95%
Reaction Time 12-24 hours<1 hour
Workup Extraction & Column ChromatographyPrecipitation & Filtration
Considerations Requires inert atmosphere and anhydrous conditions. Sodium hydride is highly flammable. Starting material may be less common.Requires anhydrous solvent.

Comparative Analysis

MetricRoute 1: Protection-Benzylation-DeprotectionRoute 2: Nucleophilic Aromatic Substitution (SNAr)
Number of Steps 32
Overall Yield High (potentially 70-85%)Moderate (potentially 55-75%)
Starting Materials Readily available and inexpensive (2-amino-6-nitrophenol)May require less common halo-nitroaniline.
Reagent Safety Uses a lachrymator (benzyl bromide) and corrosive acid.Uses highly flammable and water-reactive sodium hydride.
Scalability Excellent. All steps are amenable to large-scale synthesis.Moderate. Handling large quantities of NaH requires specialized equipment and safety protocols.
Purification Intermediates and final product often purified by simple crystallization/precipitation.Requires flash column chromatography for the free base, which can be resource-intensive on a large scale.
Robustness High. The pathway is less sensitive to atmospheric moisture.Lower. Requires strict anhydrous and inert conditions for the SNAr step.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to 2-benzyloxy-3-nitrophenylamine hydrochloride, each with a distinct profile of advantages and challenges.

Route 1 is highly recommended for large-scale production and in environments where robustness and cost-effectiveness are the primary drivers. Its multi-step nature is offset by high individual step yields, the use of inexpensive reagents, and purification procedures that are easily scalable. The logical, step-wise introduction of functional groups ensures high regioselectivity and a reliable outcome.

Route 2 presents an attractive alternative for small-scale, discovery chemistry applications where a shorter synthetic sequence is prioritized. While the overall yield may be lower and the purification more demanding, its convergent nature can accelerate access to the target compound for initial studies. However, careful consideration must be given to the safety protocols required for handling sodium hydride and the potentially higher cost or limited availability of the halogenated starting material.

Ultimately, the optimal choice depends on the specific objectives of the research or development program, balancing the need for speed, scale, cost, and safety.

References

  • Synthesis of 2-nitro-3-chloroaniline . ResearchGate. Retrieved from [Link]

  • Synthesis of 2-(3-benzyloxy-4-nitrophenyl)ethylamine, hydrochloride . PrepChem.com. Retrieved from [Link]

  • Preparation method of 2, 3-dichloro-6-nitroaniline. Google Patents (CN111646907A).
  • A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline . Semantic Scholar. Retrieved from [Link]

  • Method for synthesizing 4-benzyloxy aniline hydrochloride. Google Patents (CN102001955A).
  • Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane . Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Comparative study of reducing agents for the nitro group in benzyloxyanilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemoselectivity Challenge

In medicinal chemistry, benzyloxyanilines are critical intermediates, serving as scaffolds for EGFR inhibitors (e.g., Gefitinib, Erlotinib) and various other bioactive heterocycles. The synthesis of these molecules typically involves the reduction of a benzyloxynitrobenzene precursor.[1]

The core challenge is chemoselectivity . The nitro group (


) must be reduced to an aniline (

) without cleaving the benzyl ether bond (

), which is highly susceptible to hydrogenolysis (cleavage by

/Catalyst). Standard catalytic hydrogenation protocols (e.g.,

) often result in the formation of aminophenols due to simultaneous debenzylation, leading to yield loss and difficult purifications.

This guide evaluates four distinct methodologies to achieve this transformation, ranking them by selectivity, scalability, and operational simplicity.

Mechanistic Overview & Reaction Pathways[2]

Understanding the reduction mechanism is vital for controlling selectivity. The reduction of a nitro group is a stepwise six-electron process.[2] The danger zone for benzyl ethers lies in the over-activity of metal catalysts which can insert into the benzylic C-O bond.

Figure 1: Reaction Pathways and Selectivity Risks

ReactionPathways cluster_0 Chemo-selective Zone Start Benzyloxynitrobenzene (Starting Material) Nitroso Nitroso Intermediate (R-NO) Start->Nitroso 2e- Reduction SideProduct Aminophenol + Toluene (Over-reduction) Start->SideProduct Direct Debenzylation (High Temp/Pressure) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction Product Benzyloxyaniline (Target Product) Hydroxyl->Product 2e- Reduction (Desired Path) Product->SideProduct Hydrogenolysis (Pd/C, H2 - Avoid!)

Caption: The reduction cascade from nitro to amine. The red dashed lines indicate the unwanted hydrogenolysis pathway often triggered by unpoisoned heterogeneous catalysts.

Comparative Analysis of Reducing Agents

We have analyzed four primary methods based on literature precedence and industrial application.

Method A: Iron / Ammonium Chloride (Fe/NH₄Cl)[4][5]
  • Status: Highly Recommended (Industrial Standard)

  • Mechanism: Single Electron Transfer (SET) via surface-bound iron species.

  • Pros: Extremely high chemoselectivity; cheap reagents; scalable to kilograms; avoids strong acids.

  • Cons: Heterogeneous sludge (iron oxide) requires filtration; slightly longer reaction times than hydrogenation.

  • Verdict: The most robust method for preserving benzyl ethers.

Method B: Stannous Chloride (SnCl₂[1]·2H₂O)
  • Status: Recommended for Lab Scale

  • Mechanism: Hydride transfer/coordination mechanism.

  • Pros: Very mild; high selectivity; soluble in organic solvents (ethanol/EtOAc).[3]

  • Cons: Stoichiometric tin waste is toxic; workup often forms stubborn emulsions; not ideal for large scale.

  • Verdict: Excellent for small-scale (<5g) synthesis of complex substrates.

Method C: Poisoned Catalytic Hydrogenation (Pd/C + Inhibitor)
  • Status: Conditional / Expert Use Only

  • Mechanism: Catalytic hydrogenation with surface poisoning.

  • Insight: Standard Pd/C cleaves benzyl ethers. However, adding 0.5 eq. of Ammonia, Pyridine, or Ammonium Acetate poisons the catalyst sites responsible for hydrogenolysis while permitting nitro reduction.

  • Pros: Cleanest workup (filtration); high atom economy.

  • Cons: High risk of debenzylation if inhibitor ratio is off; safety concerns with

    
     gas.
    
Method D: Sodium Dithionite (Na₂S₂O₄)
  • Status: Specialist (Acid-Sensitive Substrates)

  • Mechanism: Electron transfer in aqueous media.

  • Pros: Metal-free (no heavy metals); mild pH conditions.

  • Cons: Requires phase transfer conditions or specific solvent mixtures; variable yields depending on substrate solubility.

Performance Metrics Comparison

FeatureFe / NH₄Cl SnCl₂ Pd/C + Inhibitor Na₂S₂O₄
Selectivity (Nitro vs O-Bn) Excellent (>99%) Excellent (>98%) Moderate to GoodGood
Yield 85 - 95%80 - 90%70 - 95%60 - 85%
Scalability High (kg scale)Low (Waste issues)HighModerate
Workup Difficulty Moderate (Filtration)High (Emulsions)Low (Filtration)Low (Extraction)
Cost LowHighMediumLow

Detailed Experimental Protocols

Protocol 1: The Robust Method (Fe / NH₄Cl)

Best for: Scaling up and ensuring 100% retention of the benzyl group.

Reagents:

  • Benzyloxynitrobenzene derivative (1.0 equiv)

  • Iron Powder (325 mesh, electrolytic grade) (3.0 - 5.0 equiv)

  • Ammonium Chloride (

    
    ) (3.0 - 5.0 equiv)
    
  • Solvent: Ethanol / Water (3:1 ratio)

Procedure:

  • Dissolution: Dissolve the nitro compound in Ethanol/Water (3:1) in a round-bottom flask.

  • Activation: Add solid

    
     to the solution.
    
  • Reduction: Add Iron powder in portions to the stirring mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring. Note: Vigorous stirring is crucial to prevent iron clumping.
    
  • Monitoring: Monitor by TLC or HPLC (typically complete in 1-4 hours).

  • Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove iron oxides. Wash the pad with Ethyl Acetate.

  • Isolation: Concentrate the filtrate. Partition between water and Ethyl Acetate.[3] Wash organic layer with brine, dry over

    
    , and concentrate.
    
Protocol 2: The "Clean" Catalytic Method (Pd/C + Pyridine)

Best for: Rapid screening where heavy metal waste (Fe/Sn) must be avoided.

Reagents:

  • Benzyloxynitrobenzene derivative (1.0 equiv)

  • 10% Pd/C (5 - 10 wt%)

  • Pyridine (0.5 - 1.0 equiv) [CRITICAL INHIBITOR]

  • Solvent: Methanol or Ethanol[3]

  • Hydrogen source:

    
     balloon or Ammonium Formate.
    

Procedure:

  • Preparation: Dissolve substrate in Methanol. Add Pyridine (0.5 equiv).

  • Catalyst Addition: Carefully add Pd/C under an inert atmosphere (Nitrogen).

  • Hydrogenation: Purge with Hydrogen gas (balloon pressure is sufficient). Stir at room temperature.

  • Mechanism Check: The pyridine occupies the highly active sites on the Pd surface that typically catalyze C-O bond cleavage, leaving the sites for N-O reduction available.

  • Workup: Filter through Celite immediately upon completion. Concentrate filtrate.[3][4] Note: Pyridine may need to be removed by a dilute HCl wash if the product is not acid-sensitive, or by co-evaporation.

Decision Guide for Reagent Selection

Use the following logic tree to select the optimal reagent for your specific substrate.

Figure 2: Reagent Selection Workflow

DecisionTree Start Start: Benzyloxynitrobenzene Reduction ScaleCheck Is Scale > 100g? Start->ScaleCheck FeMethod Use Fe / NH4Cl (Most Scalable & Safe) ScaleCheck->FeMethod Yes SensCheck Is Substrate Acid Sensitive? ScaleCheck->SensCheck No Dithionite Use Sodium Dithionite (Mild, Neutral/Basic) SensCheck->Dithionite Yes HalogenCheck Are Halogens (Cl, Br, I) Present? SensCheck->HalogenCheck No SnCl2 Use SnCl2 (High Selectivity for Halogens) HalogenCheck->SnCl2 Yes SpeedCheck Is Speed/Cleanliness Priority? HalogenCheck->SpeedCheck No SpeedCheck->FeMethod No (Default to Robust) PdPoison Use Pd/C + Pyridine (Fast, Clean, Risky) SpeedCheck->PdPoison Yes

Caption: Logical workflow for selecting the appropriate reducing agent based on scale and substrate functionality.

References

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium.[3] Tetrahedron Letters, 25(8), 839-842. Link

  • Sajiki, H. (1995).[5] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[5] Tetrahedron Letters, 36(20), 3465-3468. Link

  • Ram, S., & Ehrenkaufer, R. E. (1984).[6] Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(02), 91-95. Link

  • Moody, C. J., & Pitts, M. R. (1998). Selective reduction of nitro compounds. Synlett, 1998(10), 1028. Link

  • Kumar, R., et al. (2012).[4] Reduction of nitro arene by Fe/ammonium chloride: A safe and convenient synthesis. ChemSpider Synthetic Pages, 523. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the anticipated biological activities of 2-Benzyloxy-3-nitrophenylamine hydrochloride and its structural analogs. Drawing from established principles of medicinal chemistry and structure-activity relationships (SAR), this document is intended for researchers, scientists, and drug development professionals. We will explore the mechanistic basis for the activity of nitroaromatic compounds, present a framework for comparative analysis, and provide detailed experimental protocols for validation.

Introduction: The Significance of the Nitroaniline Scaffold

Nitroaromatic compounds are a cornerstone in medicinal chemistry, renowned for a wide spectrum of biological activities including antimicrobial, antiparasitic, and antineoplastic effects.[1] The biological action of these molecules is intrinsically linked to the chemical and physical properties of the nitro group (—NO₂). Its strong electron-withdrawing nature, polarity, and capacity for bioreductive activation are key determinants of their therapeutic potential and, conversely, their potential toxicity.[2][3]

The compound of interest, 2-Benzyloxy-3-nitrophenylamine, combines the critical nitroaniline core with a bulky benzyloxy substituent. This unique combination warrants a systematic investigation into how these structural features modulate its biological profile in comparison to simpler, yet related, molecules. Anilines and their derivatives are known to interact with biological membranes and can exhibit toxicity, which may be mitigated or exacerbated by substitution patterns.[4][5]

This guide will focus on three primary areas of potential biological activity common to this class of compounds:

  • Antimicrobial/Antifungal Activity: A hallmark of nitroaromatic compounds.

  • Cytotoxicity/Anticancer Activity: Exploring the potential for selective toxicity against cancer cell lines.

  • Structure-Activity Relationship (SAR): Deducing how chemical modifications influence biological outcomes.

Mechanistic Insights: The Role of Bioreductive Activation

The primary mechanism of action for most biologically active nitroaromatic compounds is reductive bioactivation.[2] This process is particularly effective in anaerobic or hypoxic environments, such as those found in certain bacteria, parasites, or the core of solid tumors.[3][6] The nitro group is reduced by cellular nitroreductases to form highly reactive intermediates, including nitroso and hydroxylamine species, as well as superoxide radicals.[1] These reactive species can then covalently bind to and damage critical cellular macromolecules like DNA, leading to cell death.[1]

dot graph "Bioreductive_Activation" { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, arrowhead=normal, penwidth=1.5];

// Nodes Parent [label="Nitroaromatic Compound\n(R-NO₂)", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; NTR [label="Nitroreductase\n(e.g., in bacteria, cancer cells)", shape=cylinder, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Radical [label="Nitro Radical Anion\n(R-NO₂⁻)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nitroso [label="Nitroso Intermediate\n(R-NO)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxylamine [label="Hydroxylamine\n(R-NHOH)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage &\nMacromolecule Adducts", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellDeath [label="Cell Death", shape=doubleoctagon, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Parent -> NTR [label="Enzymatic Reduction", color="#5F6368"]; NTR -> Radical [label="+ e⁻", color="#5F6368"]; Radical -> Nitroso [label="+ e⁻, + H⁺", color="#5F6368"]; Nitroso -> Hydroxylamine [label="+ e⁻, + H⁺", color="#5F6368"]; {Radical, Nitroso, Hydroxylamine} -> DNA_Damage [label="Covalent Binding", color="#EA4335"]; DNA_Damage -> CellDeath [color="#4285F4"]; }

Fig 1. Bioreductive activation pathway of nitroaromatic compounds.

The presence of the electron-donating amino group and the bulky, lipophilic benzyloxy group in 2-Benzyloxy-3-nitrophenylamine can significantly influence this process. The position of the nitro group relative to the amine is also critical, with ortho- and para-substituted isomers often showing different activity profiles compared to meta-isomers due to their distinct electronic properties.[4][7]

Comparative Analysis: A Structure-Activity Relationship (SAR) Framework

To understand the potential activity of 2-Benzyloxy-3-nitrophenylamine hydrochloride, we propose a comparative analysis against a panel of structurally related compounds. This approach allows for the systematic evaluation of the contribution of each functional group to the overall biological effect.

Proposed Analogs for Comparison:

  • 2-Nitroaniline: The core scaffold, removing the benzyloxy group to assess its steric and electronic influence.

  • 3-Nitroaniline: An isomer of the core scaffold to evaluate the impact of the nitro group's position.[8]

  • 4-Nitroaniline: The para-isomer, often showing the strongest electronic effects.[4]

  • 2-Anisole-3-nitrophenylamine: Replacing the benzyloxy with a smaller methoxy group to probe steric tolerance.

  • Aniline: The parent amine, to establish a baseline for the toxicity of the aniline moiety itself.[9]

The following table outlines the hypothetical, yet expected, trends in biological activity based on established SAR principles for nitroaromatic and aniline compounds.

Compound NameStructureKey FeatureExpected Antimicrobial ActivityExpected CytotoxicityRationale
2-Benzyloxy-3-nitrophenylamine Bulky benzyloxy groupModerateModerate to HighIncreased lipophilicity may enhance membrane permeability. Steric hindrance might affect nitroreductase binding.
2-Nitroaniline Core Scaffold (ortho)ModerateModerateBaseline activity. Intramolecular hydrogen bonding may influence conformation and activity.[7]
3-Nitroaniline Core Scaffold (meta)Low to ModerateLow to ModerateThe meta position generally has a weaker electronic effect, potentially leading to lower activity.[4]
4-Nitroaniline Core Scaffold (para)HighHighStrong electron-withdrawing effect of the para-nitro group enhances bioreductive potential.[4][6]
Aniline Parent AmineNoneLowServes as a negative control for nitro group-dependent activity and a baseline for aniline-related toxicity.[5][9]

Experimental Protocols for Biological Evaluation

To empirically validate the SAR framework, standardized in vitro assays are essential. The following protocols provide detailed, step-by-step methodologies for assessing antimicrobial and cytotoxic activities.

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, arrowhead=normal, penwidth=1.5];

// Nodes Start [label="Test Compounds\n(e.g., 2-Benzyloxy-3-nitrophenylamine)", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Antimicrobial [label="Antimicrobial Screening", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity Screening", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MIC [label="Broth Microdilution Assay\n(Determine MIC)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; MTT [label="MTT Assay\n(Determine IC₅₀)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; DataAnalysis [label="Data Analysis & SAR", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Identify Lead Compound", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> {Antimicrobial, Cytotoxicity} [color="#5F6368"]; Antimicrobial -> MIC [label="Protocol 1", color="#5F6368"]; Cytotoxicity -> MTT [label="Protocol 2", color="#5F6368"]; {MIC, MTT} -> DataAnalysis [color="#5F6368"]; DataAnalysis -> Conclusion [color="#5F6368"]; }

Fig 2. Workflow for the biological evaluation of test compounds.

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO (stock solution)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

  • Spectrophotometer or plate reader (600 nm)

Procedure:

  • Prepare Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Dispense 50 µL of MHB into each well of a 96-well plate. Add 50 µL of the stock compound solution to the first column and perform a twofold serial dilution across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include wells with medium and inoculum only (growth control), medium only (sterility control), and the positive control antibiotic.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound where no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.

The MTT assay measures the metabolic activity of cells and is a common method for assessing cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

While direct experimental data for "2-Benzyloxy-3-nitrophenylamine hydrochloride" is not yet publicly available, this guide establishes a robust scientific framework for its evaluation. Based on the well-documented activities of nitroaromatic compounds, it is plausible that this molecule will exhibit significant antimicrobial and/or cytotoxic properties.[1][2] The presence of the benzyloxy group is a key structural variable that likely enhances lipophilicity, potentially improving cell membrane penetration but possibly introducing steric hindrance that could modulate enzyme interactions.

Systematic evaluation using the protocols outlined herein, against the suggested panel of analogs, will elucidate a clear structure-activity relationship. This will not only define the biological profile of 2-Benzyloxy-3-nitrophenylamine but also contribute valuable data to the broader field of nitroaromatic drug discovery. Future work should also consider potential liabilities, such as mutagenicity and off-target toxicity, which are known concerns for this class of compounds.[2][3]

References

  • MDPI. (2021). Nitroaromatic Antibiotics. Encyclopedia. Available at: [Link][2][3]

  • MDPI. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia. Available at: [Link][1][10]

  • Bentham Science Publishers. (2021). Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress. Current Medicinal Chemistry. Available at: [Link][11]

  • PubMed. (2021). Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress. PubMed. Available at: [Link][12]

  • PubMed. (1991). Hypoxia-selective antitumor agents. 3. Relationships between structure and cytotoxicity against cultured tumor cells for substituted N,N-bis(2-chloroethyl)anilines. Journal of Medicinal Chemistry. Available at: [Link][6]

  • CORE. (2002). Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships. ScienceDirect. Available at: [Link][4]

  • MDPI. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules. Available at: [Link]

  • PubMed. (2008). Antifungal and cytotoxic activities of some N-substituted aniline derivatives bearing a hetaryl fragment. Bioorganic & Medicinal Chemistry. Available at: [Link][13]

  • Taylor & Francis Online. (2013). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats. Journal of Toxicologic Pathology. Available at: [Link][9]

  • PMC. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega. Available at: [Link][14]

  • Cresset. (2024). Aniline replacement in drug-like compounds. Cresset. Available at: [Link][5]

  • ResearchGate. (2022). SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. Tikrit Journal of Pure Science. Available at: [Link][15][16]

  • ResearchGate. (2018). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. Crystal Growth & Design. Available at: [Link][7]

  • MDPI. (2023). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. International Journal of Molecular Sciences. Available at: [Link][17]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda Blog. Available at: [Link][8]

  • ResearchGate. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Molecules. Available at: [Link][18]

Sources

A Comparative Guide to Purity Assessment: Quantitative NMR Analysis of 2-Benzyloxy-3-nitrophenylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the journey from chemical synthesis to a therapeutic agent, the purity of an Active Pharmaceutical Ingredient (API) is non-negotiable. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, regulatory bodies and pharmaceutical manufacturers mandate rigorous analytical testing to ensure the chemical integrity of these compounds.[1] While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method offering distinct advantages.[2][3][4]

This guide provides an in-depth technical comparison of qNMR with alternative methods for the purity assessment of 2-Benzyloxy-3-nitrophenylamine hydrochloride, a key intermediate in pharmaceutical synthesis. We will explore the causality behind the experimental design for a robust qNMR assay, present a detailed protocol, and compare its performance metrics against established chromatographic and thermal techniques.

The Principle of Quantitative NMR: A First-Principles Approach

Unlike chromatographic techniques that rely on the comparison of a signal response to that of a reference standard of the same compound, qNMR is a primary ratio method.[3][4] Its fundamental principle is that the integrated area of an NMR signal is directly and strictly proportional to the number of atomic nuclei giving rise to that signal.[5][6][7] By co-dissolving a known mass of the analyte with a known mass of a highly pure, certified internal standard, the purity of the analyte can be calculated directly, without the need for an analyte-specific reference material.[8] This makes qNMR an invaluable tool for characterizing new chemical entities and certifying reference standards.[7]

Experimental Workflow for qNMR Purity Determination

The successful implementation of a qNMR assay hinges on a meticulously planned and executed workflow. Each step is designed to minimize potential sources of error and ensure the final result is accurate, precise, and reliable.

qNMR_Workflow cluster_prep 1. Method Planning & Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation A Select Analyte & Internal Standard (IS) B Choose Deuterated Solvent (e.g., DMSO-d6) A->B C Accurate Weighing (Analyte & IS) B->C D Homogeneous Dissolution C->D E Optimize Spectrometer (Tune, Match, Shim) D->E Transfer to NMR Tube F Set Quantitative Parameters (90° Pulse, Long D1) E->F G Acquire FID Data F->G H Fourier Transform G->H Raw Data I Manual Phasing & Baseline Correction H->I J Integrate Analyte & IS Signals I->J K Calculate Purity J->K L L K->L Final Report

Fig. 1: Step-by-step workflow for qNMR purity analysis.

Detailed Experimental Protocol: Purity of 2-Benzyloxy-3-nitrophenylamine HCl

This protocol provides a self-validating system for determining the absolute purity of 2-Benzyloxy-3-nitrophenylamine hydrochloride.

Rationale for Method Component Selection
  • Analyte: 2-Benzyloxy-3-nitrophenylamine hydrochloride. The key is to select proton signals for integration that are unique to the molecule and are in a region of the spectrum free from interference. The aromatic and benzylic protons are ideal candidates.

  • Internal Standard (IS): Maleic acid.

    • Causality: Maleic acid is chosen for several critical reasons.[9] It possesses a high degree of purity and is stable.[10] It provides a sharp singlet from its two olefinic protons in a region (~6.3 ppm in DMSO-d₆) that typically does not overlap with the aromatic or aliphatic signals of many pharmaceutical compounds.[9] Its solubility in DMSO-d₆ is excellent, ensuring a homogeneous solution, which is critical for accurate integration.[9][11]

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Causality: The hydrochloride salt form of the analyte necessitates a polar aprotic solvent. DMSO-d₆ is an excellent choice as it readily dissolves both the analyte and the internal standard, preventing solubility-related issues that can lead to poor data quality.[5]

Step-by-Step Procedure
  • Sample Preparation:

    • Using a calibrated analytical balance, accurately weigh approximately 20 mg of 2-Benzyloxy-3-nitrophenylamine hydrochloride into a clean glass vial. Record the mass (m_analyte) to the nearest 0.01 mg.

    • To the same vial, add approximately 10 mg of certified maleic acid internal standard. Record the exact mass (m_std) to the nearest 0.01 mg. The goal is a near 1:1 molar ratio of analyte to standard to optimize integration accuracy.[5]

    • Add approximately 0.75 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication. A homogeneous solution is paramount for accurate results.[12]

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition (600 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow the temperature to equilibrate (e.g., 298 K).

    • Perform standard instrument optimization: tuning, matching, and shimming to achieve good magnetic field homogeneity.[7]

    • Acquire a ¹H NMR spectrum using quantitative parameters as detailed in the table below. The long relaxation delay (D1) is the most critical parameter to ensure full magnetization recovery for all protons, preventing signal saturation and ensuring integration accuracy.[10]

ParameterValueRationale
Pulse ProgramStandard 1D ProtonFor routine ¹H acquisition.
Pulse Angle90°Ensures uniform excitation of all nuclei for accurate quantification.[13]
Relaxation Delay (D1)60 sSufficiently long to allow for >99.9% T1 relaxation of all relevant nuclei.[7]
Acquisition Time (AQ)4 sProvides adequate digital resolution for accurate peak integration.[13]
Spectral Width20 ppmCovers the full range of expected chemical shifts.
Number of Scans (NS)16-64Averaged to achieve a signal-to-noise ratio (S/N) > 250:1 for key signals.[14]
  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Apply a minimal line broadening (e.g., 0.1 Hz) to improve S/N without significantly distorting the peak shape.[5]

    • Crucially, perform manual phase and baseline correction. Automated routines can introduce significant errors that compromise the accuracy of the integration.[5][7]

    • Integrate a well-resolved, non-overlapping signal from the analyte (I_analyte) and the singlet from the internal standard (I_std). For the analyte, an aromatic proton signal distant from others is a good choice. Document the number of protons corresponding to each integrated signal (N_analyte and N_std).

  • Purity Calculation:

    • The purity of the analyte (P_analyte) as a mass fraction (%) is calculated using the following equation:[1][5] Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    • Where:

      • I: Integral value

      • N: Number of protons for the integrated signal (N_std for maleic acid = 2)

      • M: Molar mass (2-Benzyloxy-3-nitrophenylamine HCl = 294.73 g/mol ; Maleic Acid = 116.07 g/mol )

      • m: Mass from weighing

      • P_std: Purity of the internal standard (from its certificate)

Comparative Analysis: qNMR vs. Alternative Purity Assessment Methods

The choice of an analytical technique depends on the specific requirements of the analysis.[3] qNMR serves as an ideal orthogonal method to traditional chromatographic techniques, providing a more complete and robust assessment of purity.[1][15]

FeatureQuantitative NMR (qNMR) HPLC-UV Gas Chromatography (GC-FID) Differential Scanning Calorimetry (DSC)
Principle Signal area is directly proportional to the number of nuclei (molar concentration).[4]Separation based on differential partitioning, detection via UV absorbance.[3]Separation of volatile compounds based on partitioning with a gaseous mobile phase.Measures heat flow changes associated with thermal events (e.g., melting).
Reference Standard Requires a certified internal standard of a different compound.[2]Requires a reference standard of the analyte for identity and assay; area % for purity assumes equal response factors for impurities.Requires analyte reference standard for identification and quantification.Does not require a standard but assumes eutectic behavior of impurities.
Quantification Absolute, primary method.Relative (area %) or absolute with calibration curve.Relative (area %) or absolute with calibration curve.Absolute, based on the van't Hoff equation.
Selectivity High for structurally different molecules; can resolve isomers.[6][14]Excellent resolving power for complex mixtures.[3]Excellent for volatile and thermally stable compounds.[16]Low; cannot distinguish or identify different impurities.
Sensitivity Lower (low mg to high µg range).[3]High (ng to pg range).Very high (pg to fg range).Low; typically requires >98% purity for accurate results.
Sample Throughput Lower, due to longer acquisition times for quantification.[3]High, with typical run times of 15-30 minutes.[3]High, with fast run times.Moderate.
Destructive? No, the sample can be recovered.[1]Yes.Yes.Yes.
Best For Absolute purity assignment, reference material certification, structural confirmation.Routine QC, impurity profiling, stability testing.[3]Analysis of residual solvents, volatile impurities.[17]Purity of highly crystalline, stable solids as an orthogonal check.

Method Validation According to ICH Q2(R1) Guidelines

To be used in a regulated environment, the qNMR method must be validated to demonstrate its suitability for its intended purpose.[18][19][20] The validation should adhere to the principles outlined in the ICH Q2(R1) guideline.

ICH_Validation cluster_params Validation Characteristics center qNMR Method Validation (ICH Q2(R1)) Accuracy Accuracy (Spiked Recovery) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision Specificity Specificity (Discrimination from impurities/IS) center->Specificity Linearity Linearity center->Linearity Range Range center->Range Robustness Robustness (Small variations in method parameters) center->Robustness

Fig. 2: Key characteristics for qNMR method validation per ICH Q2(R1).
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by ensuring the analyte and internal standard signals used for quantification are well-resolved and free from interference.[18]

  • Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a sample with a known, certified purity or through recovery studies.

  • Precision: Assessed at two levels: repeatability (multiple measurements of the same sample) and intermediate precision (variations within the lab, e.g., different days, analysts). Results are typically expressed as Relative Standard Deviation (RSD).

  • Linearity & Range: The method should provide results that are directly proportional to the concentration of the analyte over a specified range. This is established by analyzing samples at different concentration levels.[18]

Conclusion

Quantitative NMR is a robust, reliable, and highly accurate primary method for the purity assessment of pharmaceutical compounds like 2-Benzyloxy-3-nitrophenylamine hydrochloride. While it does not replace high-resolution separation techniques like HPLC, it serves as an indispensable orthogonal tool that provides a direct, absolute measure of purity without reliance on analyte-specific reference standards.[3] Its unique ability to provide both structural confirmation and quantitative data simultaneously makes it an exceptionally efficient technique in modern drug development.[15] By following a carefully designed and validated protocol, researchers can have high confidence in the integrity of their materials, ensuring a solid foundation for subsequent development and manufacturing.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22).
  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8).
  • ICH Q2 R1: Mastering Analytical Method Valid
  • Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Chemicals Europe GmbH.
  • Choi, K., Myoung, S., Seo, Y., & Ahn, S. (2021).
  • Quality Guidelines. ICH.
  • Webster, G. K., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • qNMR Internal Standard Reference D
  • Purity by Absolute qNMR Instructions. University of Illinois Chicago.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 389-400.
  • qNMR Purity Recipe Book (3 - Data Processing). (2025, September 12). Mestrelab Research.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29).
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL.
  • A Comparative Guide to Purity Validation of 2-(4-chloro-1H-indol-3-yl)acetonitrile: HPLC vs. qNMR. Benchchem.
  • qNMR Purity vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem.
  • Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry.
  • Analytical Methods for the simultaneous detection of piperazines and their congeners. (2010, January 15). Royal Society of Chemistry.

Sources

Spectroscopic Differentiation of 2-Benzyloxy-3-nitrophenylamine Hydrochloride and Its Positional Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecular entities is paramount. Isomers, compounds sharing the same molecular formula but differing in the arrangement of atoms, often exhibit distinct physicochemical and biological properties. This guide provides a comprehensive spectroscopic comparison of 2-Benzyloxy-3-nitrophenylamine hydrochloride and its positional isomers. By leveraging techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), we aim to provide researchers, scientists, and drug development professionals with the essential data and methodologies to unambiguously differentiate these closely related compounds.

The strategic placement of the benzyloxy, nitro, and amine functional groups on the phenyl ring significantly influences the electronic environment and, consequently, the spectroscopic signatures of each isomer. Understanding these subtle yet critical differences is crucial for quality control, reaction monitoring, and ensuring the desired efficacy and safety profile of a final product.

Introduction to the Isomers

The isomers under consideration are derivatives of nitrophenylamine, featuring a benzyloxy substituent. The primary compound of interest is 2-Benzyloxy-3-nitrophenylamine hydrochloride . For a comprehensive comparison, we will analyze its spectroscopic characteristics alongside its potential positional isomers, where the benzyloxy and nitro groups are situated at different positions on the phenylamine ring. The hydrochloride salt form is common for improving the solubility and stability of amine-containing compounds.

The key to differentiating these isomers lies in how the electronic effects (both inductive and resonance) of the substituents modulate the chemical environment of the protons and carbon atoms, as well as the vibrational modes of the chemical bonds and the electronic transitions within the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are highly sensitive to the positions of the substituents. The electron-withdrawing nature of the nitro group (-NO₂) and the electron-donating and withdrawing characteristics of the benzyloxy (-OCH₂Ph) and amino (-NH₂) groups create distinct patterns.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The substitution pattern on the benzene ring will dictate the multiplicity and chemical shifts of the aromatic protons. For instance, a 1,2,3-trisubstituted ring will exhibit a different and more complex splitting pattern compared to a 1,2,4- or 1,3,5-trisubstituted ring. Protons ortho and para to the strongly electron-withdrawing nitro group are expected to be shifted significantly downfield (higher ppm).

  • Benzyloxy Protons: The benzylic methylene protons (-OCH₂-) will typically appear as a singlet, integrating to two protons, in the range of δ 4.5-5.5 ppm. The five protons of the phenyl ring of the benzyl group will usually appear as a multiplet in the δ 7.2-7.5 ppm region.

  • Amine/Ammonium Protons: The amine (-NH₂) or ammonium (-NH₃⁺) protons will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. In the hydrochloride salt form, the ammonium protons are expected to be downfield.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like -NH₃⁺. DMSO-d₆ is often a good choice for hydrochloride salts.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or higher instrument, to achieve good signal dispersion.[1]

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • Data Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, followed by phase and baseline corrections. Integrate the signals to determine the relative number of protons.[1]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: The carbon atom attached to the nitro group will be significantly deshielded (shifted downfield). Carbons ortho and para to the nitro group will also be influenced. The carbon attached to the oxygen of the benzyloxy group will be shielded (shifted upfield) compared to an unsubstituted benzene ring.

  • Benzyloxy Carbon: The benzylic carbon (-OCH₂-) will appear in the aliphatic region, typically around δ 70-80 ppm. The carbons of the phenyl ring of the benzyl group will appear in the aromatic region.

Comparative ¹³C NMR Data of Nitrophenylamine Isomers

Carbon Position2-Nitroaniline ¹³C Shift (ppm)3-Nitroaniline ¹³C Shift (ppm)4-Nitroaniline ¹³C Shift (ppm)
C-NH₂146.5149.3155.8
C-NO₂137.2149.3138.9
Aromatic C136.5, 127.5, 121.5, 118.4, 115.2130.1, 128.6, 127.5, 127.2, 105.2, 104.2132.9, 131.4, 129.4, 128.1, 126.9, 113.6

Note: Data for unsubstituted nitroanilines is provided for general comparison of substituent effects. The presence of the benzyloxy group will further modify these shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic fingerprint.

Key Diagnostic IR Bands:

  • N-O Stretching (Nitro Group): The nitro group exhibits two strong and characteristic absorption bands.[2]

    • Asymmetric Stretch (ν_as): Typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[3][4] Conjugation with the aromatic ring tends to shift this band to a lower wavenumber.[5]

    • Symmetric Stretch (ν_s): Appears in the 1360-1290 cm⁻¹ range.[3][4] In aromatic nitro compounds, the symmetric and asymmetric stretches often have comparable intensities.[5]

  • N-H Stretching (Amine/Ammonium Group): In the hydrochloride salt, the ammonium group (-NH₃⁺) will show a broad absorption in the 2800-3200 cm⁻¹ region due to N-H stretching vibrations.

  • C-O Stretching (Benzyloxy Group): A strong absorption band corresponding to the C-O-C ether stretch is expected around 1250-1000 cm⁻¹.

  • Aromatic C-H and C=C Stretching: Bands for aromatic C-H stretching are typically observed above 3000 cm⁻¹, while C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.

The precise positions of the NO₂ stretching frequencies are sensitive to the electronic environment.[3] The position of other substituents on the ring will influence these frequencies, providing a basis for isomer differentiation.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disc.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded in the 4000-400 cm⁻¹ range.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) and molar absorptivity (ε) are influenced by the extent of conjugation and the nature of the substituents.

Expected UV-Vis Spectral Features:

Aniline itself shows a primary absorption band around 230 nm and a secondary band around 280 nm.[6] The presence of both an electron-donating group (-NH₂) and an electron-withdrawing group (-NO₂) on the benzene ring leads to a significant bathochromic (red) shift of the absorption bands due to intramolecular charge transfer. The extent of this shift is highly dependent on the relative positions of these groups.

  • Para Isomers: Generally exhibit the longest wavelength absorption (largest red shift) due to the most effective charge transfer resonance from the amino to the nitro group through the benzene ring.

  • Ortho Isomers: Also show a significant red shift, though steric hindrance between the adjacent substituents can sometimes affect the planarity and reduce the extent of conjugation compared to the para isomer.

  • Meta Isomers: Typically show the smallest red shift as the donor and acceptor groups are not in direct conjugation.

The benzyloxy group, being an auxochrome, will also contribute to a bathochromic shift.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen to give an absorbance reading in the optimal range of the instrument (typically 0.2-1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the sample over a range of wavelengths, typically from 200 to 600 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.

Expected Mass Spectral Features:

  • Molecular Ion (M⁺): The mass spectrum should show a peak corresponding to the molecular weight of the free base form of the compound. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

  • Fragmentation Pattern: The fragmentation of these isomers will be influenced by the positions of the substituents. Common fragmentation pathways for aromatic nitro compounds include the loss of NO, NO₂, and O. The benzyloxy group can lead to the formation of a stable tropylium ion (m/z 91) from the cleavage of the benzylic C-O bond. Differentiating isomers can be challenging with standard MS but may be possible using tandem mass spectrometry (MS/MS) techniques where unique fragment ions can be diagnostic for a specific isomer.[7]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like amine hydrochlorides.

  • Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, with the latter providing high mass accuracy.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Comparative Summary and Workflow

Workflow for Isomer Differentiation

G cluster_0 Sample Analysis Workflow start Isomeric Mixture or Unknown Sample nmr ¹H and ¹³C NMR Spectroscopy start->nmr Primary Structure ir FT-IR Spectroscopy start->ir Functional Groups uv UV-Vis Spectroscopy start->uv Conjugation ms Mass Spectrometry (HRMS) start->ms Molecular Formula data_analysis Comparative Data Analysis nmr->data_analysis ir->data_analysis uv->data_analysis ms->data_analysis isomer_id Isomer Identification data_analysis->isomer_id

Caption: Workflow for the spectroscopic differentiation of isomers.

Key Spectroscopic Differentiators at a Glance
TechniqueKey Differentiating FeatureRationale
¹H NMR Aromatic region splitting patterns and chemical shiftsSubstituent positions create unique electronic environments for each proton.
¹³C NMR Chemical shifts of substituted aromatic carbonsDirect measure of the electronic effect of substituents on the carbon skeleton.
IR Position of NO₂ and N-H stretching bandsVibrational frequencies are sensitive to the local electronic and steric environment.
UV-Vis Wavelength of maximum absorbance (λ_max)The degree of intramolecular charge transfer is highly dependent on the relative positions of the donor and acceptor groups.
MS/MS Unique fragment ionsDifferent substitution patterns can lead to distinct fragmentation pathways upon collision-induced dissociation.

Conclusion

The unambiguous identification of "2-Benzyloxy-3-nitrophenylamine hydrochloride" and its positional isomers is a critical task in many scientific disciplines. While each spectroscopic technique provides valuable pieces of the structural puzzle, a combined and comparative approach is the most robust strategy. ¹H and ¹³C NMR spectroscopy offer the most definitive data for structural elucidation by mapping the proton and carbon environments. IR and UV-Vis spectroscopy serve as excellent complementary techniques for confirming functional groups and understanding the electronic properties of the isomers. Finally, high-resolution mass spectrometry validates the elemental composition. By following the protocols and comparative logic outlined in this guide, researchers can confidently distinguish between these closely related molecules.

References

  • An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds - Benchchem.
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition - Spectroscopy. Available at: [Link]

  • Infrared of nitro compounds - Chemistry. Available at: [Link]

  • UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... - ResearchGate. Available at: [Link]

  • IR: nitro groups. Available at: [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes1 | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • UV-Vis spectra of aniline in different mole fractions of acetonitrile.... - ResearchGate. Available at: [Link]

  • The UV–vis absorption spectrum of aniline under different EEF (0.000... - ResearchGate. Available at: [Link]

  • ULTRAVIOLET SPECTROSCOPY - St. Paul's Cathedral Mission College. Available at: [Link]

  • Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC. Available at: [Link]

  • Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry - ResearchGate. Available at: [Link]

  • Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide - Amazon AWS. Available at: [Link]

  • Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC. Available at: [Link]

  • compared using 13C nmr spectroscopy. Available at: [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. Available at: [Link]

  • Typical spectrum of the individual nitroaniline isomers (concentration... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry - PubMed. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2012, 4(11):4937-4940 Research Article Synthesis, characterization and anti - JOCPR. Available at: [Link]

  • Mass spectrometry of N-nitrosamines - PubMed. Available at: [Link]

Sources

A Comparative Guide to the Structural Elucidation of 2-Amino-N-(2-benzyloxy-3-methoxybenzylidene) Aniline: NMR vs. X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research and development. The spatial arrangement of atoms dictates function, reactivity, and interaction with biological targets. For novel Schiff base compounds like 2-Amino-N-(2-benzyloxy-3-methoxybenzylidene) Aniline, a molecule of interest for its potential applications in coordination chemistry and medicinal chemistry, precise structural characterization is paramount. This guide provides an in-depth comparison of two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and provides a framework for understanding how data from these two powerful, yet fundamentally different, techniques can be synthesized for a comprehensive structural portrait. The insights presented are grounded in established principles and data from studies on the title compound and its close analogs.

The Subject Molecule: A Schiff Base of Interest

Schiff bases, characterized by their azomethine (-C=N-) group, are a class of organic compounds with a broad range of applications, including as catalysts, and have demonstrated diverse biological activities.[1] The title compound, 2-Amino-N-(2-benzyloxy-3-methoxybenzylidene) Aniline, is synthesized from the condensation reaction of benzyl o-vanillin and o-phenylenediamine.[2] Its structure combines several key features: a flexible benzyloxy group, a methoxy substituent, and two aniline-derived rings, which can lead to interesting conformational possibilities and intermolecular interactions.

Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping Connectivity in Solution

NMR spectroscopy is an unparalleled technique for determining the structure of a molecule in the solution state. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms within a molecule. For a comprehensive analysis of 2-Amino-N-(2-benzyloxy-3-methoxybenzylidene) Aniline, a suite of 1D and 2D NMR experiments is required.[2][3]

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines the steps for a complete NMR structural elucidation. The choice of experiments is designed to build a complete picture, with each experiment cross-validating the data from the others.

  • Sample Preparation:

    • Dissolve ~5-10 mg of the purified, dried compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the sample without its own signals obscuring key resonances. CDCl₃ is a common choice for many organic compounds.[2]

    • Filter the solution into a 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum. This provides initial information on the number and types of protons and their immediate electronic environment.

    • Acquire a 1D ¹³C NMR spectrum. This reveals the number of unique carbon environments. An Attached Proton Test (APT) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is often run to differentiate between CH, CH₂, and CH₃ groups.[4]

    • Acquire a two-dimensional (2D) COSY (Correlation Spectroscopy) spectrum. This is a homonuclear experiment that identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This is the primary method for tracing out proton-proton networks within the molecule's fragments.[5]

    • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum. This is a heteronuclear experiment that correlates directly bonded proton and carbon atoms. It is the definitive way to assign a proton signal to its corresponding carbon.[5]

    • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J correlations). This is the key to connecting the molecular fragments identified by COSY and confirming the overall carbon skeleton, including the position of quaternary carbons and functional groups.[1][5]

  • Data Processing and Analysis:

    • Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

    • Analyze the splitting patterns (multiplicities) in the ¹H NMR to infer the number of neighboring protons.

    • Systematically analyze the 2D spectra to build the molecular structure, starting with HSQC to assign protonated carbons, using COSY to connect adjacent protons, and finally using HMBC to piece together the entire molecular framework.

Visualizing the NMR Workflow

NMR_Workflow NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Prep1 Dissolve Compound in Deuterated Solvent Prep2 Filter into NMR Tube Prep1->Prep2 Acq1 1D ¹H NMR Prep2->Acq1 Acq2 1D ¹³C NMR & DEPT Acq3 2D COSY Acq4 2D HSQC/HMQC Acq5 2D HMBC Ana1 Process Spectra (FT, Phasing, Referencing) Acq5->Ana1 Ana2 Assign ¹H & ¹³C Signals Ana1->Ana2 Ana3 Build Fragments (COSY & HSQC) Ana2->Ana3 Ana4 Connect Fragments (HMBC) Ana3->Ana4 Ana5 Final Structure Verification Ana4->Ana5

Caption: A flowchart of the comprehensive NMR workflow.

Interpreted Data Summary

While the full numerical data from the primary reference is not publicly available, the publication abstract confirms that a complete assignment was made using these techniques.[2] The expected ¹H and ¹³C NMR data for 2-Amino-N-(2-benzyloxy-3-methoxybenzylidene) Aniline would be summarized as follows:

Data TypeInformation Provided
¹H NMR Chemical Shifts Reveals distinct signals for aromatic protons on three different rings, the imine proton (-CH=N-), the benzylic methylene protons (-O-CH₂-Ph), the methoxy protons (-OCH₃), and the amine protons (-NH₂).
¹H NMR Integration Confirms the number of protons in each environment (e.g., 5H for the benzyl phenyl ring, 2H for the -NH₂ group).
¹H NMR Multiplicity Splitting patterns (e.g., doublets, triplets) in the aromatic regions help determine the substitution patterns on the rings.
¹³C NMR Chemical Shifts Shows the number of unique carbon atoms, including the characteristic downfield shift for the imine carbon (~160-165 ppm) and signals for the three aromatic rings, the benzylic carbon, and the methoxy carbon.
COSY Correlations Establishes proton-proton coupling networks within each of the three aromatic rings.
HSQC/HMQC Correlations Unambiguously links each aromatic proton signal to its directly attached carbon atom.
HMBC Correlations Provides the crucial long-range correlations that connect the molecular subunits. For example, a correlation from the imine proton to the carbons of both aniline rings would confirm the C=N linkage. Correlations from the benzylic CH₂ protons to the carbons of the o-vanillin ring and the benzyl ring would confirm the benzyloxy linkage.

Methodology 2: Single-Crystal X-ray Crystallography - The Solid-State Snapshot

X-ray crystallography provides what is often considered the "gold standard" for structure determination: a precise three-dimensional map of electron density in the solid state, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be derived with high precision.

Experimental Protocol: From Solution to Structure

The success of this technique is entirely dependent on the ability to grow high-quality single crystals.

  • Crystal Growth:

    • The first and often most challenging step is to grow a single crystal of sufficient size and quality. This is more of an art than a science and often requires screening various solvents and crystallization techniques.

    • A common method is the slow evaporation of a solution of the compound. For a related compound, 2-Amino-N-(2-hydroxy-3-methoxybenzylidene)aniline, single crystals were successfully obtained by the slow evaporation of a solution in n-hexane.[6]

    • Other techniques include slow cooling of a saturated solution or vapor diffusion (e.g., diffusing a poor solvent into a solution of the compound in a good solvent).

  • Data Collection:

    • A suitable crystal is selected and mounted on a goniometer head on a single-crystal X-ray diffractometer.

    • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structure.[6]

    • The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern (the positions and intensities of thousands of reflected X-rays) is recorded by a detector.

  • Structure Solution and Refinement:

    • The collected data is processed to determine the unit cell dimensions and space group of the crystal.

    • The initial positions of the atoms are determined using direct methods or Patterson methods (structure solution).

    • The atomic positions and thermal displacement parameters are then refined against the experimental data using least-squares methods until the calculated diffraction pattern best matches the observed pattern. The quality of the final structure is assessed by metrics such as the R-factor.[6]

Visualizing the X-ray Crystallography Workflow

Xray_Workflow X-ray Crystallography Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement Crystal1 Purify Compound Crystal2 Screen Solvents & Techniques Crystal1->Crystal2 Crystal3 Grow Single Crystal (e.g., Slow Evaporation) Crystal2->Crystal3 Data1 Mount Crystal on Diffractometer Crystal3->Data1 Data2 Cool Crystal (e.g., 100 K) Data1->Data2 Data3 Expose to X-ray Beam & Collect Diffraction Data Data2->Data3 Solve1 Process Data (Unit Cell, Space Group) Data3->Solve1 Solve2 Solve Structure (Direct Methods) Solve1->Solve2 Solve3 Refine Atomic Positions & Thermal Parameters Solve2->Solve3 Solve4 Final Structural Model (Bond Lengths, Angles) Solve3->Solve4

Caption: A flowchart of the X-ray crystallography workflow.

Crystal Structure Data: An Analog's Perspective

Table 1: Crystallographic Data for 2-Amino-N-(2-hydroxy-3-methoxybenzylidene)aniline [6]

ParameterValue
Chemical FormulaC₁₄H₁₄N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.2790 (6)
b (Å)14.4810 (6)
c (Å)6.1928 (3)
β (°)103.116 (3)
Volume (ų)1159.77 (9)
Z (molecules/unit cell)4
Key FindingThe dihedral angle between the two benzene rings is 9.67 (10)°.[6]
Intramolecular H-bondsO—H···N and N—H···N hydrogen bonds are present.[6]
Intermolecular InteractionsN—H···O hydrogen bonds and π–π stacking interactions link neighboring molecules.[6]

This data provides an exact, static picture of the molecule in the solid state, including the non-planar relationship between the two main rings and the specific hydrogen bonding networks that stabilize the crystal packing.

Comparative Analysis: Solution vs. Solid State

The true power of structural chemistry comes from integrating the findings from multiple techniques. NMR and X-ray crystallography provide complementary, not redundant, information.

Table 2: Comparison of NMR and X-ray Crystallography

FeatureNMR SpectroscopyX-ray Crystallography
Physical State SolutionSolid (Single Crystal)
Primary Information Through-bond connectivity (¹H-¹H, ¹H-¹³C), relative stereochemistry, molecular dynamics.Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions.
Strengths - Provides structure in a biologically relevant medium (solution).- Can study dynamic processes (e.g., conformational changes, tautomerism).- Does not require crystallization.- Provides an unambiguous and highly precise 3D structure.- Reveals details of crystal packing and intermolecular forces.- Considered the definitive proof of structure.
Limitations - Does not give precise bond lengths/angles.- Provides a time-averaged structure of potentially multiple conformations.- Can be complex to interpret for large molecules.- Crystal growth can be a significant bottleneck.- The solid-state conformation may not be the same as the active conformation in solution.- Not suitable for non-crystalline materials.
Application to Title Compound Confirms the covalent bonding framework, proves the E/Z configuration of the imine, and assigns all ¹H and ¹³C signals for future reference.Defines the exact 3D shape, including the torsion angles of the flexible benzyloxy group, and quantifies the planarity and interactions between the aromatic rings.

For 2-Amino-N-(2-benzyloxy-3-methoxybenzylidene) Aniline, NMR would confirm the successful synthesis and the covalent backbone. For instance, HMBC correlations would definitively prove the connection between the o-phenylenediamine and benzyl o-vanillin moieties through the azomethine linkage. However, NMR would only provide an averaged picture of the molecule's conformation in solution. The benzyloxy group, in particular, is flexible and can rotate freely.

X-ray crystallography, on the other hand, would provide a static image of one specific, low-energy conformation adopted by the molecule in the crystal lattice. It would give the precise torsion angles defining the orientation of the benzyloxy group and the exact dihedral angle between the two main aromatic rings, information that is not directly available from NMR.

Conclusion

Both NMR spectroscopy and X-ray crystallography are indispensable tools in the structural characterization of novel compounds like 2-Amino-N-(2-benzyloxy-3-methoxybenzylidene) Aniline. They are not competing techniques but rather partners that provide a holistic understanding of a molecule's identity and behavior.

  • NMR serves as the foundational tool to confirm the molecular constitution and connectivity in the solution phase, which is often more relevant to the compound's behavior in chemical reactions or biological systems.

  • X-ray Crystallography offers the ultimate proof of structure, delivering an exquisitely detailed and precise 3D model of the molecule in the solid state, which is crucial for understanding packing forces, polymorphism, and for computational modeling studies.

For researchers and drug development professionals, a comprehensive structural analysis leveraging both techniques provides the highest level of confidence. The NMR data confirms the identity and solution behavior, while the crystal structure provides the precise geometric data necessary for structure-based design and a deeper understanding of the molecule's fundamental properties.

References

  • Al-Douh, M. H., Hamid, S. A., Osman, H., Kia, R., & Fun, H.-K. (2008). 2-Amino-N-(2-hydroxy-3-methoxybenzylidene)aniline. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1201-o1202. [Link]

  • Al-Douh, M. H., Osman, H., & Abd Hamid, S. (2009). Synthesis, NMR spectroscopy and crystal structures studies of novel 2-amino-N-(2-benzyloxy-3-methoxybenzylidene) aniline. International Conference on Instrumentation, Communications, Information Technology and Biomedical Engineering (ICICI-BME) 2009. [Link]

  • Al-Douh, M. H., Osman, H., & Abd Hamid, S. (2009). Synthesis, NMR spectroscopy and crystal structures studies of 2-amino-N-(2-hydroxy-3-methoxybenzylidene) aniline. International Conference on Instrumentation, Communications, Information Technology, and Biomedical Engineering (ICICI-BME) 2009. [Link]

  • Semantic Scholar. (n.d.). 2-Amino-N-(2-hydroxy-3-methoxybenzylidene)aniline. Retrieved from [Link]

  • PubMed. (2008). 2-Amino-N-(2-hydr-oxy-3-methoxy-benzyl-idene)aniline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1201–o1202. [Link]

  • Al-Douh, M. H., et al. (2009). Synthesis, NMR spectroscopy and crystal structures studies of 2-amino-N-(2-hydroxy-3-methoxybenzylidene) aniline. IIUM Repository (IRep). [Link]

  • Al-Douh, M. H., et al. (2008). 2-Amino-N-(2-hydroxy-3-methoxybenzylidene)aniline. ResearchGate. [Link]

  • Al-Douh, M. H., Osman, H., & Abd Hamid, S. (2010). 1D AND 2D NMR STUDIES OF 2–(2–(BENZYLOXY)–3–METHOXYPHENYL)–1H–BENZIMIDAZOLE. Indonesian Journal of Chemistry, 7(2), 190-196. [Link]

  • Powers, R., et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. University of Nebraska-Lincoln. [Link]

  • Stoyanov, N., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

Sources

Comparative Analysis of Derivatization Reagents for LC-MS/MS Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of small molecules by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a routine yet critical task. However, many endogenous metabolites, drug candidates, and environmental contaminants possess physicochemical properties that are inherently challenging for modern analytical platforms. High polarity, low volatility, and poor ionization efficiency can lead to inadequate chromatographic retention, low sensitivity, and unreliable quantification.

Chemical derivatization presents a powerful strategy to overcome these analytical hurdles.[1][2] By chemically modifying an analyte, we can enhance its hydrophobicity for better reversed-phase chromatographic separation and introduce a readily ionizable moiety to significantly boost its signal in the mass spectrometer.[3][4] This guide provides an in-depth comparative analysis of common derivatization reagents, with a focus on those targeting primary and secondary amines—a functional group prevalent in numerous molecules of biological and pharmaceutical interest.

This document is structured to provide not just procedural steps, but the underlying scientific rationale for experimental choices, empowering you to design, execute, and troubleshoot your own derivatization-based LC-MS/MS workflows.

The "Why" and "When" of Derivatization

Before delving into specific reagents, it is crucial to understand the strategic advantages that derivatization offers in an LC-MS/MS workflow. The decision to employ derivatization is driven by the need to improve one or more of the following analytical figures of merit:

  • Enhanced Chromatographic Retention: Many small, polar analytes, such as amino acids and biogenic amines, exhibit poor retention on conventional reversed-phase columns. Derivatization increases their hydrophobicity, leading to improved retention, better peak shape, and enhanced resolution from matrix interferences.

  • Improved Ionization Efficiency: Electrospray ionization (ESI), the workhorse of LC-MS, is most effective for analytes that can readily accept a proton or form an adduct. Derivatization can introduce a "charge-tag"—a permanently charged or easily ionizable group—dramatically increasing the analyte's response in the mass spectrometer.[3]

  • Increased Sensitivity and Lower Limits of Detection: A direct consequence of improved ionization and chromatography is a significant boost in sensitivity. This allows for the accurate quantification of trace-level analytes in complex biological matrices.

  • Structural Elucidation: Some derivatization reagents are designed to produce characteristic fragmentation patterns upon collision-induced dissociation (CID) in the mass spectrometer.[3] This can aid in the confident identification of unknown compounds.

However, derivatization is not without its challenges. The reaction must be complete and reproducible, and any excess reagent or byproducts should not interfere with the analysis.[5][6] Careful method development and validation are paramount to ensure the integrity of the analytical results.

A Deep Dive into Amine-Reactive Derivatization Reagents

Primary and secondary amines are a common functional group in a wide array of important molecules, from neurotransmitters and amino acids to pharmaceutical agents and their metabolites. Here, we compare two widely used reagents for the derivatization of amines: Dansyl Chloride and Diethyl ethoxymethylenemalonate (DEEMM).

The Classic Workhorse: Dansyl Chloride

5-(Dimethylamino)-1-naphthalenesulfonyl chloride, or Dansyl Chloride, is a well-established reagent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable, fluorescent sulfonamide adducts.[3][7] The dansyl group imparts several beneficial properties to the analyte.

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride group, displacing the chloride leaving group. This reaction is typically carried out under basic conditions to deprotonate the amine, increasing its nucleophilicity.

G cluster_reactants Reactants cluster_products Products Analyte R-NH₂ (Amine) Reaction + Analyte->Reaction Nucleophilic Attack DansylCl Dansyl Chloride DansylCl->Reaction DansylatedAmine Dansylated Amine (Sulfonamide) HCl HCl Reaction->DansylatedAmine Reaction->HCl

Caption: Reaction of an amine with Dansyl Chloride.

The tertiary amine of the dansyl group is readily protonated in the ESI source, leading to a significant enhancement in signal intensity in positive ion mode.[8] The naphthalene ring increases the hydrophobicity of the derivative, promoting retention on reversed-phase columns.[4]

The Versatile Alternative: Diethyl ethoxymethylenemalonate (DEEMM)

DEEMM is another effective reagent for the derivatization of primary and secondary amines. It reacts with amines to form stable enamine derivatives.

Mechanism of Action

The reaction involves the nucleophilic addition of the amine to the double bond of DEEMM, followed by the elimination of ethanol. This reaction is also typically performed under basic conditions.

G cluster_reactants Reactants cluster_products Products Analyte R-NH₂ (Amine) Reaction + Analyte->Reaction Nucleophilic Addition-Elimination DEEMM DEEMM DEEMM->Reaction DEEMM_Derivative DEEMM Derivative (Enamine) Ethanol Ethanol Reaction->DEEMM_Derivative Reaction->Ethanol

Caption: Reaction of an amine with DEEMM.

DEEMM derivatives are known to provide good quantitative results with low limits of quantification and a wide dynamic range.[2][9] A particularly useful feature of DEEMM derivatives is their characteristic fragmentation pattern in MS/MS. Upon collision-induced dissociation, they typically exhibit a neutral loss of an ethanol molecule, which can be used for selective screening of derivatized compounds in a neutral loss scan.[10]

Performance Comparison: Dansyl Chloride vs. DEEMM
FeatureDansyl ChlorideDEEMM
Target Analytes Primary & Secondary Amines, PhenolsPrimary & Secondary Amines
Reaction Time 10-70 minutes[2]30-120 minutes[2]
Detection Mode MS, UV/Vis, Fluorescence[2]MS, UV[2]
Key Advantage High ionization efficiency and fluorescent properties[11]Good quantitative performance and characteristic neutral loss fragmentation[9][10]
Considerations Can be less stable at high pH[8]Longer reaction times may be required for some analytes

Experimental Protocols

The following are detailed, step-by-step protocols for the derivatization of amines using Dansyl Chloride and DEEMM. These should be considered as starting points and may require optimization for your specific application.

Dansyl Chloride Derivatization Protocol

This protocol is adapted from established methods for the analysis of amino acids and biogenic amines.[1][8]

1. Reagent Preparation:

  • Derivatization Buffer: 100 mM sodium carbonate/bicarbonate buffer, pH 9.8. Dissolve 240.9 mg of sodium bicarbonate and 226.0 mg of anhydrous sodium carbonate in 45 mL of water. Adjust the volume to 50 mL with water and filter through a 0.22 µm filter.[8]

  • Dansyl Chloride Solution: 50 mM Dansyl Chloride in 100% acetonitrile. Dissolve 134.9 mg of Dansyl Chloride in 10.0 mL of acetonitrile. This solution should be prepared fresh daily and stored in the dark.[8]

  • Quenching Solution: 10% (v/v) ammonium hydroxide in water. Add 10 µL of ammonium hydroxide to 90 µL of water.[8]

2. Derivatization Procedure:

  • To 50 µL of your sample extract, add 50 µL of the Derivatization Buffer.

  • Add 50 µL of the Dansyl Chloride Solution.

  • Vortex the mixture and incubate at room temperature for 60 minutes in the dark.[8]

  • Add 10 µL of the Quenching Solution to consume the excess Dansyl Chloride.

  • Vortex and centrifuge the sample to pellet any precipitate.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

DEEMM Derivatization Protocol

This protocol is based on methods developed for the analysis of amino compounds in various matrices.[9][10]

1. Reagent Preparation:

  • Derivatization Buffer: 2% (v/v) triethylamine in a 1:1 (v/v) mixture of methanol and water.

  • DEEMM Solution: 2% (v/v) DEEMM in methanol.

  • Quenching Solution: 0.1 M Hydrochloric acid in 30% methanol.[10]

2. Derivatization Procedure:

  • To 100 µL of your sample extract, add 20 µL of the Derivatization Buffer.

  • Add 20 µL of the DEEMM Solution.

  • Vortex the mixture and incubate at 70°C for 30 minutes.

  • Cool the mixture to room temperature.

  • Add 20 µL of the Quenching Solution to stop the reaction.

  • Vortex and centrifuge the sample.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Choosing the Right Reagent: A Decision Workflow

The selection of the optimal derivatization reagent is a critical step in method development. The following workflow can guide you in making an informed decision.

G Start Start: Analyte with Primary/Secondary Amine Target What is the primary analytical goal? Start->Target Sensitivity High Sensitivity Required? Target->Sensitivity Sensitivity Quantitation Robust Quantitation Needed? Target->Quantitation Quantitation Screening Screening for Unknowns? Target->Screening Screening Sensitivity->Quantitation No Dansyl Consider Dansyl Chloride Sensitivity->Dansyl Yes Quantitation->Screening No DEEMM Consider DEEMM Quantitation->DEEMM Yes Screening->DEEMM Yes (Neutral Loss Scan) Other Consider other reagents (e.g., FMOC-Cl, OPA) Screening->Other No

Caption: Decision workflow for selecting an amine-reactive derivatizing agent.

Conclusion and Future Perspectives

Derivatization remains an indispensable tool in the analytical chemist's toolbox for tackling challenging LC-MS/MS analyses. While classic reagents like Dansyl Chloride continue to be workhorses, newer reagents and methodologies are constantly being developed. The future of derivatization lies in the design of reagents that offer greater selectivity, faster reaction times, and multiplexing capabilities for high-throughput analyses. Isotope-coded derivatization, for instance, allows for the relative quantification of multiple samples in a single run, significantly increasing throughput and reducing analytical variability.

By understanding the fundamental principles of derivatization and the specific characteristics of different reagents, researchers can unlock new levels of sensitivity and selectivity in their LC-MS/MS assays, ultimately leading to more robust and reliable scientific discoveries.

References
  • Claeson, A.-S., Östin, A., & Sunesson, A. (2004). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives. Semantic Scholar. [Link]

  • Higashi, T., & Ogawa, S. (2009). Precolumn derivatization reagents for high-speed analysis of amines and amino acids in biological fluid using liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Jian, W., et al. (2015). Chemical derivatization in LC–MS bioanalysis: current & future challenges. Future Science. [Link]

  • Santa, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics.
  • University of Tartu. (2021). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Applied Measurement Science. [Link]

  • Yuan, L., et al. (2021). Targeted quantification of amino acids by dansylation. PMC. [Link]

  • Wang, Y., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. MDPI. [Link]

  • Nalazek-Rudnicka, K., & Wasik, A. (2017). Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers. PubMed. [Link]

  • Crawford Scientific. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Crawford Scientific. [Link]

  • Williams, R., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. ACS Publications. [Link]

  • Tai, H.-C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Northwestern University. (2019). Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans. PMC. [Link]

  • ResearchGate. (2022). LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin. ResearchGate. [Link]

  • Li, L., et al. (2016). Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. ACS Publications. [Link]

  • Creek, D. J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications. [Link]

  • MDPI. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. [Link]

  • MDPI. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. ResearchGate. [Link]

  • Rebane, R., Oldekop, M.-L., & Herodes, K. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. PubMed. [Link]

  • Wikipedia. (n.d.). Dansyl chloride. Wikipedia. [Link]

  • van Wijk, A. M., et al. (2013). A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. PubMed. [Link]

  • Science.gov. (n.d.). dansyl derived amino: Topics by Science.gov. Science.gov. [Link]

  • ResearchGate. (2025). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. ResearchGate. [Link]

Sources

Safety Operating Guide

2-Benzyloxy-3-nitrophenylamine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative protocols for the safe handling, storage, and disposal of 2-Benzyloxy-3-nitrophenylamine hydrochloride .

These procedures are designed for researchers and safety officers in drug development environments. They prioritize containment and professional incineration over bench-top chemical deactivation, which poses unnecessary risks of exothermic runaway or toxic by-product formation (e.g., diazonium salts) for this class of compounds.

Chemical Identity & Hazard Profile

Before initiating any disposal workflow, you must validate the chemical identity and understand the specific hazards associated with the Nitroaniline and Hydrochloride functional groups.

PropertyDetail
Chemical Name 2-Benzyloxy-3-nitrophenylamine hydrochloride
Functional Class Aromatic Amine / Nitro Compound / Hydrochloride Salt
CAS Number 847657-55-0 (Likely identifier for this specific isomer/salt)
Physical State Solid (Powder/Crystalline)
Acidity Acidic (due to HCl salt); pH < 4 in aqueous solution
Critical Hazard Assessment (SAR Analysis)
  • Acute Toxicity: High. Aromatic nitro compounds are known methemoglobin formers (interfering with oxygen transport in blood). The amine moiety adds skin sensitization and systemic toxicity risks.

  • Reactivity:

    • Incompatible with Strong Bases: Liberates the free amine (2-Benzyloxy-3-nitrophenylamine), which may be more volatile and prone to oxidation.

    • Incompatible with Oxidizers: Risk of fire or explosion.

    • Thermal Instability: Nitro compounds can decompose violently if heated under confinement.

  • Health Routes: Inhalation of dust, skin absorption, and ingestion.

Personal Protective Equipment (PPE) Matrix

Do not handle this compound without the following barrier protection.

PPE CategorySpecificationRationale
Respiratory N95 or P100 Respirator Prevents inhalation of toxic dust particulates. Use a fume hood for all open handling.
Hand Protection Double Nitrile Gloves (min 0.11 mm thick)Aromatic amines can permeate standard latex. Double gloving provides a breakthrough buffer.
Eye Protection Chemical Safety Goggles Prevents corneal damage from acidic dust or accidental splashes.
Body Protection Lab Coat (Buttoned) + Tyvek Sleeves Prevents accumulation of toxic dust on street clothes/skin.

Pre-Disposal Storage & Segregation

Proper segregation prevents accidental formation of incompatible mixtures (e.g., hypergolic reactions or toxic gas evolution).

  • Primary Container: Store in a tightly sealed glass or HDPE container.

  • Secondary Containment: Place the primary container inside a chemically resistant tray or overpack.

  • Segregation Rules:

    • KEEP AWAY FROM: Strong Oxidizers (Nitric acid, Peroxides), Strong Bases (Sodium Hydroxide), and Reducing Agents.

    • STORE WITH: Toxic Solids or Organic Salts.[1]

Disposal Workflow: The "Pack and Ship" Protocol

Core Directive: Do NOT attempt to neutralize this compound via chemical oxidation or reduction in the lab. The safest disposal method for aromatic nitro-amines is High-Temperature Incineration by a licensed facility.

Step-by-Step Procedure
  • Waste Characterization:

    • Classify as Hazardous Waste .

    • Designation: Toxic, Corrosive (Solid), Organic.

  • Packaging:

    • Solid Waste: Place the solid material into a clear, wide-mouth polyethylene (poly) jar.

    • Contaminated Debris: Place contaminated gloves, weigh boats, and paper towels into a separate clear hazardous waste bag (double-bagged).

  • Labeling:

    • Apply a hazardous waste label immediately.

    • Required Fields:

      • Full Chemical Name: 2-Benzyloxy-3-nitrophenylamine hydrochloride.[2]

      • Hazards: Toxic, Irritant.[3][4]

    • Warning: Do not use abbreviations or chemical formulas alone.

  • Final Handoff:

    • Transfer the sealed, labeled container to your facility's Central Accumulation Area (CAA).

    • Schedule pickup with your licensed hazardous waste transporter (e.g., Veolia, Clean Harbors).

Emergency Spill Response

Scenario: You have spilled 500mg - 5g of solid powder on the benchtop.

  • Evacuate & Alert: Clear the immediate area. Alert lab personnel.

  • PPE Up: Don double nitrile gloves, goggles, and N95 respirator.

  • Containment (Wet Method):

    • Do NOT dry sweep. This generates toxic dust.

    • Cover the spill gently with wet paper towels (dampened with water) to suppress dust.

  • Cleanup:

    • Scoop up the damp powder and towels using a plastic scoop or dustpan.

    • Place all material into a wide-mouth waste jar.

    • Wipe the surface 3x with soap and water.

  • Disposal: Label the jar as "Debris contaminated with [Chemical Name]" and process as hazardous waste.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for disposing of this compound in various states (Pure Solid vs. Solution).

DisposalWorkflow Start Waste Generation: 2-Benzyloxy-3-nitrophenylamine HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Dissolved in Solution (Solvent/Water) StateCheck->LiquidPath Reaction Mixture SolidPkg Double Bag or Rigid Poly Jar SolidPath->SolidPkg LiquidSeg Segregate by Solvent Type (Halogenated vs Non-Halogenated) LiquidPath->LiquidSeg Labeling Label: 'Hazardous Waste' (Toxic, Irritant) SolidPkg->Labeling LiquidSeg->Labeling Storage Store in Satellite Accumulation Area (Secondary Containment) Labeling->Storage FinalDisp Professional Incineration (Licensed Facility) Storage->FinalDisp

Figure 1: Decision logic for the safe segregation and disposal of 2-Benzyloxy-3-nitrophenylamine hydrochloride.

Regulatory Compliance (RCRA/EPA)

While this specific compound may not be explicitly listed on the EPA P-List or U-List , it must be managed as a Characteristic Hazardous Waste due to its toxicity and chemical class.

  • Waste Code Assignment (US Context):

    • If testing confirms toxicity characteristic: D003 (Reactivity - unlikely but possible for nitro compounds) or D000 (Not Listed - Must be profiled).

    • Best Practice: Profile as "Non-RCRA Regulated Hazardous Waste - Toxic" if it does not meet specific D-list criteria, but treat with the severity of a P-listed waste .

  • Drain Disposal: STRICTLY PROHIBITED . Introduction of aromatic amines into water systems is a violation of the Clean Water Act and local POTW (Publicly Owned Treatment Works) permits.

References

  • PubChem. (2025). Compound Summary: Benzyloxyamine hydrochloride (Structural Analog). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Identification: P-List and U-List.[Link]

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[Link]

Sources

Personal protective equipment for handling 2-Benzyloxy-3-nitrophenylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-Benzyloxy-3-nitrophenylamine hydrochloride Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Officers

Executive Summary

2-Benzyloxy-3-nitrophenylamine hydrochloride is a functionalized aromatic amine salt, often utilized as a high-value intermediate in kinase inhibitor synthesis (e.g., MEK/ERK pathways).[1] Its structural components—a nitroaniline core and a hydrochloride counter-ion —dictate a dual-hazard profile: acute systemic toxicity (characteristic of nitroanilines) and corrosivity/irritation (characteristic of acidic salts).

This guide provides an autonomous safety protocol based on Structure-Activity Relationship (SAR) assessment, as specific toxicological data for this niche intermediate is often absent from public registries. Treat this compound as a Category 3 Acute Toxin and Skin Sensitizer.

Part 1: Risk Assessment & Hazard Identification (The "Why")

Before selecting PPE, you must understand the molecular behavior of the compound.

Structural ComponentAssociated HazardPhysiological Mechanism
Nitroaniline Core Acute Toxicity & Methemoglobinemia Absorption through skin/lungs can oxidize hemoglobin to methemoglobin, impairing oxygen transport (cyanosis). Potential mutagen.[2][3]
Hydrochloride Salt Corrosivity / Hygroscopic Irritation Upon contact with moisture (sweat, mucous membranes), it hydrolyzes to release hydrochloric acid, causing immediate chemical burns or severe dermatitis.
Fine Crystalline Dust Inhalation Sensitization High surface area dusts are easily inhaled; potent sensitizers can cause anaphylactic reactions upon re-exposure.

Critical Warning: Do not rely solely on the absence of a "Skull and Crossbones" pictogram on vendor packaging. Niche intermediates often default to "Caution" due to lack of testing. Assume high toxicity.

Part 2: The PPE Matrix

The following matrix prescribes protection levels based on the state of matter and duration of exposure.

2.1 Glove Selection Logic

Aromatic amines permeate standard nitrile rapidly.

  • Splash Protection (Short tasks < 5 min): Disposable Nitrile (min 5 mil thickness).

  • Full Protection (Synthesis/Scale-up): Double-gloving is mandatory .

    • Inner Layer: Nitrile (4 mil) - Tactility.

    • Outer Layer: Laminate (Silver Shield/4H) or Thick Nitrile (8 mil+) - Permeation barrier.

2.2 PPE Decision Tree

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Organic Solvent State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent_Check Solvent Type? Liquid->Solvent_Check Solid_PPE Standard PPE + Respiratory Protection Hood_Yes Sash at 18 inches Nitrile Gloves (Double) Hood->Hood_Yes Yes Hood_No STOP WORK or N95/P100 Respirator Required Hood->Hood_No No DCM DCM / Chloroform Solvent_Check->DCM Polar Methanol / Water Solvent_Check->Polar DCM_PPE Silver Shield / Laminate Gloves (Nitrile degrades instantly) DCM->DCM_PPE Polar_PPE Double Nitrile Gloves Change every 30 mins Polar->Polar_PPE

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note the critical requirement for laminate gloves when using halogenated solvents.

Part 3: Operational Workflow (The "How-To")
3.1 Safe Weighing Protocol (The High-Risk Step)

The hydrochloride salt is likely hygroscopic and prone to static charge . Static discharge can aerosolize the powder, bypassing the sash.

  • Engineering Control: Use a certified chemical fume hood. Verify face velocity (80–100 fpm).

  • Static Mitigation: Use an ionizing anti-static gun on the spatula and weigh boat before transfer.

  • Technique:

    • Place the balance inside the hood.

    • Lay a damp paper towel (solvent-soaked or water) around the balance perimeter to trap stray dust.

    • Do not use a brush to clean the balance. Use a wet wipe (chem-wipe dampened with methanol) to prevent aerosolization.

3.2 Solubilization & Transfer
  • Exothermic Risk: As an HCl salt, adding this to basic solutions (e.g., Sodium Bicarbonate, TEA) will generate heat and gas (

    
    ).
    
  • Procedure: Add the solid to the solvent slowly. If neutralizing, use an ice bath to suppress acid-base exotherms which could aerosolize the amine.

Part 4: Waste Management & Decontamination

Disposal Classification: Hazardous Waste (Toxic, Corrosive).

Waste StreamDisposal Protocol
Solid Waste Segregate into "Solid Toxic" drums. Do not mix with oxidizers (e.g., permanganates) as nitro compounds can be reactive.
Liquid Waste Segregate into "Organic Basic" or "Organic Acidic" depending on the solvent system. Label clearly: Contains Nitroanilines.
Contaminated PPE Gloves and wipes must be bagged inside the hood before disposal to prevent off-gassing or dust migration in the lab.

Decontamination Solution: To degrade the amine residue on surfaces:

  • Wipe with 10% Acetic Acid (solubilizes the amine).

  • Follow with Soap and Water .[1][4][5][6]

  • Note: Avoid bleach (Sodium Hypochlorite) initially, as it can react with amines to form chloroamines (toxic gases).

Part 5: Emergency Response

Self-Validating Response System:

  • Skin Contact:

    • Immediate: Drench for 15 minutes. Do not scrub (increases absorption).

    • Indicator: If the compound is yellow/orange, wash until no color remains on the skin.

    • Medical: Monitor for signs of cyanosis (blue lips/fingernails) for 4 hours post-exposure (Methemoglobinemia latency).

  • Spill (Solid):

    • Do not dry sweep.

    • Cover with wet paper towels (methanol/water) to dampen.

    • Scoop into a jar.

References
  • Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450: Occupational exposure to hazardous chemicals in laboratories.[7][8] United States Department of Labor. [Link]7]

  • National Research Council. (2011).[7] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (n.d.).[3] Compound Summary: 2-Nitroaniline (Analogous Hazard Profile). National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Hydrochloride salts of aromatic amines.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyloxy-3-nitrophenylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Benzyloxy-3-nitrophenylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.